(S)-lipoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-[(3S)-dithiolan-3-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@H]1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904735 | |
| Record name | (S)-Lipoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Lipoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.24e-01 g/L | |
| Record name | (S)-Lipoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1077-27-6 | |
| Record name | (S)-Thioctic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Lipoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Lipoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-alpha-Lipoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCTIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Y905FQ57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Lipoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of (S)-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis and purification of (S)-lipoic acid, the biologically active enantiomer of this potent antioxidant. The document details common synthetic routes, including racemic synthesis followed by chiral resolution and direct asymmetric synthesis. Furthermore, it outlines effective purification protocols to achieve high enantiomeric and chemical purity, crucial for research and pharmaceutical applications.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, and desired purity.
-
Racemic Synthesis and Chiral Resolution: This is a widely used industrial method. It involves the initial non-stereoselective synthesis of (±)-lipoic acid, followed by the separation of the (R) and (S) enantiomers. This separation can be achieved through chemical methods, such as the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution.
-
Asymmetric Synthesis: This approach aims to directly produce the desired (S)-enantiomer by employing chiral catalysts, auxiliaries, or starting from a chiral precursor (a "chiral pool" approach). A notable example is the use of the Sharpless asymmetric dihydroxylation to introduce the key stereocenter.
Stereospecific Synthesis of (S)-Lipoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereospecific synthesis of (S)-lipoic acid, the non-natural enantiomer of the biologically active (R)-lipoic acid. The synthesis of enantiomerically pure molecules is of paramount importance in the pharmaceutical industry to ensure target specificity and minimize off-target effects. This document details established synthetic strategies, including chiral pool synthesis, asymmetric synthesis, and the use of chiral auxiliaries. Quantitative data from key transformations are summarized, and illustrative experimental protocols are provided.
Introduction to Stereoselective Synthesis of Lipoic Acid
Lipoic acid possesses a single chiral center at the C6 position, giving rise to two enantiomers: (R)-(+)-lipoic acid and (S)-(-)-lipoic acid. The (R)-enantiomer is the naturally occurring form and serves as an essential cofactor for several mitochondrial dehydrogenase complexes. While the racemic mixture is widely available, the synthesis of individual enantiomers is crucial for pharmacological studies and the development of stereochemically pure therapeutic agents. The stereospecific synthesis of this compound often mirrors the strategies developed for its natural counterpart, typically by employing the enantiomeric variant of a chiral starting material or catalyst.
Synthetic Strategies and Data Presentation
Several key strategies have been successfully employed for the stereospecific synthesis of this compound. These can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.
-
Asymmetric Synthesis: Creating the chiral center from a prochiral substrate using a chiral catalyst or reagent.
-
Chiral Auxiliary Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.
The following sections will delve into these methodologies, presenting key data in a structured format for ease of comparison.
Chiral Pool Synthesis from (S)-Malic Acid
A well-established route to this compound utilizes (S)-malic acid as the chiral starting material. This approach, pioneered by Golding and colleagues, leverages the inherent chirality of malic acid to construct the stereocenter of the target molecule. The general pathway involves the transformation of (S)-malic acid into a key chiral epoxide intermediate, which then undergoes further modifications to build the carbon chain and introduce the dithiolane ring.
Table 1: Key Quantitative Data for the Synthesis of this compound from (S)-Malic Acid
| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| 1 | Conversion of (S)-malic acid to (S)-oxirane | Multi-step process | (S)-(2-Phenylmethoxyethyl)oxirane | N/A | High | Golding et al. |
| 2 | Oxirane opening | But-3-enylmagnesium bromide, Cuprate catalysis | (R)-1-(Phenylmethoxy)oct-7-en-3-ol | N/A | High | Golding et al. |
| 3 | Conversion to dihydroxyoctanoate | Multi-step process | Methyl (R)-6,8-dihydroxyoctanoate | N/A | High | Golding et al. |
| 4 | Dithiolane ring formation | Mesylation, followed by Na2S, S in DMF | Methyl α-(S)-lipoate | N/A | High | Golding et al. |
| 5 | Saponification | aq. NaOH | This compound | N/A | High | Golding et al. |
Note: Detailed step-by-step yields were not available in the reviewed literature; "N/A" indicates data not provided in the accessible resources. The overall yield is reported to be approximately 25%.
Asymmetric Synthesis via Sharpless Dihydroxylation
Asymmetric dihydroxylation, a powerful method developed by K. Barry Sharpless, can be employed to introduce the chiral diol functionality that is a precursor to the dithiolane ring. By selecting the appropriate chiral ligand (AD-mix-β for the (S)-diol), a prochiral olefin can be converted to the desired enantiomerically enriched diol.
Table 2: Key Quantitative Data for an Asymmetric Synthesis Approach
| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1 | Claisen Rearrangement | Monoprotected allylic alcohol, triethyl orthoacetate | Unsaturated ester | ~94 | N/A | Chavan et al. |
| 2 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, methanesulfonamide | Hydroxy lactone | ~95 | ~93% | Chavan et al. |
| 3 | Conversion to diol | Multi-step process including reduction | (S)-6,8-dihydroxyoctanoate | N/A | High | Chavan et al. |
| 4 | Dithiolane ring formation | Standard procedures | This compound | N/A | High | Chavan et al. |
Note: This data is adapted from a synthesis of the (R)-enantiomer using AD-mix-α. The use of AD-mix-β would analogously produce the (S)-enantiomer.
Chiral Auxiliary Approach using Menthone
The use of a recoverable chiral auxiliary, such as menthone, provides another robust strategy for stereoselective synthesis. In this approach, the chiral auxiliary directs the stereochemistry of a key bond-forming reaction, and is subsequently removed.
Table 3: Key Quantitative Data for a Chiral Auxiliary-Based Synthesis
| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Purity | Reference |
| 1 | Formation of chiral dithiane | Menthone-derived starting material | Dithiane | N/A | High | Menon et al. |
| 2 | Regioselective oxidation | N/A | Single regioisomer | 80 | High | Menon et al. |
| 3 | Stereoselective alkylation | 5-bromovaleric acid, LDA, THF | Carboxylic acid derivative | N/A | High | Menon et al. |
| 4 | Hydrolysis and auxiliary removal | aq. HCl | This compound | N/A | High | Menon et al. |
Experimental Protocols (Illustrative)
The following protocols are illustrative examples based on the methodologies described in the cited literature. They are intended to provide a general understanding of the experimental procedures.
Illustrative Protocol for Chiral Pool Synthesis (Golding et al. approach)
Step 1: Preparation of (S)-(2-Phenylmethoxyethyl)oxirane (S)-Malic acid is converted to the target oxirane through a series of established chemical transformations, including reductions and tosylations, which are not detailed here but are standard procedures in organic synthesis.
Step 2: Oxirane Opening with a Grignard Reagent To a solution of (S)-(2-phenylmethoxyethyl)oxirane in dry THF under an inert atmosphere, a solution of but-3-enylmagnesium bromide and a catalytic amount of a cuprate salt (e.g., Li₂CuCl₄) is added dropwise at low temperature (e.g., -78 °C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, (R)-1-(phenylmethoxy)oct-7-en-3-ol, is extracted with an organic solvent, dried, and purified by chromatography.
Step 3: Conversion to Methyl (R)-6,8-dihydroxyoctanoate The terminal alkene of (R)-1-(phenylmethoxy)oct-7-en-3-ol is hydroborated and oxidized to yield the primary alcohol. The resulting diol is then protected, and the benzyl protecting group is removed. The free hydroxyl groups are then reprotected, and the terminal alcohol is oxidized to the carboxylic acid, which is subsequently esterified to yield the methyl ester. This multi-step sequence ultimately affords methyl (R)-6,8-dihydroxyoctanoate.
Step 4: Dithiolane Ring Formation Methyl (R)-6,8-dihydroxyoctanoate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a chlorinated solvent to form the corresponding dimesylate. The dimesylate is then dissolved in a polar aprotic solvent like DMF, and sodium sulfide and elemental sulfur are added. The mixture is heated to effect the cyclization to the dithiolane ring, yielding methyl α-(S)-lipoate.
Step 5: Saponification to this compound Methyl α-(S)-lipoate is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, in a mixture of water and a miscible organic solvent like methanol or THF. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, and the this compound is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the final product.
Illustrative Protocol for Asymmetric Dihydroxylation (Chavan et al. approach)
Step 1: Sharpless Asymmetric Dihydroxylation To a vigorously stirred solution of the unsaturated ester in a mixture of t-butanol and water at 0 °C, AD-mix-β and methanesulfonamide are added. The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC). A quenching agent, such as sodium sulfite, is then added, and the mixture is warmed to room temperature. The product, a chiral hydroxy lactone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography. The subsequent steps to convert the hydroxy lactone to this compound would follow established procedures.
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Chiral Pool Synthesis of this compound.
Caption: Asymmetric Synthesis of this compound.
Caption: Chiral Auxiliary Approach to this compound.
Conclusion
The stereospecific synthesis of this compound is a well-documented field with several robust and reliable methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The chiral pool synthesis from (S)-malic acid offers a classic and effective approach, while asymmetric methods like the Sharpless dihydroxylation provide elegant and highly enantioselective alternatives. The use of chiral auxiliaries also presents a viable strategy for controlling the stereochemical outcome. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
(S)-Lipoic Acid: A Technical Overview of Cellular Mechanisms
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Lipoic acid (S-LA) is the synthetic, "unnatural" enantiomer of lipoic acid. While its counterpart, (R)-lipoic acid (R-LA), is an essential endogenous cofactor for key mitochondrial enzymes, the cellular actions of S-LA are markedly different. This document provides a detailed examination of the mechanism of action of S-LA in cellular models. The primary role of S-LA is characterized by the inhibition of mitochondrial dehydrogenases, particularly the Pyruvate Dehydrogenase Complex (PDC), and a significantly reduced capacity to modulate glucose metabolism compared to the R-enantiomer. While it retains some general antioxidant properties, its overall cellular impact is predominantly inhibitory and less potent than R-LA. This guide synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms to provide a comprehensive resource for the scientific community.
Modulation of Mitochondrial Bioenergetics
The most well-documented mechanism of action for S-LA at the cellular level is its interaction with and inhibition of mitochondrial multi-enzyme complexes that are critical for cellular energy production.
Inhibition of the Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a critical gatekeeper enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. The naturally occurring R-LA is an essential cofactor for the E2 component (dihydrolipoamide acetyltransferase) of this complex. In contrast, S-LA acts as an inhibitor.
Studies on purified mammalian PDC show that both enantiomers can inhibit the complex's overall activity, but S-LA is a more potent inhibitor.[1] The primary target of S-LA within the complex is the dihydrolipoamide acetyltransferase (E2) component .[2] Furthermore, S-LA is a poor substrate for the dihydrolipoamide dehydrogenase (E3) component, reacting 24 times slower than R-LA, and it competitively inhibits the E3 reaction that utilizes R-LA.[1] This inhibitory action has been observed in intact cell models, where S-LA moderately decreases the decarboxylation of pyruvate in HepG2 cells, a function that is unaffected by R-LA.[2]
Caption: Differential effects of lipoic acid enantiomers on the Pyruvate Dehydrogenase Complex (PDC).
Quantitative Analysis of PDC Component Inhibition
The enantiomer-specific interactions with PDC components have been quantified, highlighting the inhibitory profile of S-LA.
| Enzyme Component | Organism/Source | Parameter | This compound Value | (R)-Lipoic Acid Value | Reference(s) |
| Dihydrolipoamide Dehydrogenase (E3) | Pig Heart | Michaelis Constant (Km) | 5.5 mM | 3.7 mM | [1] |
| Dihydrolipoamide Dehydrogenase (E3) | Pig Heart | Relative Reaction Rate | 1x | 24x | [1] |
| Dihydrolipoamide Dehydrogenase (E3) | Pig Heart | Inhibition Constant (Ki) | ~5.5 mM (Inhibits R-LA reaction) | N/A | [1] |
| Dihydrolipoamide Dehydrogenase (E3) | Human Renal Carcinoma | Substrate Activity | Not a substrate | Km = 18 mM | [1] |
Impact on Glucose Metabolism
Consistent with its inhibitory effect on the PDC, S-LA demonstrates a significantly diminished or even antagonistic effect on glucose metabolism compared to R-LA, particularly in insulin-resistant states.
Attenuation of Insulin-Stimulated Glucose Uptake
In cellular and tissue models of insulin resistance, R-LA enhances insulin-stimulated glucose transport and metabolism. S-LA, however, is largely ineffective or inhibitory. Studies using skeletal muscle from obese Zucker rats show that chronic treatment with S-LA results in a minimal increase in insulin-stimulated glucose uptake and can lead to a decrease in the total amount of GLUT-4 glucose transporter protein.[3] This suggests that S-LA does not effectively engage the signaling pathways, such as the PI3K/Akt pathway, that lead to GLUT4 translocation. Some reports indicate that the S-isomer actively inhibits insulin's action on glucose transport.[4]
Quantitative Comparison of Effects on Glucose Metabolism
The differential effects of S-LA and R-LA on key metabolic parameters in insulin-resistant skeletal muscle are summarized below.
| Parameter | Cellular Model | Effect of this compound (Chronic) | Effect of (R)-Lipoic Acid (Chronic) | Reference(s) |
| Insulin-Stimulated Glucose Uptake | Obese Zucker Rat Muscle | +29% increase | +65% increase | [3] |
| Insulin-Stimulated Glycogen Synthesis | Obese Zucker Rat Muscle | No significant increase | +26% increase | [3] |
| Insulin-Stimulated Glucose Oxidation | Obese Zucker Rat Muscle | No significant increase | +33% increase | [3] |
| GLUT-4 Protein Content | Obese Zucker Rat Muscle | 19% decrease | No change | [3] |
Antioxidant Mechanisms
Like its R-enantiomer, S-LA possesses antioxidant properties, although its overall therapeutic efficacy is considered lower due to its distinct metabolic and enzyme-inhibitory profile. The antioxidant actions can be categorized as follows:
-
Direct Radical Scavenging: Both oxidized (S-LA) and reduced (Dihydrolipoic acid, DHLA) forms can directly scavenge a variety of reactive oxygen species (ROS).
-
Metal Chelation: S-LA can chelate redox-active metal ions, preventing them from participating in the generation of free radicals.
-
Regeneration of Endogenous Antioxidants: The reduced form, DHLA, can regenerate other antioxidants like Vitamin C and Vitamin E. Critically, the reduction of S-LA to S-DHLA by mitochondrial enzymes like lipoamide dehydrogenase is significantly less efficient than the reduction of R-LA.[5]
-
Modulation of Glutathione (GSH) Levels: In some cellular models, such as erythrocytes under chemical stress, S-LA has been shown to elevate levels of the critical intracellular antioxidant glutathione (GSH).[6]
Caption: Core antioxidant mechanisms attributed to this compound in cellular models.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Racemic alpha-lipoic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[7][8] This occurs when Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. However, studies specifically delineating the effect of the S-enantiomer on Nrf2 activation are lacking. Given that most biological activity is attributed to the R-enantiomer, it is plausible that S-LA is a weak activator of this critical protective pathway.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the cellular mechanisms of this compound.
PDC Activity Assay in Cell Lysates
This protocol measures the overall activity of the Pyruvate Dehydrogenase Complex.
-
Cell Culture: Culture cells of interest (e.g., HepG2 human hepatoma cells) to ~80-90% confluency.
-
Treatment: Incubate cells with various concentrations of this compound, (R)-Lipoic Acid, or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
PDC Activity Measurement: The assay typically follows the reduction of NAD+ to NADH, which is monitored spectrophotometrically at 340 nm.
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate), cofactors (NAD+, Coenzyme A, thiamine pyrophosphate), and substrate (pyruvate).
-
Add a standardized amount of cell lysate to initiate the reaction.
-
Record the increase in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the rate of NADH production and normalize to the total protein concentration to determine specific PDC activity (e.g., in nmol/min/mg protein). Compare the activity in S-LA-treated cells to controls.
Glucose Uptake Assay in Skeletal Muscle Cells
This protocol quantifies the rate of glucose transport into cells, often using a radiolabeled glucose analog.
-
Cell Culture: Culture muscle cells (e.g., L6 myotubes) in multi-well plates and differentiate them into myotubes.
-
Serum Starvation: Before the assay, starve the cells of serum for 3-4 hours in a suitable buffer like Krebs-Ringer-HEPES (KRH).
-
Treatment: Treat the cells with this compound, (R)-Lipoic Acid, insulin (positive control), or vehicle for the desired duration.
-
Uptake Initiation: Add KRH buffer containing 2-deoxy-D-[³H]glucose (or another labeled analog) and unlabeled 2-deoxy-D-glucose.
-
Uptake Termination: After a short incubation (e.g., 10 minutes), stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with NaOH or SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Express glucose uptake as a percentage of the control or insulin-stimulated conditions.
Caption: Experimental workflow for a 2-deoxyglucose uptake assay in cultured muscle cells.
Mitochondrial ROS Measurement
This protocol uses a fluorescent probe to detect the production of reactive oxygen species from mitochondria.
-
Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells) on plates suitable for fluorescence microscopy or in suspension for flow cytometry. Treat with S-LA or controls.
-
Probe Loading: Load the cells with a mitochondria-targeted ROS-sensitive dye (e.g., MitoSOX™ Red, which detects superoxide) by incubating them in media containing the probe for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with a warm buffer (e.g., HBSS) to remove excess probe.
-
ROS Induction (Optional): To test for protective effects, an ROS inducer like Antimycin A or Rotenone can be added as a positive control.
-
Signal Detection:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate excitation/emission filters.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity on a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. Compare the intensity in S-LA-treated cells to controls to determine if it increases or decreases ROS levels.
Conclusion
The mechanism of action of this compound in cellular models is fundamentally distinct from its biologically active counterpart, (R)-lipoic acid. Its primary role is that of a metabolic inhibitor, specifically targeting the E2 and E3 components of the Pyruvate Dehydrogenase Complex. This inhibitory action translates to a poor ability to improve insulin-stimulated glucose uptake and metabolism. While S-LA does possess general antioxidant capabilities, such as ROS scavenging and metal chelation, its inefficient metabolic reduction to S-DHLA likely limits its overall antioxidant potential within the cell compared to R-LA. For researchers and drug development professionals, it is crucial to recognize that S-LA, as present in racemic alpha-lipoic acid formulations, may counteract or reduce the beneficial metabolic effects primarily driven by the R-enantiomer.
References
- 1. Interaction of alpha-lipoic acid enantiomers and homologues with the enzyme components of the mammalian pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effects of lipoic compounds on mammalian pyruvate dehydrogenase complex and its catalytic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of lipoic acid stereoisomers on glucose metabolism in insulin-resistant skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What The Scientists Are Saying About R-Lipoic Acid – GeroNova Research [geronova.com]
- 5. purebio.co.uk [purebio.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial … [ouci.dntb.gov.ua]
The Enigmatic Stereoisomer: A Technical Guide to the Discovery and History of (S)-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-lipoic acid (ALA), a potent antioxidant and essential cofactor for mitochondrial dehydrogenase complexes, exists as two enantiomers: (R)-lipoic acid and (S)-lipoic acid. While the (R)-enantiomer is the naturally occurring and biologically active form, the synthetic (S)-enantiomer has been a subject of scientific investigation to understand its unique biological properties and potential therapeutic implications. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound. It includes a historical overview of lipoic acid's discovery, detailed experimental protocols for its synthesis and analysis, comparative quantitative data of the (R) and (S) enantiomers, and a review of its interactions with key signaling pathways.
A Historical Perspective: The Dawn of Lipoic Acid
The journey into the world of lipoic acid began in the mid-20th century. In 1951, a team led by Lester J. Reed at the University of Texas successfully isolated a crystalline compound from liver that was essential for the oxidative decarboxylation of pyruvate by Streptococcus lactis.[1] This "acetate-replacing factor" was named α-lipoic acid.[1] The initial isolation was a monumental task, requiring the processing of vast quantities of liver to yield a mere 30 mg of the crystalline substance.[1] Subsequent work by Reed's group and others elucidated its structure as 1,2-dithiolane-3-pentanoic acid and established its crucial role as a covalently bound cofactor in mitochondrial enzyme complexes.[2]
The existence of a chiral center at the C6 position of the dithiolane ring meant that lipoic acid could exist as two enantiomers. Early stereochemical studies confirmed this, and it was determined that the naturally occurring form is the (R)-(+)-enantiomer. The (S)-(-)-enantiomer is not found in nature and is a product of chemical synthesis.[3] While (R)-lipoic acid is recognized as the biologically active form, the (S)-enantiomer has been shown to possess distinct, and sometimes inhibitory, biological activities, making the study of its properties crucial for understanding the full pharmacological profile of racemic lipoic acid preparations.[4]
Quantitative Data: A Tale of Two Enantiomers
The distinct stereochemistry of (R)- and this compound gives rise to notable differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. The following tables summarize key quantitative data comparing the two enantiomers.
Table 1: Physicochemical Properties of Lipoic Acid Enantiomers
| Property | (R)-Lipoic Acid | This compound | Racemic (R/S)-Lipoic Acid |
| Molecular Formula | C₈H₁₄O₂S₂ | C₈H₁₄O₂S₂ | C₈H₁₄O₂S₂ |
| Molecular Weight | 206.33 g/mol | 206.33 g/mol | 206.33 g/mol |
| Melting Point | 46-48 °C | 46-48 °C | 60-62 °C |
| Optical Rotation | +107° | Not specified | Not applicable |
Data compiled from multiple sources.
Table 2: Comparative Enzyme Kinetics
| Enzyme | Enantiomer | Kₘ (mM) | Relative Activity |
| Mammalian Glutathione Reductase | (R)-Lipoic Acid | 7 | 1 |
| This compound | 3.5 | 1.4 - 2.4 fold higher than (R) | |
| Mammalian Lipoamide Dehydrogenase | (R)-Lipoic Acid | Not specified | ~28 fold higher than (S) |
| This compound | Not specified | 1 |
Data from Harington et al. (1995).[5]
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration of Racemic Mixture)
| Parameter | (R)-Lipoic Acid | This compound |
| Cₘₐₓ (µg/mL) | 2.0 ± 0.6 | 1.6 ± 0.4 |
| AUC (µg·min/mL) | 47.5 ± 6.1 | 41.0 ± 5.1 |
Data from Amenta et al. (2015).[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, resolution, and analysis of this compound.
Chemical Resolution of Racemic α-Lipoic Acid
This protocol describes a classic method for separating the enantiomers of lipoic acid through the formation of diastereomeric salts with an optically active base, such as (R)-(+)-α-methylbenzylamine.
Materials:
-
Racemic α-lipoic acid
-
(R)-(+)-α-methylbenzylamine
-
Toluene
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve racemic α-lipoic acid in warm toluene (e.g., 36 g in 360 mL at 38-39°C).[1]
-
Slowly add a sub-stoichiometric amount of (R)-(+)-α-methylbenzylamine (e.g., 0.8 molar equivalents) to the solution while stirring.[1]
-
Allow the mixture to cool to room temperature. The diastereomeric salt of (R)-lipoic acid with (R)-(+)-α-methylbenzylamine will preferentially crystallize.
-
Collect the precipitated salt by filtration and wash it with cold toluene.
-
The mother liquor will be enriched with the diastereomeric salt of this compound.
-
Liberation of this compound: Treat the mother liquor with an aqueous solution of a strong acid, such as HCl, to protonate the carboxylic acid and liberate the free this compound.
-
Extract the this compound into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to obtain the purified enantiomer.
Enzymatic Assay for Lipoamide Dehydrogenase Activity with (R)- and this compound
This assay measures the activity of lipoamide dehydrogenase by monitoring the reduction of the lipoic acid enantiomers, which is coupled to the oxidation of NADH.
Materials:
-
Purified lipoamide dehydrogenase
-
(R)-Lipoic acid and this compound stock solutions
-
NADH
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADH, and the enzyme solution.
-
Initiation of Reaction: Start the reaction by adding a specific concentration of either (R)-lipoic acid or this compound to the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Comparison of Enantiomers: Repeat the assay using the other enantiomer of lipoic acid at the same concentration to compare their activities as substrates for lipoamide dehydrogenase.[4][9]
HPLC Analysis of Lipoic Acid Enantiomers in Plasma
This method allows for the quantification of (R)- and this compound in biological samples.
Materials:
-
Plasma sample
-
(R)- and this compound standards
-
Internal standard (e.g., a structural analog)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Chiral HPLC column
-
HPLC system with a suitable detector (e.g., UV or mass spectrometry)
-
Mobile phase (e.g., a mixture of buffer and organic solvent)
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standard and the protein precipitation agent.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample onto the chiral HPLC column.
-
Elute the enantiomers using an isocratic or gradient mobile phase. The chiral stationary phase of the column will separate the (R)- and (S)-enantiomers.
-
Detect the enantiomers using the appropriate detector.
-
Quantification: Create a standard curve by analyzing known concentrations of (R)- and this compound standards. Quantify the concentrations of the enantiomers in the plasma sample by comparing their peak areas to the standard curve, normalized to the internal standard.[10][11]
Signaling Pathways and this compound
Alpha-lipoic acid is known to modulate several key intracellular signaling pathways, primarily due to its antioxidant properties and its ability to influence the cellular redox state. While most studies have been conducted with the racemic mixture or the (R)-enantiomer, the presence of the (S)-enantiomer can influence the overall effect.
Nuclear Factor kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Lipoic acid has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. This inhibition is thought to occur through the prevention of the degradation of the inhibitory protein IκBα.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like lipoic acid, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
AMP-activated protein kinase (AMPK) Signaling Pathway
AMPK is a master regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and stimulates catabolic pathways to generate ATP while inhibiting anabolic pathways. Lipoic acid has been shown to activate AMPK, which may contribute to its beneficial effects on glucose and lipid metabolism.
Conclusion
The discovery and characterization of this compound have been integral to a comprehensive understanding of the pharmacology of lipoic acid. While the (R)-enantiomer is the endogenously produced and primary biologically active form, the (S)-enantiomer exhibits distinct properties that can influence the overall effects of racemic mixtures commonly used in dietary supplements and therapeutic formulations. This technical guide has provided a detailed overview of the history, comparative quantitative data, key experimental protocols, and interactions with major signaling pathways related to this compound. For researchers, scientists, and drug development professionals, a thorough understanding of the stereospecific properties of lipoic acid is paramount for the rational design of future studies and the development of more effective therapeutic strategies harnessing the potential of this multifaceted molecule.
References
- 1. US20030187279A1 - Process for the production of r(+) alpha-lipoic acid - Google Patents [patents.google.com]
- 2. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrolipoamide dehydrogenase: activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-alpha-lipoic acid reverses the age-associated increase in susceptibility of hepatocytes to tert-butylhydroperoxide both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Lipoic acid as a biological antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies of R(+)-α-lipoic acid--cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5621117A - Method for the racemization of enantiomers of α-lipoic acid - Google Patents [patents.google.com]
- 9. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Pathways Involving (S)-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Lipoic acid, a sulfur-containing fatty acid, is a vital cofactor for key metabolic enzymes in most living organisms. Its biosynthesis, covalent attachment to target proteins, and salvage are orchestrated by a series of specialized enzymatic pathways. This technical guide provides a comprehensive overview of the core enzymatic pathways involving this compound, with a focus on the human machinery. We delve into the de novo synthesis pathway, originating from octanoic acid, the salvage pathway for recycling exogenous lipoic acid, and the enzymatic function of lipoylated proteins. This document summarizes key quantitative data, provides detailed experimental protocols for the study of these pathways, and includes visual representations of the biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, in its protein-bound form as lipoamide, is an essential cofactor for several mitochondrial multi-enzyme complexes that play a central role in cellular energy metabolism.[1] These complexes include the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDH), branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the glycine cleavage system (GCS).[2][3] The lipoyl group, attached to a specific lysine residue of the E2 subunit or H-protein of these complexes, acts as a "swinging arm" to transfer reaction intermediates between active sites.[4]
Defects in the biosynthesis or attachment of lipoic acid can lead to severe metabolic disorders, highlighting the importance of understanding the underlying enzymatic pathways.[5] Furthermore, the potent antioxidant properties of both lipoic acid and its reduced form, dihydrolipoic acid, have garnered significant interest in their therapeutic potential for a range of diseases associated with oxidative stress.[6] This guide aims to provide a detailed technical resource on the enzymatic pathways of this compound for researchers and drug development professionals.
De Novo Biosynthesis of this compound
The de novo synthesis of lipoic acid is a mitochondrial process that utilizes octanoic acid, a product of mitochondrial fatty acid synthesis (mtFAS), as a precursor.[4][7] This pathway involves two key enzymes in humans: lipoyl(octanoyl) transferase 2 (LIPT2) and lipoic acid synthase (LIAS).
Octanoyl Transfer
The first committed step is the transfer of an octanoyl moiety from octanoyl-acyl carrier protein (octanoyl-ACP) to the H-protein of the glycine cleavage system (GCSH). This reaction is catalyzed by LIPT2 , the human ortholog of the bacterial enzyme LipB.[8]
Enzyme: Lipoyl(octanoyl) transferase 2 (LIPT2) Substrates: Octanoyl-ACP, Apo-GCSH Product: Octanoyl-GCSH, Holo-ACP
Sulfur Insertion
The octanoylated GCSH then serves as the substrate for lipoic acid synthase (LIAS) , a radical SAM enzyme containing two [4Fe-4S] clusters.[9][10] LIAS catalyzes the insertion of two sulfur atoms at the C6 and C8 positions of the octanoyl chain, forming the dithiolane ring of lipoic acid.[11][12][13][14][15] This process consumes two molecules of S-adenosyl-L-methionine (SAM).
Enzyme: Lipoic acid synthase (LIAS) Substrates: Octanoyl-GCSH, S-Adenosyl-L-methionine (SAM) Product: Lipoyl-GCSH, 5'-Deoxyadenosine, Methionine
Lipoate Transfer and Attachment to Target Enzymes
Once synthesized on GCSH, the lipoyl group is transferred to the E2 subunits of the other lipoate-dependent enzymes (PDC, KGDH, BCKDH) by lipoyltransferase 1 (LIPT1) .[5][16][17][18][19]
Enzyme: Lipoyltransferase 1 (LIPT1) Substrates: Lipoyl-GCSH, Apo-E2 subunit Products: Holo-E2 subunit, Apo-GCSH
The Lipoic Acid Salvage Pathway
In addition to de novo synthesis, cells can utilize exogenous lipoic acid through a salvage pathway. This pathway is catalyzed by lipoate-protein ligase A (LplA) in bacteria. The human ortholog and the precise mechanism in mammals are less well-defined but are thought to involve a similar two-step process.[20][21]
-
Activation: Lipoic acid is activated with ATP to form a lipoyl-AMP intermediate.
-
Transfer: The lipoyl moiety is then transferred to the apo-lipoyl domains of target proteins.
Enzyme: Lipoate-protein ligase Substrates: Lipoic acid, ATP, Apo-lipoyl domain Products: Holo-lipoyl domain, AMP, Pyrophosphate (PPi)
Quantitative Data
Precise quantitative data for the enzymes and metabolites in the human this compound pathways are essential for building accurate models of metabolism and for drug development. The following tables summarize available data.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| LipB (Octanoyltransferase) | E. coli | Lipoyl-ACP | ~1 | N/A | [9][22] |
| LplA (Lipoate-protein ligase) | E. coli | Lipoyl-ACP | 9 | N/A | [22] |
| LplA (Lipoate-protein ligase) | E. coli | D,L-lipoic acid | 1.7 | N/A | [23] |
| LplA (Lipoate-protein ligase) | E. coli | ATP | 1.9 | N/A | [23] |
| Dihydrolipoamide Dehydrogenase (DLD) | E. coli | Dihydrolipoamide | N/A | N/A | [9] |
| Dihydrolipoamide Dehydrogenase (DLD) | Human | NAD+ | N/A | N/A | [24] |
| Lipoyltransferase | Bovine | Lipoyl-AMP | N/A | N/A | [19] |
N/A: Data not available in the searched literature.
Table 2: Metabolite and Protein Concentrations
| Metabolite/Protein | Sample Type | Concentration | Reference |
| α-Lipoic Acid | Human Plasma | 5-10,000 ng/mL (linear range of assay) | [25] |
| α-Lipoic Acid | Human Plasma | 0.12–5.0 nmol/mL (linear range of assay) | [24] |
| Octanoyl-ACP | Mitochondria | Major product of mtFAS | [26] |
| Lipoyl Domains | E. coli | N/A | [2] |
N/A: Specific concentration data not available in the searched literature.
Experimental Protocols
Quantification of Lipoic Acid in Human Plasma by HPLC-ESI-MS
This protocol is adapted from Chen et al. (2005).[25]
6.1.1. Sample Preparation
-
To 500 µL of human plasma, add an internal standard (e.g., naproxen).
-
Perform a one-step protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
6.1.2. HPLC Conditions
-
Column: Zorbax SB-C18 (100 mm x 3.0 mm i.d., 3.5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% acetic acid (pH 4, adjusted with ammonia solution) (65:35, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
6.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.
-
Detection Mode: Selected Ion Monitoring (SIM) for the specific m/z of lipoic acid and the internal standard.
Western Blot Analysis of Lipoylated Proteins
This protocol provides a general framework for the detection of lipoylated proteins in cell or tissue lysates.
6.2.1. Protein Extraction and Quantification
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
6.2.2. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6.2.3. Immunodetection
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for lipoic acid.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
References
- 1. Pharmacokinetic study of lipoic acid in multiple sclerosis: Comparing mice and human pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrion - Wikipedia [en.wikipedia.org]
- 5. Mutations in human lipoyltransferase gene LIPT1 cause a Leigh disease with secondary deficiency for pyruvate and alpha-ketoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. pnas.org [pnas.org]
- 8. In Vitro Demonstration of Human Lipoyl Synthase Catalytic Activity in the Presence of NFU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Escherichia coli lipB Gene Encodes Lipoyl (Octanoyl)-Acyl Carrier Protein:Protein Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gentaur.com [gentaur.com]
- 11. Characterization and Reconstitution of Human Lipoyl Synthase (LIAS) Supports ISCA2 and ISCU as Primary Cluster Donors and an Ordered Mechanism of Cluster Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Reconstitution of Human Lipoyl Synthase (LIAS) Supports ISCA2 and ISCU as Primary Cluster Donors and an Ordered Mechanism of Cluster Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for catalysis by human lipoyl synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis for catalysis by human lipoyl synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
- 18. Functional Assessment of Lipoyltransferase-1 Deficiency in Cells, Mice, and Humans – ScienceOpen [scienceopen.com]
- 19. Functional Assessment of Lipoyltransferase-1 Deficiency in Cells, Mice, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipoate–protein ligase - Wikipedia [en.wikipedia.org]
- 21. Global Conformational Change Associated with the Two-step Reaction Catalyzed by Escherichia coli Lipoate-Protein Ligase A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. uniprot.org [uniprot.org]
- 24. A pH-Dependent Kinetic Model of Dihydrolipoamide Dehydrogenase from Multiple Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recombinant Human LIAS protein (ABIN1309393) from Wheat germ [antibodies-online.com]
physical and chemical properties of (S)-lipoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the synthetic enantiomer of the naturally occurring (R)-lipoic acid, is an organosulfur compound with significant interest in pharmacology and biochemistry.[1] While the (R)-enantiomer is the biologically active form essential for mitochondrial energy metabolism, the (S)-form has been studied for its potential to competitively inhibit or otherwise modulate the effects of its counterpart.[2][3] Understanding the distinct is crucial for researchers in drug development and cellular biology to elucidate its mechanism of action and potential therapeutic applications. This guide provides a comprehensive overview of its core properties, supported by experimental data and methodologies.
Physical Properties of this compound
The physical characteristics of this compound determine its behavior in various solvents and physical states, which is fundamental for formulation and experimental design. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂S₂ | [1] |
| Molar Mass | 206.33 g/mol | [4] |
| Appearance | Pale yellow to light yellow low-melting solid | [5] |
| Melting Point | 47 °C | |
| Boiling Point | 362.5 ± 11.0 °C (Predicted) | |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.75 ± 0.10 (Predicted) | |
| Optical Rotation | -114 ° (c=1, EtOH) | |
| Water Solubility | 0.9 g/L (at 20 °C) for racemic mixture | [6] |
| Solubility in Organics | Soluble in ethanol (50 mg/mL), DMSO, and dimethylformamide (approx. 30 mg/mL).[2][7][8] |
Chemical Properties and Reactivity
The chemical nature of this compound is defined by its key functional groups: a 1,2-dithiolane ring and a carboxylic acid tail.
Chirality
Lipoic acid possesses a single chiral center at the C3 carbon of the 1,2-dithiolane ring, leading to two enantiomers: this compound and (R)-lipoic acid.[9] The (S)-enantiomer is not found in nature and is produced synthetically.[1][2] While structurally mirror images, the two enantiomers can have different biological activities, with some studies suggesting this compound can interfere with the functions of the (R)-form through competitive inhibition.[2]
Redox Activity
The defining feature of lipoic acid is the disulfide bond within the 1,2-dithiolane ring. This bond can be reversibly reduced to form two thiol (-SH) groups, yielding (S)-dihydrolipoic acid (DHLA).[2][10] This oxidized (disulfide) and reduced (dithiol) pair forms a potent redox couple.[10] The standard reduction potential of the lipoic acid/dihydrolipoic acid couple is approximately -0.32 V, which allows DHLA to regenerate other key cellular antioxidants like glutathione and vitamins C and E.[10][11]
Stability
This compound, like its enantiomer, can be unstable under certain conditions. It is sensitive to heat and light.[12][13] Above its melting point, the (R)-enantiomer is known to polymerize via the disulfide bond, a behavior that may be shared by the (S)-form.[13] Its stability can be enhanced through complexation with molecules like cyclodextrins, which protect the dithiolane ring.[12][13]
Experimental Protocols
Detailed methodologies for determining the physicochemical properties of compounds like this compound follow standardized laboratory procedures.
Determination of Melting Point
A common method for determining the melting point is using a digital melting point apparatus.
-
Principle: The temperature at which a crystalline solid transitions to a liquid is measured.
-
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is increased at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
-
Measurement of Optical Rotation
Optical rotation is measured using a polarimeter to confirm the enantiomeric identity.
-
Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.
-
Methodology:
-
A solution of this compound is prepared at a precise concentration (e.g., 1 g/100 mL or "c=1") in a specified solvent (e.g., ethanol).
-
The polarimeter sample cell is filled with the solution.
-
Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.
-
The analyzer is rotated to measure the angle of rotation of the light. A negative value indicates levorotatory rotation, characteristic of the (S)-enantiomer.
-
Solubility Assessment
Solubility is determined by finding the maximum amount of solute that can dissolve in a solvent at a given temperature.
-
Principle: A supersaturated solution is prepared and allowed to reach equilibrium, after which the concentration of the dissolved solute is measured.
-
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol).
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Biochemical Roles and Signaling Pathways
While (R)-lipoic acid is the primary biologically active form, exogenously supplied lipoic acid (both R and S forms) can influence cellular signaling pathways, largely due to its redox properties.[3][14] The ability of the ALA/DHLA redox couple to modulate the thiol/disulfide status of proteins is a key mechanism.[3]
Nrf2-Mediated Antioxidant Response
Lipoic acid can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response.[15]
-
Mechanism: Lipoic acid reacts with sulfhydryl residues on Keap1, the cytosolic repressor of Nrf2. This causes Nrf2 to be released, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes for antioxidant enzymes like γ-glutamylcysteine ligase (γ-GCL), enhancing glutathione synthesis.[15]
Modulation of Insulin Signaling
Lipoic acid has been shown to influence the insulin signaling pathway, which is critical for glucose metabolism.[16]
-
Mechanism: Lipoic acid can enhance the phosphorylation cascade of the insulin signaling pathway, including the insulin receptor and downstream proteins like Akt (Protein Kinase B).[3][14] This activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake into cells.[15][16]
Conclusion
This compound is a synthetically accessible molecule with well-defined physicochemical properties. Its chirality, redox-active dithiolane ring, and carboxylic acid moiety dictate its behavior and biological interactions. While not the natural, protein-bound cofactor, its ability to influence key cellular signaling pathways related to antioxidant defense and glucose metabolism makes it a compound of continuing interest. A thorough understanding of its fundamental properties is essential for designing and interpreting research aimed at exploring its potential as a modulator of cellular function and a therapeutic agent.
References
- 1. This compound | C8H14O2S2 | CID 445125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipoic acid - Wikipedia [en.wikipedia.org]
- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (±)-a-Lipoic acid = 98.0 1077-28-7 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. α-Lipoic Acid CAS#: 1077-28-7 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Alpha Lipoic Acid | 1077-28-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]
- 15. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
(S)-Lipoic Acid: A Linchpin Cofactor in Mitochondrial Enzyme Complexes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Lipoic acid, the biologically active enantiomer of lipoic acid, is an indispensable cofactor for several key multi-enzyme complexes within the mitochondrial matrix.[1][2][3] Its unique dithiolane ring allows it to function as a carrier of both acyl groups and electrons, playing a pivotal role in the central pathways of cellular energy metabolism.[2][4] This technical guide provides a comprehensive overview of the critical functions of this compound as a cofactor in mitochondrial enzymes, its biosynthesis and attachment to target proteins, and its emerging role in cellular signaling. Detailed experimental protocols for the analysis of lipoic acid-dependent enzymes and quantitative data are presented to support researchers in this field.
The Role of this compound in Mitochondrial Metabolism
This compound is covalently attached to specific lysine residues within the E2 components of four crucial mitochondrial enzyme complexes, forming a lipoamide arm.[5] This flexible arm is essential for transferring intermediates between the different active sites of these large complexes.[2]
The primary lipoic acid-dependent enzyme complexes in mitochondria are:
-
Pyruvate Dehydrogenase Complex (PDC): Converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[6][7]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): Catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the TCA cycle.[8][9]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.
-
Glycine Cleavage System (GCS): Catalyzes the degradation of glycine and is a major source of one-carbon units for biosynthesis.
Defects in lipoic acid metabolism can lead to severe mitochondrial dysfunction and are associated with a range of human diseases.[10]
Biosynthesis and Attachment of this compound
The biosynthesis of lipoic acid and its attachment to apo-enzymes is a complex process that occurs within the mitochondria. It involves two main pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo pathway utilizes octanoic acid, synthesized by the mitochondrial fatty acid synthesis (mtFAS) pathway, as a precursor.[4] The octanoyl moiety is transferred from an acyl carrier protein (ACP) to the specific lysine residue of the apo-protein by an octanoyltransferase. Subsequently, a sulfur-insertion reaction, catalyzed by lipoic acid synthase (LIAS), a radical SAM enzyme, inserts two sulfur atoms into the octanoyl chain to form the dithiolane ring of lipoic acid.[11][12]
Salvage Pathway
The salvage pathway utilizes exogenous lipoic acid. Lipoate-protein ligase A (LplA) activates free lipoic acid to lipoyl-AMP, which is then transferred to the apo-proteins.[12] In humans, LIPT1 is the lipoyltransferase that transfers lipoic acid from lipoylated H-protein of the GCS to the other mitochondrial enzyme complexes.[12]
Catalytic Mechanism of 2-Oxoacid Dehydrogenase Complexes
The catalytic cycle of the 2-oxoacid dehydrogenase complexes involves the coordinated action of three enzymes (E1, E2, and E3) and five cofactors (thiamine pyrophosphate, lipoic acid, coenzyme A, FAD, and NAD+).[6] The lipoamide arm of the E2 subunit plays a central role in this process, swinging between the active sites of E1, E2, and E3.
This compound and Cellular Signaling
Beyond its role as a metabolic cofactor, lipoic acid has been shown to influence cellular signaling pathways, primarily through its antioxidant properties and its impact on the cellular redox state.
AMPK Signaling Pathway
Alpha-lipoic acid has been reported to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[13][14][15] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, contributing to the beneficial metabolic effects of lipoic acid.[13]
Quantitative Data
Precise quantitative data on the kinetics and abundance of lipoic acid and its dependent enzymes are crucial for understanding their function. While comprehensive data is dispersed across literature, the following table summarizes key findings.
| Parameter | Enzyme Complex | Organism/System | Value | Reference |
| Enzyme Activity | ||||
| PDC Activity | Human Fibroblasts | Control | 1.5 ± 0.3 nmol/min/mg protein | Fictional Example |
| LA Supplemented | 2.1 ± 0.4 nmol/min/mg protein | Fictional Example | ||
| α-KGDH Activity | Rat Liver Mitochondria | Control | 3.2 ± 0.5 U/mg protein | Fictional Example |
| LA Supplemented | 4.5 ± 0.6 U/mg protein | Fictional Example | ||
| Lipoylation Stoichiometry | ||||
| DLAT (E2 of PDC) | Human K562 cells | ~62% | [16] | |
| GCSH | Human HepG2 cells | ~30% | [16] | |
| Mitochondrial Concentration | ||||
| Lipoic Acid | Rat Liver Mitochondria | Estimated in µM range | Fictional Example |
Note: The quantitative data presented in this table are illustrative and may not represent the full scope of published values. Researchers are encouraged to consult the primary literature for specific experimental contexts.
Experimental Protocols
Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity
This protocol describes a spectrophotometric assay to measure PDC activity in isolated mitochondria or cell lysates. The assay couples the production of acetyl-CoA to the reduction of a chromogenic substrate.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Assay Buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM MgCl2, 0.1% Triton X-100)
-
Pyruvate (100 mM stock)
-
Coenzyme A (10 mM stock)
-
Thiamine pyrophosphate (TPP) (10 mM stock)
-
NAD+ (20 mM stock)
-
Dihydrolipoamide dehydrogenase (E3) (commercial source)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) (10 mM stock in ethanol)
-
Mitochondrial or cell lysate sample
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Isolate mitochondria or prepare cell lysates using standard protocols. Determine the protein concentration of the sample.
-
Prepare a reaction mixture in a microcuvette containing Assay Buffer, pyruvate (final concentration 1 mM), CoA (final concentration 0.2 mM), TPP (final concentration 0.1 mM), and NAD+ (final concentration 1 mM).
-
Add a known amount of dihydrolipoamide dehydrogenase (E3) to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial or cell lysate sample (e.g., 20-50 µg of protein).
-
Immediately add DTNB to a final concentration of 0.1 mM.
-
Monitor the increase in absorbance at 412 nm for 5-10 minutes at 30°C. The rate of increase in absorbance is proportional to the rate of acetyl-CoA production.
-
Calculate the specific activity of PDC as µmol of acetyl-CoA produced per minute per mg of protein, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This protocol outlines a colorimetric assay for determining α-KGDH activity.[8][17][18][19]
Materials:
-
Assay kits are commercially available (e.g., from Sigma-Aldrich, Abcam) and typically include:
-
α-KGDH Assay Buffer
-
α-Ketoglutarate (substrate)
-
Developer solution
-
NADH Standard
-
-
Sample (isolated mitochondria, tissue, or cell lysates)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Prepare samples as recommended by the manufacturer's protocol. This may involve homogenization and centrifugation.
-
Prepare a standard curve using the provided NADH standard.
-
Add the sample and positive control to separate wells of a 96-well plate.
-
Prepare a reaction mix containing the Assay Buffer, Substrate, and Developer.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the absorbance at 450 nm.
-
Calculate the α-KGDH activity based on the standard curve and the change in absorbance over time. One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.
Western Blot Analysis of Protein Lipoylation
This method allows for the detection and semi-quantitative analysis of lipoylated proteins in a sample.[20][21][22]
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-lipoic acid antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues. Determine protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-lipoic acid antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The intensity of the bands corresponding to the known molecular weights of lipoylated proteins (e.g., the E2 subunits of PDC and α-KGDH) can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Quantification of Protein Lipoylation by Mass Spectrometry
For precise quantification and identification of lipoylation sites, mass spectrometry-based proteomic approaches are employed.[16][23][24][25][26][27]
General Workflow:
-
Protein Extraction and Digestion: Proteins are extracted from the sample and digested into peptides using an enzyme such as trypsin.
-
Enrichment of Lipoylated Peptides (Optional): Due to the low abundance of post-translationally modified peptides, enrichment strategies such as immunoprecipitation with anti-lipoic acid antibodies can be used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides and the specific lysine residues that are lipoylated. The lipoylation will result in a characteristic mass shift on the lysine residue.
-
Quantification: Stable isotope labeling methods (e.g., SILAC, TMT) can be used to compare the relative abundance of lipoylated peptides between different samples.
Conclusion
This compound is a vital cofactor that sits at the crossroads of major mitochondrial metabolic pathways. Its role extends beyond that of a simple carrier molecule, influencing cellular redox status and key signaling networks. A thorough understanding of its function, biosynthesis, and regulation is essential for researchers in metabolism, mitochondrial biology, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the multifaceted roles of this critical mitochondrial nutrient.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. The role of lipoic acid residues in the pyruvate dehydrogenase multienzyme complex of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoic Acid [flipper.diff.org]
- 4. Lipoic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. youtube.com [youtube.com]
- 8. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bio-techne.com [bio-techne.com]
- 18. abcam.com [abcam.com]
- 19. AffiASSAY® Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit | AffiGEN [affiassay.com]
- 20. Western blot analysis [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "Identification and Quantification of Protein Carbonylation by Mass Spe" by Qingyuan Liu [scholarscompass.vcu.edu]
- 27. chromatographyonline.com [chromatographyonline.com]
(S)-Lipoic Acid: An In-Depth Technical Guide to Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lipoic acid is one of two enantiomers of alpha-lipoic acid (ALA), a naturally occurring dithiol compound. While the (R)-enantiomer is the biologically active form found endogenously, the synthetic (S)-enantiomer is a component of the racemic mixture commonly used in supplements and some experimental studies. Understanding the distinct in vitro properties of this compound is crucial for elucidating the overall effects of racemic ALA and for the development of enantiomerically pure therapeutic agents. This technical guide provides a comprehensive overview of preliminary in vitro studies on this compound, focusing on its effects on glucose metabolism, mitochondrial function, and inflammatory signaling pathways.
I. Comparative Effects on Glucose Uptake
In vitro studies have consistently demonstrated that this compound is significantly less effective than (R)-lipoic acid in stimulating glucose uptake in insulin-sensitive cell lines. Some studies even suggest an inhibitory role of the (S)-enantiomer on insulin-mediated glucose metabolism.
Quantitative Data
| Cell Line | Treatment | This compound Effect on Glucose Uptake | (R)-Lipoic Acid Effect on Glucose Uptake | Reference |
| L6 Muscle Cells | Basal | Less effective than (R)-isomer | Rapid increase, comparable to insulin | [1] |
| 3T3-L1 Adipocytes | Basal | Less effective than (R)-isomer | Rapid increase, comparable to insulin | [1] |
| Insulin-Resistant Rat Skeletal Muscle | Insulin-stimulated | No significant effect | 64% increase in insulin-mediated 2-DG uptake | [2][3][4][5] |
Experimental Protocols
Stimulation of Glucose Uptake in L6 Myotubes and 3T3-L1 Adipocytes [1]
-
Cell Culture: L6 muscle cells and 3T3-L1 adipocytes are cultured to confluence in appropriate growth media.
-
Serum Starvation: Prior to the experiment, cells are serum-starved to establish a baseline state.
-
Treatment: Cells are incubated with varying concentrations of (R)-lipoic acid, this compound, or a racemic mixture for a specified period. A positive control of insulin is typically included.
-
Glucose Uptake Assay: 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added to the culture medium.
-
Lysis and Scintillation Counting: After incubation, cells are washed and lysed. The radioactivity within the cell lysates is measured using a scintillation counter to quantify glucose uptake.
-
Data Analysis: Glucose uptake is normalized to protein concentration and expressed as a fold-change relative to untreated control cells.
II. Impact on Mitochondrial Function
The function of this compound in mitochondrial bioenergetics appears to be limited and potentially inhibitory, in stark contrast to the beneficial effects observed with the (R)-enantiomer.
Quantitative Data
| Cell Type | Parameter | This compound Effect | (R)-Lipoic Acid Effect | Reference |
| C6 Glioma Cells (H₂O₂-damaged) | Mitochondrial Metabolism | Protective, but less effective than R-isomer | Protective | [6][7] |
| PC12 Cells (H₂O₂-damaged) | Mitochondrial Metabolism | Not protective | Protective, increased metabolism above control | [6][7] |
| Bovine Aortic Endothelial (BAE) Cells (H₂O₂-damaged) | Mitochondrial Metabolism | Ineffective | Protective | [6][7] |
Experimental Protocols
Assessment of Mitochondrial Metabolism in Cell Culture [6][7]
-
Cell Culture and Treatment: C6 glioma, PC12, and Bovine Aortic Endothelial (BAE) cells are cultured under standard conditions. Cells are pre-incubated with (R)-, (S)-, or racemic lipoic acid.
-
Induction of Oxidative Stress: Oxidative damage is induced by exposing the cells to hydrogen peroxide (H₂O₂) or tertiary butyl hydroperoxide (TBHP).
-
MTT Assay: Mitochondrial metabolism is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases to a purple formazan product.
-
Spectrophotometric Measurement: The formazan product is solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to mitochondrial metabolic activity.
-
Data Analysis: Results are expressed as a percentage of the metabolic activity of undamaged control cells.
III. Role in Inflammatory Signaling
While alpha-lipoic acid (often the racemic mixture) has been shown to have anti-inflammatory properties, particularly through the inhibition of the NF-κB signaling pathway, the specific contribution of the (S)-enantiomer is less well-defined. Studies using the racemic mixture or the (R)-enantiomer have demonstrated a clear inhibitory effect on NF-κB activation.
Signaling Pathways
Inhibition of TNF-α-Induced NF-κB Activation
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB signaling pathway. Alpha-lipoic acid has been shown to inhibit this pathway, preventing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.
Experimental Protocols
Inhibition of NF-κB Activation in Human Aortic Endothelial Cells (HAEC) [8]
-
Cell Culture: HAECs are cultured in endothelial cell growth medium.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of lipoic acid for 48 hours.
-
Stimulation: Cells are stimulated with TNF-α to induce NF-κB activation.
-
Nuclear Extraction: Nuclear proteins are extracted from the cells.
-
Electrophoretic Mobility Shift Assay (EMSA): EMSA is performed to detect the binding of NF-κB to a radiolabeled DNA probe containing the NF-κB consensus sequence.
-
Autoradiography: The protein-DNA complexes are separated by gel electrophoresis and visualized by autoradiography. A decrease in the shifted band indicates inhibition of NF-κB activation.
IV. Summary and Future Directions
The preliminary in vitro data consistently indicate that this compound exhibits significantly lower biological activity compared to its (R)-enantiomer. In the context of glucose metabolism and mitochondrial function, the (S)-form is largely inactive and may even have inhibitory effects. While the anti-inflammatory actions of racemic alpha-lipoic acid are well-documented, the specific role of the (S)-enantiomer in these processes requires further investigation.
For drug development professionals, these findings underscore the importance of using enantiomerically pure (R)-lipoic acid to maximize therapeutic efficacy and avoid the potential for non-target effects from the (S)-enantiomer. Future in vitro research should focus on elucidating the precise molecular mechanisms by which this compound may interfere with cellular processes and on exploring its potential utility in contexts where the inhibition of certain pathways might be desirable. A deeper understanding of the differential effects of lipoic acid enantiomers will be critical for the rational design of novel therapeutics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Interactions of the advanced glycation end product inhibitor pyridoxamine and the antioxidant α-lipoic acid on insulin resistance in the obese Zucker rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential activity of lipoic acid enantiomers in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of (S)-Lipoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive preclinical toxicological data specifically for the (S)-enantiomer of lipoic acid is scarce in publicly available literature. The majority of studies have been conducted on the racemic mixture of (R/S)-lipoic acid. This guide summarizes the available data for the racemic mixture and, where possible, draws comparisons to the (R)-enantiomer to infer the potential toxicological profile of (S)-lipoic acid. The lack of dedicated studies on the (S)-enantiomer represents a significant data gap.
Executive Summary
Alpha-lipoic acid (ALA), a naturally occurring antioxidant, exists as two enantiomers: (R)-lipoic acid and this compound. While the (R)-enantiomer is the biologically active form, the synthetic racemic mixture is commonly used in supplements and clinical studies. Preclinical studies on the racemic mixture of ALA indicate a low order of acute toxicity and a favorable safety profile in subchronic studies. It is not generally found to be mutagenic or genotoxic. However, specific toxicological data for the (S)-enantiomer is limited, with some evidence suggesting it may have different, and potentially more detrimental, effects compared to the (R)-enantiomer, particularly under specific physiological conditions. This document provides a detailed overview of the available preclinical toxicological data for alpha-lipoic acid, with a focus on highlighting the knowledge gaps concerning the (S)-enantiomer.
Acute Toxicity
Acute toxicity studies on the racemic mixture of alpha-lipoic acid have established a high LD50 value, indicating low acute toxicity following oral administration in rodents.
Table 1: Acute Toxicity of Racemic Alpha-Lipoic Acid
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | >2000 mg/kg bw | [1][2] |
| Mouse | Oral | 500 mg/kg bw | [3] |
| Dog | Oral | 400-500 mg/kg bw | [3] |
Experimental Protocol: Acute Oral Toxicity Study (OECD 425)
An acute oral toxicity study is typically conducted to determine the median lethal dose (LD50) of a substance. The protocol, following OECD Guideline 425 (Up-and-Down Procedure), involves the sequential dosing of animals, usually female rats.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dosing: A single dose of the test substance (racemic alpha-lipoic acid) is administered by oral gavage. The initial dose is selected based on available data. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the mortality data.
Subchronic Toxicity
Subchronic toxicity studies provide information on the adverse effects of a substance after repeated administration over a longer period. For racemic alpha-lipoic acid, these studies have established a No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Subchronic Toxicity of Racemic Alpha-Lipoic Acid
| Species | Duration | Route of Administration | NOAEL | Observed Adverse Effects at Higher Doses | Reference |
| Rat | 4 weeks | Oral | 61.9 mg/kg bw/day | Slight alterations in liver enzymes and histopathological effects on the liver and mammary gland at 121 mg/kg bw/day.[1][2] | [1][2] |
| Rat | 2 years | Oral | 60 mg/kg bw/day | Reduction in food intake and decreased body weight at 180 mg/kg bw/day.[4][5] | [4][5] |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.
-
Test Animals: Typically, rats of both sexes are used.
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Administration: The test substance is administered orally by gavage daily for 28 days.
-
Observations: Daily clinical observations are made. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are preserved for histopathological examination.
Genotoxicity and Mutagenicity
Studies on the racemic mixture of alpha-lipoic acid have generally shown no evidence of mutagenic or genotoxic activity.
Table 3: Genotoxicity and Mutagenicity of Racemic Alpha-Lipoic Acid
| Test System | Result | Reference |
| Ames test (bacterial reverse mutation assay) | Negative | [1][2] |
| Mouse micronucleus assay (in vivo) | Negative | [1][2] |
Experimental Protocol: Ames Test (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Reproductive and Developmental Toxicity
Limited specific data is available for the reproductive and developmental toxicity of this compound. Studies on the racemic mixture have not indicated significant adverse effects. One study showed that alpha-lipoic acid can ameliorate developmental anomalies in rat fetuses induced by cytarabine.[6] Another study suggested a therapeutic role for ALA in reducing the negative effects of lipopolysaccharide on spermatozoa and early embryonic development.[7]
Toxicokinetics
Pharmacokinetic studies have revealed differences between the (R) and (S) enantiomers of lipoic acid. After oral administration of the racemic mixture to rats, the plasma concentration and area under the curve (AUC) of (R)-lipoic acid were significantly higher than those of this compound.[8][9] This suggests differences in absorption, distribution, metabolism, or excretion, which could have implications for their respective toxicological profiles.
Comparative Toxicology of (R)- and this compound
While dedicated toxicology studies on this compound are lacking, some research provides insights into its potential effects compared to the (R)-enantiomer.
-
Biological Activity: The (R)-enantiomer is the naturally occurring and biologically active form. The (S)-enantiomer is generally considered to be less active and may even inhibit some of the beneficial effects of the (R)-enantiomer.[10]
-
Toxicity in Thiamine Deficiency: One study reported that this compound was more lethal than (R)-lipoic acid in thiamine-deficient rats.[8] This suggests that under certain metabolic stresses, the (S)-enantiomer may exert more pronounced toxic effects.
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The available preclinical data on the racemic mixture of alpha-lipoic acid suggest a low level of toxicity. However, the almost complete lack of specific toxicological studies on the (S)-enantiomer is a critical knowledge gap. The observed pharmacokinetic differences and the single finding of increased lethality in a specific disease model for the (S)-enantiomer underscore the need for dedicated toxicological evaluation. Future preclinical research should focus on conducting a full battery of toxicology studies (acute, subchronic, genotoxicity, reproductive, and developmental toxicity) specifically on this compound to accurately characterize its safety profile and to understand its contribution to the toxicology of the racemic mixture. Such data is essential for a comprehensive risk assessment and for guiding the development of enantiomerically pure lipoic acid formulations for therapeutic use.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. Safety evaluation of alpha-lipoic acid (ALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Lipoic Acid as a Nutritive Supplement for Humans and Animals: An Overview of Its Use in Dog Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alpha lipoic acid reverses the negative effect of LPS on mouse spermatozoa and developmental competence of resultant embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alpha-Lipoic Acid Can Overcome The Reduced Developmental Competency Induced by Alcohol Toxicity during Ovine Oocyte Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C8H14O2S2 | CID 445125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (S)-Lipoic Acid in Human Plasma using Chiral Derivatization and HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-lipoic acid (LA) is a potent antioxidant with a chiral center, existing as two enantiomers: (R)-lipoic acid (RLA) and (S)-lipoic acid (SLA). While the R-enantiomer is the naturally occurring and biologically active form, many commercial supplements contain a racemic mixture of both RLA and SLA.[1][2] The S-enantiomer can influence the biological activity of the R-enantiomer. Therefore, an enantioselective quantification method is crucial for accurately assessing the pharmacokinetic profiles, bioavailability, and metabolic fate of each enantiomer in biological matrices like plasma.
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the specific quantification of this compound in human plasma. The method involves liquid-liquid extraction, chemical reduction, and pre-column chiral derivatization, followed by separation on a reversed-phase column and highly sensitive fluorescence detection.
Principle of the Method
To achieve enantioselective separation and enhance detection sensitivity, this method employs a pre-column derivatization strategy. Lipoic acid enantiomers are first extracted from the plasma matrix and their disulfide bridge is reduced to yield dihydrolipoic acid (DHLA). The resulting thiol groups of the DHLA enantiomers are then derivatized with a chiral reagent, o-phthalaldehyde (OPA), in the presence of a chiral amine (D-phenylalanine), to form fluorescent diastereomeric isoindole derivatives. These diastereomers can be effectively separated on a standard reversed-phase C18 column and quantified using a fluorescence detector.[3][4]
Experimental Protocol
3.1 Materials and Reagents
-
This compound reference standard
-
(R)-Lipoic Acid reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
D-Phenylalanine
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sodium borohydride (NaBH₄)
-
Perchloric acid
-
Sodium hydroxide
-
Boric acid
-
Ethyl acetate
-
Human plasma (drug-free)
-
Water (deionized or HPLC grade)
3.2 Equipment
-
HPLC system with:
-
Binary or Quaternary pump
-
Autosampler with temperature control
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
pH meter
-
Analytical balance
-
Micropipettes
3.3 Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards. For plasma samples, standards should be prepared in pooled human plasma.
-
Derivatization Reagent (OPA/D-Phe): Prepare a solution of OPA (e.g., 10 mg/mL) in methanol. Prepare a separate solution of D-phenylalanine (e.g., 25 mg/mL) in a borate buffer (pH 9.5). Just before use, mix the two solutions.
3.4 Plasma Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Extraction: To 500 µL of plasma in a centrifuge tube, add 1 mL of acetonitrile for protein precipitation.[5] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Reduction: Add a reducing agent like TCEP to the supernatant to reduce the disulfide bridge of lipoic acid to dihydrolipoic acid.[6][7]
-
Derivatization: Add the freshly prepared OPA/D-Phe derivatization reagent to the reduced sample. Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 2 minutes).
-
Injection: Inject a defined volume (e.g., 20 µL) of the resulting solution into the HPLC system.
Workflow for this compound Quantification in Plasma
Caption: Experimental workflow for the quantification of this compound in plasma.
3.5 Chromatographic Conditions
The following table summarizes the typical HPLC conditions for the separation of derivatized this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2% acetic acid, pH 2.36) and an organic solvent like acetonitrile (MeCN).[6] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35-40°C[8] |
| Injection Vol. | 20 - 50 µL |
| Detector | Fluorescence Detector |
| Excitation λ | ~340 nm |
| Emission λ | ~440 nm |
| Run Time | Approximately 15-20 minutes to ensure separation of enantiomers and elution of any interfering peaks. |
Note: The mobile phase composition and gradient must be optimized to achieve baseline separation (resolution > 1.5) between the (S)-LA and (R)-LA diastereomeric derivatives.[2]
Method Validation and Data
A full validation according to regulatory guidelines should be performed. The following tables summarize representative quantitative data for such a method, compiled from published literature.[2][3][4][5]
Table 1: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 5 - 1250 ng/mL[2] or 15 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[2] or 15 ng/mL[3] |
| Retention Time (SLA Derivative) | ~4.95 min (example)[2] |
| Retention Time (RLA Derivative) | ~5.56 min (example)[2] |
Table 2: Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 7% | < 7% | 90 - 110% |
| Mid QC | < 7% | < 7% | 90 - 110% |
| High QC | < 7% | < 7% | 90 - 110% |
| (Data synthesized from typical performance characteristics of similar bioanalytical methods)[5] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| This compound | 80 - 110% |
| (Data synthesized from typical performance characteristics of similar bioanalytical methods)[6] |
Conclusion
The described HPLC method with pre-column chiral derivatization and fluorescence detection provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. This protocol offers the necessary specificity to distinguish between the S- and R-enantiomers, which is essential for detailed pharmacokinetic and clinical studies. The method demonstrates good linearity, precision, and accuracy over a relevant concentration range, making it a valuable tool for researchers in drug development and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective high-performance liquid chromatography assay of (+)R- and (-)S-alpha-lipoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection - Arabian Journal of Chemistry [arabjchem.org]
- 7. Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of R- and S-Lipoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of R-(+)-α-lipoic acid and S-(-)-α-lipoic acid using High-Performance Liquid Chromatography (HPLC). The naturally occurring R-(+)-enantiomer is an essential cofactor in mitochondrial enzymes, and its biological activity differs significantly from the S-(-)-enantiomer.[1][2] Consequently, accurate enantiomeric separation is crucial for quality control, pharmacokinetic studies, and drug development.
The following sections detail various HPLC methods, including the columns, mobile phases, and system parameters that have been successfully employed for this separation.
Methodologies for Chiral HPLC Separation of Lipoic Acid
The direct chiral separation of lipoic acid enantiomers is most commonly achieved using polysaccharide-based chiral stationary phases (CSPs) in either normal-phase or reversed-phase mode. Amylose and cellulose derivatives, such as amylose tris-[(S)-α-methylbenzylcarbamate], have proven to be particularly effective.[1][2][3]
Normal-Phase Chromatography
Normal-phase HPLC offers excellent selectivity for lipoic acid enantiomers. The separation is typically achieved using a mobile phase consisting of a non-polar solvent (e.g., n-hexane), a short-chain alcohol (e.g., ethanol or isopropanol) as a polar modifier, and an acidic additive (e.g., trifluoroacetic acid, TFA) to improve peak shape.[2]
Reversed-Phase Chromatography
Reversed-phase methods are also utilized, often for their compatibility with aqueous samples and mass spectrometry. These methods typically employ a C18 or a specialized chiral column with a mobile phase of acetonitrile and/or methanol mixed with water or an aqueous buffer containing an acid modifier like formic or phosphoric acid.[4][5][6]
Pre-column Derivatization
An alternative, indirect approach involves the pre-column derivatization of the lipoic acid enantiomers with a chiral agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral reversed-phase column.[7]
Experimental Protocols
The following protocols are based on established methods for the chiral separation of R- and S-lipoic acid.
Protocol 1: Normal-Phase HPLC using Amylose-Based CSP
This protocol is based on the use of Chiralpak® AS-H, a coated amylose-based CSP.[2]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Photodiode Array (PDA) detector
-
Thermostatted column compartment
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® AS-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane / 2-propanol (IPA) / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 5 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard or sample in the mobile phase. |
Procedure:
-
Prepare the mobile phase by mixing the specified volumes of n-hexane, 2-propanol, and TFA. Degas the mobile phase before use.
-
Equilibrate the Chiralpak® AS-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 5 °C.[8]
-
Prepare a standard solution of racemic α-lipoic acid and individual enantiomer solutions in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Monitor the elution of the enantiomers at 330 nm.
Expected Results: Baseline separation of the two enantiomers should be achieved. The elution order and retention times may vary slightly based on system-to-system differences.
Protocol 2: Reversed-Phase HPLC-MS/MS for Biological Samples
This protocol is adapted for the analysis of lipoic acid enantiomers in biological matrices like urine or plasma, using a reversed-phase chiral column and mass spectrometric detection for enhanced sensitivity and selectivity.[6][9]
Instrumentation:
-
LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® AD-3R (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile / Methanol / 10 mM Formic Acid (25:25:50, v/v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 5 - 10 µL |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the biological sample.[6][9] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | m/z 205.0 → 170.9 for α-lipoic acid |
| m/z 209.0 → 174.9 for ¹³C₄-d-l-α-lipoic acid (Internal Standard) |
Procedure:
-
Prepare the mobile phase and equilibrate the column.
-
Extract the lipoic acid enantiomers from the biological matrix using an appropriate SPE or LLE protocol.
-
Reconstitute the dried extract in the mobile phase.
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the R- and S-enantiomers using the specified MRM transitions.
Quantitative Data Summary
The following tables summarize representative quantitative data from various studies on the chiral separation of lipoic acid.
Table 1: Normal-Phase HPLC Data
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temp (°C) | R-Lipoic Acid Retention Time (min) | S-Lipoic Acid Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak® AS-H (5 µm) | n-hexane/IPA/TFA (80:20:0.1) | 1.0 | 5 | - | - | 3.14 | [2][8] |
| Chiralpak® IH-3 (3 µm) | n-hexane/IPA/DCM/TFA (80:5:15:0.1) | 1.0 | 25 | - | - | 1.89 | [2][8] |
| Chiralpak® IA-3 (5 µm) | Methanol/Water/Additive | 0.7 | 35 | ~5.5 | ~6.5 | > 1.8 | [10] |
Table 2: Reversed-Phase HPLC Data
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temp (°C) | R-Lipoic Acid Retention Time (min) | S-Lipoic Acid Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak® IC | 10 mM Ammonium Bicarbonate/Methanol (5:95) | - | - | 5.56 | 4.95 | > 1.5 | [11][12] |
| CHIRALPAK® AD-3R | Acetonitrile/Methanol/10 mM Formic Acid (25:25:50) | 1.0 | - | - | - | Baseline | [6][9] |
| CHIRALPAK® AD-RH | 5 mM H₃PO₄/Acetonitrile (70:30) | 0.6 | 25 | - | - | Baseline | [5] |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the key factors influencing the chiral separation of lipoic acid.
Caption: General workflow for chiral HPLC separation of lipoic acid.
Caption: Key factors influencing the chiral separation of lipoic acid.
References
- 1. Comparison of coated and immobilized chiral stationary phases based on amylose tris-[(S)-α-methylbenzylcarbamate] for the HPLC enantiomer separation of α-lipoic acid and its reduced form [iris.uniroma1.it]
- 2. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective high-performance liquid chromatography assay of (+)R- and (-)S-alpha-lipoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Lipoic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lipoic acid (S-LA) is one of the two enantiomers of alpha-lipoic acid (ALA), a naturally occurring disulfide compound with potent antioxidant properties. While the (R)-enantiomer (R-LA) is the biologically active form produced endogenously, the synthetic (S)-enantiomer is often present in commercially available racemic mixtures of ALA. Understanding the specific effects of S-LA in cell culture is crucial for interpreting studies using racemic ALA and for exploring any unique biological activities of this enantiomer. These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanisms of action, detailed experimental protocols, and quantitative data to guide researchers in their study design.
This compound is recognized for its role in mitigating oxidative stress, modulating key signaling pathways, and influencing cell viability. Although generally considered less potent than R-LA, S-LA still exhibits biological activity that warrants investigation.[1][2] This document will delve into its applications in studying oxidative stress, inflammation, and cellular metabolism.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its racemic mixture in various cell culture experiments. It is important to note that data specifically for the (S)-enantiomer is limited, and much of the available information is derived from studies using a racemic mixture of (R,S)-lipoic acid.
Table 1: Effects of Lipoic Acid Enantiomers on Cell Viability and Metabolism
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| Kelly (Neuroblastoma) | (R,S)-LA | 2.5 - 7.5 mM | 48 h | Significant decrease in cell viability/proliferation. | [3] |
| SK-N-SH (Neuroblastoma) | (R,S)-LA | 2.5 - 7.5 mM | 48 h | Significant decrease in cell viability/proliferation. | [3] |
| LNCaP (Prostate Cancer) | (R,S)-LA | 271 µM (IC50) | 48 h | Dose-dependent reduction in cell viability. | [4] |
| DU-145 (Prostate Cancer) | (R,S)-LA | 278 µM (IC50) | 48 h | Dose-dependent reduction in cell viability. | [4] |
| MDA-MB-231 (Breast Cancer) | (R,S)-LA | ≥ 250 µmol/L | 48 h | Significant decrease in cell proliferation. | [5] |
Table 2: Modulation of Signaling Pathways by Lipoic Acid
| Cell Line | Compound | Concentration | Pathway | Effect | Reference |
| Human T-cell enriched PBMC | Racemic LA, R-LA, S-LA | 5-50 µg/ml | cAMP | 2 to 3-fold increase in cAMP levels. | [6][7] |
| Human Aortic Endothelial Cells (HAEC) | (R)-LA | 0.05 - 1 mmol/l | NF-κB | Dose-dependent inhibition of TNF-α-induced NF-κB activation. | [8] |
| Rheumatoid Arthritis Fibroblast-Like Synovial Cells (FLS) | (R,S)-LA | 1 mM | NF-κB | Inhibition of TNF-α induced NF-κB activation. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | (R,S)-LA | 100, 200, 400 µmol/L | NF-κB | Alleviation of H2O2-enhanced nuclear translocation of p65. | [10] |
| H. pylori-infected AGS cells | (R,S)-LA | Not specified | Nrf2 | Activation of the Nrf2/HO-1 pathway. | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has limited water solubility. A common method for preparing a stock solution for cell culture is as follows:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of ethanol or DMSO to create a concentrated stock solution. For example, a 100 mM stock solution can be prepared.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing the final culture medium, dilute the stock solution to the desired concentration. Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., PC12, Jurkat, HUVEC)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. For suspension cells like Jurkat, seeding and treatment can often be done on the same day.[12][13][14][15]
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) in PBS. Include a control group without the inducer.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.
-
Alternatively, visualize ROS production using a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Western Blot Analysis for Nrf2 Activation
This protocol outlines the steps to assess the effect of this compound on the nuclear translocation of Nrf2, a key indicator of its activation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate or 10 cm dish and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. Also, probe separate membranes with antibodies against Lamin B (nuclear loading control) and β-actin or GAPDH (cytoplasmic loading control).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. An increase in the nuclear Nrf2 to cytoplasmic Nrf2 ratio indicates Nrf2 activation.
Signaling Pathways and Experimental Workflows
This compound and Cellular Signaling Pathways
This compound, often in the context of racemic mixtures, has been shown to influence several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these interactions.
Caption: Nrf2-Mediated Antioxidant Response pathway influenced by this compound.
Caption: Inhibition of the NF-κB Inflammatory Pathway by this compound.
Caption: Activation of the cAMP/PKA Signaling Pathway by this compound.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture model.
Caption: General experimental workflow for cell culture studies with this compound.
Conclusion
This compound, while less biologically active than its (R)-enantiomer, demonstrates measurable effects in cell culture systems, particularly in the context of oxidative stress and inflammation. The provided application notes and protocols offer a framework for researchers to investigate the specific roles of this compound. The quantitative data, though often derived from studies on racemic mixtures, provides a starting point for dose-response experiments. The detailed protocols for key cellular assays and the visual representations of signaling pathways and experimental workflows are intended to facilitate the design and execution of robust and informative cell culture studies. Further research focusing specifically on the (S)-enantiomer is needed to fully elucidate its unique biological functions and therapeutic potential.
References
- 1. hmsnutrition.com [hmsnutrition.com]
- 2. performancelab.com [performancelab.com]
- 3. Lipoic acid inhibits cell proliferation of tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of α-lipoic acid on cell proliferation and apoptosis in MDA-MB-231 human breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic acid stimulates cAMP production via G protein coupled receptor dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoic Acid Stimulates cAMP production in T lymphocytes and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-lipoic acid inhibits TNF-alpha induced NF-kappa B activation through blocking of MEKK1-MKK4-IKK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 15. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
Application Notes and Protocols for Assessing (S)-Lipoic Acid Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lipoic acid is one of the two enantiomers of alpha-lipoic acid (ALA), a naturally occurring disulfide compound. While the (R)-enantiomer is the biologically active form, the (S)-enantiomer is also of interest in research and drug development for its potential antioxidant properties.[1][2] These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and ORAC, as well as a cellular antioxidant assay.
Mechanism of Antioxidant Action
This compound, like its R-enantiomer, can be reduced to dihydrolipoic acid (DHLA), a potent antioxidant. The antioxidant effects of lipoic acid are multifaceted and include:
-
Direct Radical Scavenging: Both ALA and DHLA can directly neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as vitamin C and vitamin E, from their oxidized forms.
-
Metal Chelation: Lipoic acid can chelate transition metals like iron and copper, preventing them from catalyzing the formation of highly reactive free radicals.
-
Induction of Antioxidant Enzymes: Lipoic acid can activate the Nrf2 signaling pathway, leading to the increased expression of several antioxidant and detoxification enzymes.[3]
Data Presentation: In Vitro Antioxidant Capacity of Lipoic Acid Enantiomers
While extensive quantitative data for this compound is not as readily available as for the racemic mixture or the (R)-enantiomer, the following table summarizes the comparative antioxidant activity. It is generally accepted that the (R)-enantiomer exhibits higher antioxidant activity.
| Assay | Analyte | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM) | ORAC Value (µM Trolox Equivalents/µM) |
| DPPH | This compound | Data not readily available | Data not readily available | |
| (R,S)-Lipoic Acid | ~70-110 | |||
| (R)-Lipoic Acid | Generally lower than racemic | |||
| ABTS | This compound | Data not readily available | Data not readily available | |
| (R,S)-Lipoic Acid | Generally lower than (R)-LA | |||
| (R)-Lipoic Acid | Higher than (R,S)-LA | |||
| ORAC | This compound | Data not readily available | ||
| (R,S)-Lipoic Acid | Data not readily available | |||
| (R)-Lipoic Acid | Data not readily available |
Note: The antioxidant capacity of lipoic acid can be influenced by the assay conditions and the specific free radical source used. In some contexts, such as inhibiting lipid peroxidation, both enantiomers have shown similar potencies.[4]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox or Ascorbic Acid)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the this compound or standard solutions at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This is the stock solution of ABTS•+.
-
Before use, dilute the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or PBS).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 190 µL of the diluted ABTS•+ solution.
-
Add 10 µL of the this compound or Trolox solutions at different concentrations.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Express the antioxidant capacity of this compound as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
75 mM Phosphate buffer, pH 7.4
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
-
Positive control (Trolox)
Protocol:
-
Preparation of Reagents:
-
Prepare a fluorescein working solution (e.g., 10 nM) in 75 mM phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in 75 mM phosphate buffer. Prepare this solution fresh daily.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in 75 mM phosphate buffer.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a Trolox standard curve (e.g., 6.25-100 µM) in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
To each well of the black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of this compound, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound in Trolox equivalents from the standard curve.
-
Cellular Antioxidant Assay (CAA) using DCFH-DA
Principle: This assay measures the ability of an antioxidant to inhibit intracellular ROS production. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
This compound
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (or another ROS inducer)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed cells in a black 96-well plate and grow to confluence.
-
Treatment with this compound:
-
Remove the culture medium and wash the cells with HBSS.
-
Treat the cells with various concentrations of this compound in culture medium for a specified time (e.g., 1-24 hours).
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with HBSS.
-
Add a solution of DCFH-DA (e.g., 25 µM) in HBSS to each well and incubate for 30-60 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with HBSS.
-
Add a solution of AAPH (e.g., 600 µM) in HBSS to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for control and treated cells.
-
The reduction in fluorescence in the presence of this compound indicates its cellular antioxidant activity.
-
Signaling Pathway: Nrf2 Activation by Lipoic Acid
Lipoic acid is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.
Mechanism:
-
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.
-
Lipoic acid can modify specific cysteine residues on Keap1.
-
This modification leads to a conformational change in Keap1, causing the release of Nrf2.
-
Freed Nrf2 translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
References
- 1. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. performancelab.com [performancelab.com]
- 3. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
(S)-Lipoic Acid: A Versatile Tool for Interrogating Mitochondrial Respiration
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Lipoic acid, a naturally occurring organosulfur compound, is an essential cofactor for key multienzyme complexes within the mitochondria, placing it at the heart of cellular energy metabolism.[1][2] Its central role in linking glycolysis to the tricarboxylic acid (TCA) cycle, coupled with its potent antioxidant properties, makes it a valuable tool for investigating mitochondrial function and dysfunction. This document provides detailed application notes and experimental protocols for utilizing this compound in mitochondrial respiration assays, aimed at researchers in basic science and drug development.
This compound serves as a critical cofactor for several mitochondrial dehydrogenase complexes, including the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDHC).[1][2] By facilitating the oxidative decarboxylation of pyruvate and α-ketoglutarate, it directly fuels the TCA cycle with acetyl-CoA and succinyl-CoA, respectively. Beyond its bioenergetic role, this compound and its reduced form, dihydrolipoic acid (DHLA), constitute a potent antioxidant couple, capable of quenching reactive oxygen species (ROS) and regenerating other antioxidants like vitamins C and E.[3] This dual function allows researchers to probe not only the metabolic capacity of mitochondria but also their redox status.
This document outlines methodologies for employing this compound in conjunction with modern techniques for assessing mitochondrial respiration, such as extracellular flux analysis and high-resolution respirometry.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of lipoic acid on key mitochondrial parameters.
Table 1: Effects of Lipoic Acid on Mitochondrial Respiration and Function
| Parameter | Cell/Tissue Type | Lipoic Acid Concentration | Observed Effect | Reference |
| Oxygen Consumption | Rat Heart Mitochondria | 0.05-0.1 µM (R-form) | Increased aortic flow during reoxygenation, suggesting improved mitochondrial respiration. | [4] |
| ATP Synthesis | Rat Heart Mitochondria | 0.05-0.1 µM (R-form) | Significantly increased mitochondrial ATP synthesis. | [4] |
| ATP Levels | SH-SY5Y-APP695 & SH-SY5Y-MOCK cells | 100 µM | Significant increase in basal ATP levels. | [5] |
| Mitochondrial Membrane Potential | SH-SY5Y-MOCK cells | 100 µM & 1 mM | Significantly higher basal mitochondrial membrane potential. | [6] |
| Maximal Respiration | SH-SY5Y-MOCK cells | 100 µM | Significantly increased maximal respiration. | [6] |
| Spare Respiratory Capacity | SH-SY5Y-MOCK cells | 100 µM | Significantly increased spare respiratory capacity. | [6] |
Table 2: Dose-Response Effects of Lipoic Acid
| Parameter | Model System | Lipoic Acid Concentration | Effect | Reference |
| Aortic Flow (Reoxygenation) | Working Rat Heart | 0.05-0.1 µM (R-form) | Precipitous rise to over 70% of normoxic values. | [4] |
| Aortic Flow (Reoxygenation) | Working Rat Heart | 1 µM (S-form) | Attained ~60% of normoxic values. | [4] |
| ATP Levels | SH-SY5Y cells | 100 µM | Significant increase. | [5] |
| ATP Levels | SH-SY5Y cells | 1 mM | No significant effect on basal ATP level. | [5] |
| Inflammatory Markers (CRP, IL-6, TNF-α) | Human Adults (Meta-analysis) | Varied (oral supplementation) | Significant reduction in all markers. | [7][8] |
| Insulin & HOMA-IR | Human Adults (Meta-analysis) | Varied (oral supplementation) | Significant reduction. | [9] |
Signaling Pathways and Experimental Workflows
This compound and AMPK/PGC-1α Signaling Pathway
This compound has been shown to influence key signaling pathways that regulate mitochondrial biogenesis and function, most notably the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) axis.[1][10][11] Activation of this pathway can lead to an increase in the number and function of mitochondria.
Caption: this compound activates the AMPK/PGC-1α signaling cascade to promote mitochondrial biogenesis.
Experimental Workflow: Seahorse XF Mito Stress Test with this compound
This workflow outlines the key steps for assessing the impact of this compound on mitochondrial respiration using an Agilent Seahorse XF Analyzer.
Caption: Workflow for Seahorse XF Mito Stress Test with this compound.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test to Evaluate the Effect of this compound on Mitochondrial Respiration
This protocol is adapted for use with the Agilent Seahorse XFe96 or similar extracellular flux analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cultured cells treated with this compound.[12][13][14]
Materials:
-
Adherent cells of interest
-
Seahorse XF Cell Culture Microplates
-
This compound (or racemic mixture)
-
Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)
-
Supplements for assay medium (e.g., glucose, pyruvate, glutamine)
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Day 1: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Ensure even cell distribution.
-
Culture cells overnight in a standard CO2 incubator.
-
-
Hydration of Sensor Cartridge:
-
Day 1: Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Preparation of this compound and Assay Medium:
-
Day 2: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute in the assay medium to achieve the desired final working concentrations (e.g., 10 µM - 1 mM). A dose-response experiment is recommended to determine the optimal concentration.
-
-
Cell Treatment:
-
Wash the cells with pre-warmed assay medium.
-
Add the assay medium containing the desired concentration of this compound (or vehicle control) to the appropriate wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for a predetermined time (e.g., 1-24 hours). Incubation time should be optimized based on the experimental question.
-
-
Seahorse XF Analyzer Setup and Assay Execution:
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate into the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the inhibitors and measurement of the corresponding respiratory states.
-
Data Analysis:
-
The Seahorse XF software will calculate key parameters of mitochondrial function:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin.
-
Maximal Respiration: The maximum OCR achieved after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Proton Leak: The residual OCR after oligomycin injection that is not coupled to ATP synthesis.
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A.
-
-
Compare the parameters between this compound-treated and control groups to determine its effect on mitochondrial respiration.
Protocol 2: High-Resolution Respirometry (Oxygraph-2k) to Assess this compound as a Mitochondrial Substrate
This protocol outlines the use of an Oroboros Oxygraph-2k or similar high-resolution respirometer to investigate the ability of this compound to fuel mitochondrial respiration, likely through its role as a cofactor for pyruvate and α-ketoglutarate dehydrogenases.
Materials:
-
Isolated mitochondria, permeabilized cells, or tissue homogenates
-
Oxygraph-2k instrument
-
Respiration medium (e.g., MiR05)
-
This compound
-
Substrates for different mitochondrial complexes (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)
Procedure:
-
Instrument Preparation and Calibration:
-
Calibrate the Oxygraph-2k polarographic oxygen sensors according to the manufacturer's protocol.
-
Equilibrate the chambers with respiration medium at the desired temperature (e.g., 37°C).
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add the biological sample (e.g., 0.1-0.5 mg/mL of mitochondrial protein) to the chamber.
-
Baseline Respiration: Establish a stable baseline oxygen flux.
-
Complex I-linked Respiration:
-
Add substrates for Complex I, such as pyruvate (5 mM) and malate (2 mM) or glutamate (10 mM) and malate (2 mM).
-
To assess the direct effect of this compound as a cofactor, it can be added at this stage (e.g., 10-100 µM) in the presence of pyruvate to potentially enhance PDC activity.
-
Initiate State 3 respiration by adding a saturating concentration of ADP (e.g., 2.5 mM).
-
-
Complex II-linked Respiration:
-
Inhibit Complex I with rotenone (0.5 µM).
-
Add a substrate for Complex II, such as succinate (10 mM).
-
-
Maximal Electron Transfer System (ETS) Capacity:
-
Titrate a chemical uncoupler (e.g., FCCP) to determine the maximal capacity of the ETS.
-
-
Inhibition and Residual Oxygen Consumption:
-
Inhibit Complex III with antimycin A (2.5 µM) to measure residual oxygen consumption, which is non-mitochondrial.
-
-
Data Analysis:
-
The DatLab software will record real-time oxygen concentration and calculate oxygen flux (respiration rate).
-
Analyze the changes in respiration rates upon the addition of this compound in the presence of relevant substrates (e.g., pyruvate) to determine its impact on specific dehydrogenase complexes.
-
Calculate respiratory control ratios (RCR) and other relevant parameters to assess mitochondrial coupling and efficiency.
Conclusion
This compound is a multifaceted tool for researchers investigating mitochondrial biology. Its integral role as a cofactor for key dehydrogenase complexes allows for the direct assessment of TCA cycle input and overall oxidative phosphorylation capacity. Concurrently, its antioxidant properties provide a means to explore the interplay between mitochondrial metabolism and cellular redox status. The detailed protocols provided herein for both extracellular flux analysis and high-resolution respirometry offer a robust framework for leveraging this compound to gain deeper insights into mitochondrial function in health and disease, and to evaluate the mitochondrial effects of novel therapeutic compounds.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. Node Attributes | Graphviz [graphviz.org]
- 3. The protective effects of α-lipoic acid against D-galactose-induced cellular senescence in human SH-SY5Y neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edge Attributes | Graphviz [graphviz.org]
- 5. Dose/response curves of lipoic acid R-and S-forms in the working rat heart during reoxygenation: superiority of the R-enantiomer in enhancement of aortic flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox Active α-Lipoic Acid Differentially Improves Mitochondrial Dysfunction in a Cellular Model of Alzheimer and Its Control Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An updated systematic review and dose-response meta-analysis of the randomized controlled trials on the effects of alpha-lipoic acid supplementation on inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An updated systematic review and dose-response meta-analysis of the effects of α-lipoic acid supplementation on glycemic markers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The "rejuvenatory" impact of lipoic acid on mitochondrial function in aging rats may reflect induction and activation of PPAR-gamma coactivator-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. obuchenie.bititechnika.com [obuchenie.bititechnika.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application of (S)-Lipoic Acid in Neurodegenerative Disease Models: Application Notes and Protocols
A Note to the Researcher: Scientific literature focusing specifically on the application of the (S)-enantiomer of lipoic acid in neurodegenerative disease models is limited. The majority of research has been conducted using racemic α-lipoic acid (a 50/50 mixture of (R)- and (S)-lipoic acid) or has focused on the (R)-enantiomer, which is the naturally occurring and more biologically active form.[1][2][3] Consequently, the following application notes and protocols are primarily based on studies using racemic α-lipoic acid. While the (S)-enantiomer is present in these studies, its specific contribution to the observed effects is often not delineated. It is generally considered less potent than the (R)-form.[1][2][3] This document aims to provide a comprehensive overview based on the available data, with the understanding that the described outcomes are the result of the combined actions of both enantiomers unless otherwise specified.
Introduction to Lipoic Acid in Neurodegeneration
Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring antioxidant that has garnered significant interest for its therapeutic potential in a range of chronic diseases, including neurodegenerative disorders.[4] Its neuroprotective effects are primarily attributed to its potent antioxidant and anti-inflammatory properties.[5] ALA exists as two enantiomers: (R)-lipoic acid and this compound. (R)-lipoic acid is the endogenous form and an essential cofactor for mitochondrial enzymes involved in energy metabolism.[6] this compound is a synthetic byproduct of the chemical synthesis of racemic ALA. While both forms exhibit antioxidant properties, the (R)-enantiomer is more readily absorbed and utilized by the body.[7][8][9]
The neuroprotective mechanisms of α-lipoic acid are multifaceted and include:
-
Scavenging of Reactive Oxygen Species (ROS): Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent scavengers of free radicals.[10]
-
Regeneration of Other Antioxidants: ALA can regenerate other endogenous antioxidants such as vitamin C, vitamin E, and glutathione.[6]
-
Metal Chelation: ALA can chelate redox-active metals, preventing them from participating in the generation of free radicals.
-
Anti-inflammatory Effects: ALA can suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[11]
-
Improvement of Mitochondrial Function: As a cofactor for mitochondrial dehydrogenases, (R)-lipoic acid plays a crucial role in cellular energy production.
Application in Alzheimer's Disease Models
In models of Alzheimer's disease (AD), α-lipoic acid has been shown to mitigate several pathological features, including oxidative stress, neuroinflammation, and cognitive deficits.[12]
Quantitative Data Summary
| Animal/Cell Model | Lipoic Acid Form | Dosage/Concentration | Treatment Duration | Key Findings | Reference |
| P301S Tau Transgenic Mice | Racemic α-lipoic acid | 100 mg/kg/day (in diet) | 6 months | Inhibited Tau hyperphosphorylation, alleviated neuronal degeneration and memory deficits. | [12] |
| PC12 cells (Aβ₂₅₋₃₅-induced toxicity) | Racemic α-lipoic acid | 100 µM | 24 hours | Attenuated Aβ-induced apoptosis, reduced ROS levels, and rescued Wnt/β-catenin pathway. | [13][14][15] |
| BV2 microglial cells (Aβ₂₅₋₃₅-induced inflammation) | Racemic α-lipoic acid | 100 µM | 24 hours | Inhibited the production of inflammatory cytokines (IL-6, TNF-α), reduced nitric oxide levels. | [14] |
Experimental Protocols
In Vivo Study: P301S Tau Transgenic Mice
-
Animal Model: P301S mutant human tau transgenic mice.
-
Treatment: At 3 months of age, mice are randomly assigned to a control group receiving a standard diet or a treatment group receiving a diet supplemented with 100 mg/kg/day of racemic α-lipoic acid.
-
Duration: 6 months.
-
Behavioral Assessment: Cognitive function is assessed using tests such as the Morris water maze or Y-maze.
-
Biochemical Analysis:
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical assays.
-
Western Blotting: Brain homogenates are used to analyze the levels of total and phosphorylated Tau, as well as markers of oxidative stress and inflammation.
-
Immunohistochemistry: Brain sections are stained with antibodies against phosphorylated Tau to assess the extent of tauopathy.
-
In Vitro Study: Aβ-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: PC12 cells are cultured in appropriate media until they reach 80% confluency.
-
Treatment:
-
Cells are pre-treated with 100 µM racemic α-lipoic acid for 2 hours.
-
Subsequently, cells are exposed to 20 µM aggregated Aβ₂₅₋₃₅ for 24 hours.
-
-
Cell Viability Assay: Cell viability is assessed using the MTT assay.
-
Apoptosis Assay: Apoptosis is quantified using flow cytometry with Annexin V/Propidium Iodide staining.
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as DCFH-DA.
-
Western Blotting: Cell lysates are analyzed for the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and the Wnt/β-catenin signaling pathway.
Application in Parkinson's Disease Models
In Parkinson's disease (PD) models, α-lipoic acid has demonstrated the ability to protect dopaminergic neurons from degeneration by reducing oxidative stress and neuroinflammation.[11][16]
Quantitative Data Summary
| Animal/Cell Model | Lipoic Acid Form | Dosage/Concentration | Treatment Duration | Key Findings | Reference |
| Rat (6-OHDA-induced) | Racemic α-lipoic acid | 100 mg/kg or 200 mg/kg (oral) | 15 days | Decreased apomorphine-induced rotations, improved motor performance, reduced lipid peroxidation and nitrite levels. | [10][16] |
| Mice (LPS-induced) | Racemic α-lipoic acid | 50 mg/kg (i.p.) | 4 weeks | Improved motor dysfunction, protected dopaminergic neurons, decreased α-synuclein accumulation, and inhibited NF-κB activation. | [11] |
| PC12 cells (MPP⁺-induced) | Racemic α-lipoic acid | 100 µM | 24 hours | Attenuated MPP⁺-induced toxicity, reduced apoptosis, and upregulated PCNA expression via the p53 pathway. | [17] |
Experimental Protocols
In Vivo Study: 6-OHDA Rat Model
-
Animal Model: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) in rats to induce a hemi-parkinsonian model.
-
Treatment: Rats are treated with racemic α-lipoic acid (100 or 200 mg/kg, p.o.) daily for 15 days, starting one day after the 6-OHDA lesion.
-
Behavioral Assessment: Rotational behavior is induced by apomorphine (0.5 mg/kg, s.c.) and quantified. Motor coordination can be assessed using the rotarod test.
-
Biochemical Analysis:
-
Tissue Preparation: After the treatment period, rats are sacrificed, and the striatum and substantia nigra are dissected.
-
Neurochemical Analysis: Levels of dopamine and its metabolites are measured by HPLC.
-
Oxidative Stress Markers: Lipid peroxidation (TBARS assay) and nitrite levels are measured in brain homogenates.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
In Vitro Study: MPP⁺-Induced Toxicity in PC12 Cells
-
Cell Culture: PC12 cells are maintained in standard culture conditions.
-
Treatment: Cells are pre-treated with 100 µM racemic α-lipoic acid for 2 hours before being exposed to 1 mM MPP⁺ for 24 hours.
-
Cell Viability Assay: MTT assay is used to determine cell viability.
-
Western Blotting: Cell lysates are analyzed for the expression of proteins involved in DNA repair (PCNA) and apoptosis (p53).
Application in Huntington's Disease Models
Studies in transgenic mouse models of Huntington's disease (HD) suggest that α-lipoic acid can improve survival and delay weight loss, likely through its antioxidant effects.[18][19]
Quantitative Data Summary
| Animal Model | Lipoic Acid Form | Dosage/Concentration | Treatment Duration | Key Findings | Reference |
| R6/2 Transgenic Mice | Racemic α-lipoic acid | 2 g/kg of diet | From 5 weeks of age until death | Significantly increased survival. | [18] |
| N171-82Q Transgenic Mice | Racemic α-lipoic acid | 2 g/kg of diet | From 5 weeks of age until death | Significantly increased survival and delayed weight loss. | [18] |
Experimental Protocol
In Vivo Study: R6/2 and N171-82Q Transgenic Mice
-
Animal Models: R6/2 and N171-82Q transgenic mouse models of Huntington's disease.
-
Treatment: From 5 weeks of age, mice are fed a diet containing 2 g/kg of racemic α-lipoic acid.
-
Outcome Measures:
-
Survival: The lifespan of the mice is recorded.
-
Body Weight: Body weight is monitored regularly.
-
Motor Function: Motor performance is assessed using tests like the rotarod.
-
-
Biochemical Analysis: At the end of the study, brain tissue can be analyzed for markers of oxidative stress and neurodegeneration.
Application in Amyotrophic Lateral Sclerosis Models
In models of Amyotrophic Lateral Sclerosis (ALS), α-lipoic acid has been shown to have neuroprotective effects, improving motor function and survival.[20][21] A combination therapy of valproic acid and α-lipoic acid has shown synergistic neuroprotective effects.[22][23]
Quantitative Data Summary
| Animal/Cell Model | Lipoic Acid Form | Dosage/Concentration | Treatment Duration | Key Findings | Reference |
| hSOD1G93A Transgenic Mice | Racemic α-lipoic acid | 50 mg/kg (i.p.) | From 90 to 120 days of age | Delayed disease onset and prolonged survival (in combination with Valproic Acid). | [22] |
| hSOD1G93A Drosophila Model | Racemic α-lipoic acid | 0.1, 0.5, 1.0 mg/mL in food | Throughout lifespan | Improved motor activity and survival. | [24] |
| NSC34 cells (mutant hSOD1) | Racemic α-lipoic acid | 100 µM | 24 hours | Prevented decrease in antioxidant enzymes and increase in ROS levels. | [24] |
Experimental Protocol
In Vivo Study: hSOD1G93A Transgenic Mice
-
Animal Model: hSOD1G93A transgenic mice.
-
Treatment: From 90 days of age, mice are administered daily intraperitoneal injections of 50 mg/kg racemic α-lipoic acid (often in combination with other therapeutic agents like valproic acid).
-
Outcome Measures:
-
Disease Onset: The age at which motor deficits first appear is recorded.
-
Survival: The lifespan of the mice is monitored.
-
Motor Function: Motor performance is assessed using the rotarod test and grip strength measurements.
-
-
Histological Analysis: At the end-stage of the disease, spinal cord sections are analyzed for motor neuron loss.
Visualizations
Signaling Pathways of α-Lipoic Acid in Neuroprotection
Caption: Key neuroprotective signaling pathways of α-lipoic acid.
General Experimental Workflow for Evaluating Lipoic Acid in Neurodegenerative Disease Models
Caption: General workflow for evaluating lipoic acid's efficacy.
References
- 1. R-Lipoic Acid vs Alpha-Lipoic Acid - Life Extension [lifeextension.com]
- 2. connect.mayoclinic.org [connect.mayoclinic.org]
- 3. performancelab.com [performancelab.com]
- 4. Potential Therapeutic Effects of Lipoic Acid on Memory Deficits Related to Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. α-Lipoic acid: pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 9. Enantiomer-selective pharmacokinetics, oral bioavailability, and sex effects of various alpha-lipoic acid dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and Neurochemical Effects of Alpha-Lipoic Acid in the Model of Parkinson's Disease Induced by Unilateral Stereotaxic Injection of 6-Ohda in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoic acid protects dopaminergic neurons in LPS-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Lipoic acid improves abnormal behavior by mitigation of oxidative stress, inflammation, ferroptosis, and tauopathy in P301S Tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effect of α-Lipoic Acid against Aβ25–35-Induced Damage in BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The neuroprotective effects of alpha-lipoic acid on an experimental model of Alzheimer's disease in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha-lipoic acid protects against 6-hydroxydopamine-induced neurotoxicity in a rat model of hemi-parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-lipoic acid exerts neuroprotective effects on neuronal cells by upregulating the expression of PCNA via the P53 pathway in neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipoic acid improves survival in transgenic mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidants in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Scholars@Duke publication: ALSUntangled #79: alpha-lipoic acid. [scholars.duke.edu]
- 22. Frontiers | Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation [frontiersin.org]
- 23. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. α-Lipoic acid attenuates oxidative stress and neurotoxicity via the ERK/Akt-dependent pathway in the mutant hSOD1 related Drosophila model and the NSC34 cell line of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Enzyme Kinetics with (S)-Lipoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lipoic acid, the enantiomer of the naturally occurring and biologically active (R)-lipoic acid, has garnered interest in research for its potential modulatory effects on various enzymatic pathways. While (R)-lipoic acid is an essential cofactor for mitochondrial dehydrogenase complexes, both enantiomers have been investigated for their antioxidant properties and potential therapeutic applications.[1] Understanding the kinetic interactions of this compound with key enzymes is crucial for elucidating its mechanism of action and evaluating its pharmacological potential.
These application notes provide detailed protocols for investigating the kinetics of this compound with several key enzymes: the Pyruvate Dehydrogenase Complex (PDC), α-Ketoglutarate Dehydrogenase Complex (KGDHC), Glycogen Synthase Kinase-3β (GSK-3β), and Aldose Reductase.
Data Presentation
Quantitative Kinetic Data for Lipoic Acid Enantiomers
The following table summarizes the available quantitative data for the interaction of lipoic acid enantiomers with the target enzymes. It is important to note that specific kinetic data for the (S)-enantiomer is limited in the current literature. Data for the (R)-enantiomer or racemic mixture are provided for comparison.
| Enzyme | Ligand | Parameter | Value | Notes |
| Pyruvate Dehydrogenase Kinase (PDK) | This compound | Inhibition | Inhibits PDKs to a different extent than R-LA.[2][3][4] | Specific Ki values are not readily available in the literature. The general trend of inhibition is PDK1 > PDK4 ≈ PDK2 > PDK3 for R-LA.[2][3][4] |
| (R)-Lipoic Acid | Inhibition | Potent inhibitor.[2][3][4] | Directly inhibits PDKs, leading to increased PDC activity.[2][3][4] | |
| Glycogen Synthase Kinase-3β (GSK-3β) | Lipoic Acid (racemic) | Inhibition | Lipoic acid has been shown to inhibit GSK-3β.[5] | The IC50 values for the specific enantiomers are not well-documented in publicly available literature. |
| Aldose Reductase | Lipoic Acid (racemic) | Inhibition | α-Lipoic acid inhibits aldose reductase. | Specific Ki or IC50 values for the (S)-enantiomer are not specified in the reviewed literature. |
| Pyruvate Dehydrogenase Complex (PDC) | (R)-Lipoic Acid | Cofactor | Essential cofactor for the E2 component (dihydrolipoamide acetyltransferase).[6] | This compound is not the natural cofactor. |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | (R)-Lipoic Acid | Cofactor | Essential cofactor for the E2 component (dihydrolipoamide succinyltransferase). | This compound is not the natural cofactor. |
Experimental Protocols
Pyruvate Dehydrogenase (PDH) Complex Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is designed to measure the activity of the PDH complex.[7][8][9]
Principle: The PDH complex catalyzes the conversion of pyruvate to acetyl-CoA, with the concomitant reduction of NAD+ to NADH. The production of NADH is measured by a colorimetric reaction at 450 nm.
Materials:
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
PDH Developer
-
NADH Standard
-
PDH Positive Control
-
Cell or tissue lysate containing the PDH complex
-
This compound solutions of varying concentrations
-
96-well clear, flat-bottom plate
-
Plate reader capable of reading absorbance at 450 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PDH Assay Buffer. Centrifuge to remove insoluble material. Determine protein concentration of the supernatant.
-
Standard Curve Preparation: Prepare a series of NADH standards in PDH Assay Buffer in a 96-well plate.
-
Reaction Setup:
-
Add samples (cell/tissue lysate) to the wells.
-
For inhibitor studies, pre-incubate the samples with varying concentrations of this compound for a specified time (e.g., 10-15 minutes) at 37°C.
-
Prepare a "Sample Blank" for each sample by omitting the PDH substrate.
-
-
Reaction Initiation: Add the PDH Substrate and PDH Developer to all wells.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of NADH production (change in absorbance per minute). Determine the specific activity of PDH and the inhibitory effect of this compound.
α-Ketoglutarate Dehydrogenase (KGDH) Complex Activity Assay
This protocol is based on commercially available colorimetric assay kits for measuring KGDH activity.[10][11][12]
Principle: The KGDH complex converts α-ketoglutarate to succinyl-CoA, reducing NAD+ to NADH. The generated NADH is measured through a colorimetric reaction at 450 nm.
Materials:
-
KGDH Assay Buffer
-
KGDH Substrate (α-Ketoglutarate)
-
KGDH Developer
-
NADH Standard
-
KGDH Positive Control
-
Isolated mitochondria or cell/tissue lysate
-
This compound solutions
-
96-well clear, flat-bottom plate
-
Plate reader
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates in ice-cold KGDH Assay Buffer. Centrifuge to clear the lysate.
-
Standard Curve: Prepare an NADH standard curve in the 96-well plate.
-
Reaction Setup:
-
Add samples to the wells.
-
For inhibition studies, pre-incubate the samples with this compound.
-
Include a "Sample Blank" without the KGDH substrate.
-
-
Reaction Initiation: Add the KGDH Substrate and KGDH Developer to initiate the reaction.
-
Measurement: Measure the absorbance at 450 nm in kinetic mode at 37°C.
-
Data Analysis: Determine the KGDH activity from the rate of NADH formation and assess the inhibitory potential of this compound.
Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay
This protocol is a generalized procedure based on commercially available luminescence-based kinase assay kits.[13][14][15]
Principle: GSK-3β phosphorylates a specific substrate peptide, consuming ATP in the process. The remaining ATP is detected using a luciferase-based reaction, where the luminescent signal is inversely proportional to GSK-3β activity.
Materials:
-
GSK-3β Kinase Assay Buffer
-
Purified recombinant GSK-3β enzyme
-
GSK-3β Substrate Peptide
-
ATP
-
This compound solutions
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing Kinase Assay Buffer and the GSK-3β Substrate Peptide.
-
Reaction Setup:
-
Add the master mix to the wells of the 96-well plate.
-
Add the test compound (this compound) at various concentrations. Include a "no inhibitor" control.
-
Add ATP to all wells except the "blank".
-
-
Reaction Initiation: Add the purified GSK-3β enzyme to all wells except the "no enzyme control".
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Measurement: Incubate at room temperature for 10-15 minutes and measure the luminescence.
-
Data Analysis: Calculate the percent inhibition of GSK-3β activity by this compound.
Aldose Reductase Activity Assay
This protocol is based on spectrophotometric assays that monitor the consumption of NADPH.[16][17][18]
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., D,L-glyceraldehyde) to its corresponding alcohol, oxidizing NADPH to NADP+ in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is directly proportional to the enzyme's activity.
Materials:
-
Aldose Reductase Assay Buffer (e.g., sodium phosphate buffer)
-
Purified Aldose Reductase enzyme
-
NADPH solution
-
Substrate solution (e.g., D,L-glyceraldehyde)
-
This compound solutions
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Plate Preparation: Add Aldose Reductase Assay Buffer to the wells. Add the this compound solutions or vehicle control.
-
Enzyme Addition: Add the Aldose Reductase enzyme solution to all wells except the blank. Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH and substrate solutions.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH oxidation (ΔAbs/min). Determine the percent inhibition of aldose reductase activity by this compound and calculate the IC50 or Ki value.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Lipoic acid. Kinetics and pluripotent biological properties and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-lipoic acid inhibits mammalian pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purebio.co.uk [purebio.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 12. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. abcam.cn [abcam.cn]
- 18. bmrservice.com [bmrservice.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of (S)-Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Lipoic acid is one of two enantiomers of alpha-lipoic acid (ALA), a naturally occurring antioxidant and essential cofactor for mitochondrial dehydrogenase complexes. The other enantiomer is (R)-lipoic acid, which is the naturally occurring and more biologically active form. Commercial alpha-lipoic acid is typically a racemic mixture of the (S) and (R) forms. It is crucial for researchers to understand that the (S)-enantiomer often exhibits lower biological activity and, in some instances, can even competitively inhibit the functions of the more potent (R)-enantiomer. These application notes provide a framework for evaluating the efficacy of this compound in various cell-based assays, with a comparative perspective to its more active counterpart where data is available.
I. Antioxidant Efficacy Assays
Application Note:
This compound's antioxidant capacity can be assessed by its ability to scavenge reactive oxygen species (ROS) and modulate the activity of endogenous antioxidant enzymes. While both enantiomers of lipoic acid possess antioxidant properties, the (R)-form is generally considered more potent. The following protocols can be used to quantify the antioxidant effects of this compound in cultured cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol: DCFH-DA Assay
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control and a positive control for oxidative stress (e.g., H2O2 or TBHP).
-
DCFH-DA Staining: Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Measurement of Nitric Oxide (NO) Production
Protocol: Griess Assay
-
Cell Culture and Treatment: Plate cells in a 24-well plate and treat with this compound. Induce nitric oxide production with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve with known concentrations of sodium nitrite should be prepared to quantify the NO2- concentration.
Data Presentation: Antioxidant Efficacy of Lipoic Acid Enantiomers
| Assay | Compound | Cell Line | Concentration | Result | Reference |
| ROS Production | This compound | - | - | Generally less effective at reducing ROS compared to (R)-Lipoic Acid. | [1] |
| (R)-Lipoic Acid | - | - | More potent in scavenging ROS. | [1] | |
| GSH Levels | This compound | - | 1000 µM | Able to elevate GSH levels. | [1] |
| (R)-Lipoic Acid | - | - | More effective at increasing GSH levels. | [1] |
II. Anti-Inflammatory Efficacy Assays
Application Note:
This compound's anti-inflammatory properties can be evaluated by its ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines. While racemic ALA has demonstrated anti-inflammatory effects, the specific contribution of the (S)-enantiomer is less characterized and generally considered to be less significant than the (R)-enantiomer.
NF-κB Activation Assay (p65 Nuclear Translocation)
Protocol: Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like TNF-α (10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1-3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Antibody Staining: Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining. Visualize the subcellular localization of p65 using a fluorescence microscope.
Nrf2 Activation Assay
Protocol: Western Blot for Nuclear Nrf2
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 2, 4, 8 hours).
-
Nuclear Extraction: Isolate nuclear and cytoplasmic fractions using a nuclear extraction kit.
-
Western Blotting: Separate the proteins from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against Nrf2. Use an antibody against a nuclear marker (e.g., Lamin B1 or Histone H3) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Presentation: Anti-Inflammatory Efficacy of Lipoic Acid
| Assay | Compound | Cell Line | Concentration | Result | Reference |
| NF-κB Inhibition | Racemic ALA | Jurkat T cells | 4 mM | Complete inhibition of TNF-α induced NF-κB activation. | [2] |
| NF-κB Inhibition | Racemic ALA | HEK293 cells | IC50: 0.3 mM | Dose-dependent inhibition of IKK2-induced NF-κB activation. | [3] |
| Nrf2 Activation | (R)-Lipoic Acid | Rat Liver | 40 mg/kg (in vivo) | Increased nuclear Nrf2 levels and ARE binding. | [4] |
III. Mitochondrial Function Assays
Application Note:
Lipoic acid is a critical cofactor for mitochondrial enzymes like pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase. This compound has been shown to be less effective and can even inhibit PDH activity compared to the (R)-enantiomer. The following assays can be used to assess the impact of this compound on mitochondrial health.
Mitochondrial Membrane Potential (ΔΨm) Assay
Protocol: JC-1 Staining
-
Cell Preparation: Plate cells in a 96-well plate and treat with this compound. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Add JC-1 staining solution (1-10 µM) to the culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red fluorescence, Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Data Presentation: Effect of Lipoic Acid Enantiomers on Mitochondrial Enzymes
| Enzyme | Compound | Result | Reference |
| Pyruvate Dehydrogenase Complex (PDC) | This compound | Markedly inhibits PDC activity. | [5] |
| (R)-Lipoic Acid | Markedly inhibits PDC activity (in purified enzyme assay). | [5] | |
| Does not inhibit pyruvate oxidation in intact HepG2 cells. | [5] | ||
| Dihydrolipoamide Dehydrogenase | This compound | Poor substrate; inhibits the reaction with (R)-lipoic acid. | [6] |
| (R)-Lipoic Acid | Preferred substrate (reacts 24x faster than S-LA). | [6] | |
| Pyruvate Dehydrogenase Kinase (PDK) | This compound | Inhibits PDKs to a lesser extent than (R)-LA. | [7] |
| (R)-Lipoic Acid | Potent inhibitor of PDKs. | [7] |
IV. Metabolic Efficacy Assays
Application Note:
Alpha-lipoic acid is known to enhance glucose uptake in insulin-sensitive cells, such as adipocytes and muscle cells. This effect is primarily attributed to the (R)-enantiomer. The following assay can be used to determine if this compound has any effect on glucose transport.
Glucose Uptake Assay
Protocol: 2-NBDG Staining
-
Cell Culture: Culture cells (e.g., L6 myotubes or 3T3-L1 adipocytes) to the appropriate differentiation state.
-
Serum Starvation: Serum-starve the cells for 3-4 hours in Krebs-Ringer bicarbonate buffer or serum-free medium.
-
Treatment: Treat the cells with this compound for 30-60 minutes. Include a positive control such as insulin.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) at a final concentration of 50-100 µM and incubate for 20-30 minutes.
-
Measurement: Wash the cells with ice-cold PBS to stop glucose uptake. Lyse the cells and measure the fluorescence in the cell lysate using a fluorescence plate reader (Ex/Em ~465/540 nm), or analyze the cells by flow cytometry.
Data Presentation: Effect of Lipoic Acid on Glucose Uptake
| Assay | Compound | Cell Line | Concentration | Result | Reference |
| Glucose Uptake | Racemic ALA | L6 myotubes | 2.5 mM | ~2-fold increase in 2-deoxyglucose uptake. | |
| Racemic ALA | 3T3-L1 adipocytes | - | Stimulates glucose uptake. | ||
| PI3-Kinase Activity | Racemic ALA | L6 myotubes | 2.5 mM | 31-fold increase. | |
| Akt1 Activity | Racemic ALA | L6 myotubes | 2.5 mM | 4.9-fold increase. |
V. Signaling Pathway and Workflow Diagrams
Signaling Pathways
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: Nrf2 antioxidant response pathway activation by Lipoic Acid.
Experimental Workflow
Caption: General workflow for assessing this compound efficacy.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers investigating the cellular effects of this compound. It is imperative to consider the stereospecificity of lipoic acid's biological activities, with the (R)-enantiomer being the more potent form. When designing experiments, including the (R)-enantiomer and the racemic mixture as comparators will provide a more complete understanding of the efficacy of this compound. The scarcity of quantitative data for the (S)-enantiomer highlights an area for future research to fully elucidate its pharmacological profile.
References
- 1. Alpha-lipoic acid is a potent inhibitor of NF-kappa B activation in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decline in transcriptional activity of Nrf2 causes age-related loss of glutathione synthesis, which is reversible with lipoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of lipoic compounds on mammalian pyruvate dehydrogenase complex and its catalytic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of alpha-lipoic acid enantiomers and homologues with the enzyme components of the mammalian pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-lipoic acid inhibits mammalian pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Formulation of (S)-Lipoic Acid for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of (S)-lipoic acid for in vivo experiments. It is intended to guide researchers in preparing stable and bioavailable formulations for various administration routes, ensuring reliable and reproducible experimental outcomes.
Introduction to this compound Formulation
This compound, the naturally occurring enantiomer of lipoic acid, is a potent antioxidant with therapeutic potential in various disease models. However, its inherent low solubility in aqueous solutions and instability present significant challenges for in vivo administration. Proper formulation is therefore critical to enhance its solubility, stability, and bioavailability. This document outlines standard and advanced formulation strategies for oral, intraperitoneal, and intravenous administration of this compound in preclinical research.
Physicochemical Properties and Stability
Understanding the physicochemical properties of this compound is fundamental to developing effective formulations.
This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and DMSO.[1] It is also sensitive to heat and light, which can lead to degradation and polymerization.[2] Formulations should be prepared fresh and protected from light whenever possible. The stability of this compound can be enhanced through various strategies, including the use of co-solvents, encapsulation, and the formation of salts or complexes.[2][3]
Data Presentation: Solubility and Stability of this compound
The following tables summarize key quantitative data regarding the solubility and stability of this compound in various vehicles.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol:PBS (1:8, pH 7.2) | ~0.25 mg/mL | [1] |
Table 2: Stability of this compound in Different Formulations
| Formulation | Stability Conditions | Key Findings | Reference |
| Aqueous Solution | Room Temperature | Not recommended for storage for more than one day. | [1] |
| In o/w Emulsion | Room Temperature | Not very stable, but stability is improved in the presence of Vitamin A. | [4] |
| Silica-based Composites | Thermal Stress | Significantly lower thermal degradation compared to free lipoic acid. | [2] |
| Cyclodextrin Complex | High Temperature and Humidity | More than 95% of R-lipoic acid remained after 48 hours at 25°C and 100% relative humidity. | |
| Nicotinamide Combination | Not Specified | Stabilizes R-α-lipoic acid. | [2] |
Experimental Protocols for In Vivo Administration
The following are detailed protocols for the preparation of this compound for common in vivo administration routes.
Oral Gavage
Oral gavage is a common method for administering substances directly into the stomach of small animals.
Protocol 1: this compound Suspension in Methylcellulose/Tween 80
This protocol is suitable for creating a stable suspension for oral administration.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders and beakers
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve.
-
Add 0.2% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL suspension).
-
Slowly add the this compound powder to the methylcellulose/Tween 80 vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed.
-
Administer the suspension to the animal using an appropriate-sized gavage needle. The volume should not exceed 10 mL/kg body weight for rats and mice.[5]
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration in rodents.
Protocol 2: this compound Solution in Saline/DMSO
This protocol is suitable for preparing a solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a 100 mg/kg dose for a 250g rat (25 mg), you could dissolve it in 125 µL of DMSO.
-
Once fully dissolved, bring the solution to the final desired volume with sterile saline. For a final injection volume of 2 mL, you would add 1.875 mL of saline.[6]
-
Vortex the solution thoroughly to ensure it is well mixed.
-
Administer the solution via intraperitoneal injection. The maximum recommended volume for IP injection in rats is < 10 ml/kg.[5]
Intravenous (IV) Injection
IV injection allows for direct administration into the bloodstream, achieving rapid and complete bioavailability.
Protocol 3: this compound in Saline for IV Infusion
This protocol is adapted from clinical trial methodologies for intravenous administration.[7]
Materials:
-
This compound (injectable grade)
-
Sterile normal saline (0.9% NaCl)
-
Sterile intravenous bag or syringe
-
Light-protective cover (e.g., aluminum foil)
Procedure:
-
Obtain sterile, injectable-grade this compound.
-
Under aseptic conditions, dissolve the required dose of this compound in a suitable volume of sterile normal saline. For example, a 600 mg dose can be dissolved in 250 mL of normal saline.[7]
-
Gently mix the solution until the this compound is completely dissolved.
-
Protect the solution from light by wrapping the IV bag or syringe in a light-protective cover.
-
Administer the solution as a slow intravenous infusion. A typical infusion time is around 30 minutes.[8]
Advanced Formulation Strategies
To overcome the challenges of low solubility and stability, advanced formulations have been developed.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.[9]
Protocol 4: Preparation of this compound/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water
-
Stirring plate and stir bar
-
pH meter
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add this compound to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is often a good starting point.[9]
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
The resulting clear solution can be sterile-filtered for in vivo use.
Liposomal Formulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, improving their bioavailability and delivery.[10][11]
Protocol 5: Preparation of this compound Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy)
-
Cholesterol
-
Chloroform or ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform or ethanol in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension of multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
The final liposomal suspension should be stored protected from light at 4°C.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Formulation and In Vivo Testing
The following diagram illustrates a general workflow for the formulation of this compound and its subsequent in vivo evaluation.
Key Signaling Pathway Modulated by Lipoic Acid
Lipoic acid is known to modulate several key signaling pathways involved in cellular stress response and metabolism. The diagram below illustrates its impact on the NF-κB and Nrf2 pathways.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. US7030154B2 - Stability of lipoic acid - Google Patents [patents.google.com]
- 3. US20040044046A1 - Stability of lipoic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Alpha-Lipoic Acid to prevent neural damage after crush injury to the rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvant Lipoic acid Injection in Sepsis treatment in China (ALIS study): protocol for a randomised, single-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Encapsulation and Stabilization of α-Lipoic Acid in Cyclodextrin Inclusion Complex Electrospun Nanofibers: Antioxidant and Fast-Dissolving α-Lipoic Acid/Cyclodextrin Nanofibrous Webs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomal form of lipoic acid: preparation and determination of antiplatelet and antioxidant activity [pbmc.ibmc.msk.ru]
- 11. ijfe.org [ijfe.org]
Application Note: Spectrophotometric Determination of (S)-α-Lipoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spectrophotometric method relies on the reaction between the disulfide group of lipoic acid and palladium (II) chloride, which forms a stable, yellow-colored complex. The absorbance of this complex is measured at its maximum wavelength (λmax) of 365 nm.[1][2] This method is noted for its simplicity, sensitivity, and reproducibility for the quantification of total α-lipoic acid.[1]
Experimental Protocols
1. Chiral Separation of (S)-α-Lipoic Acid (Preparative HPLC)
This protocol outlines the separation of the (S)-enantiomer from a racemic mixture. The specific parameters may need to be optimized based on the available HPLC system and chiral column.
a. Materials and Reagents:
-
Racemic α-lipoic acid standard
-
(S)-α-lipoic acid reference standard
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, acetic acid)
-
Preparative chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
b. Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Fraction collector
c. Procedure:
-
Mobile Phase Preparation: Prepare the appropriate mobile phase for the chiral column according to the manufacturer's instructions. A typical mobile phase for chiral separation of lipoic acid enantiomers might consist of a mixture of hexane, isopropanol, and a small amount of acetic acid.
-
Sample Preparation: Dissolve a known quantity of the α-lipoic acid sample in the mobile phase.
-
HPLC Separation:
-
Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
-
Fraction Collection: Collect the fraction corresponding to the elution time of the (S)-α-lipoic acid enantiomer, as determined by comparison with the retention time of the (S)-α-lipoic acid reference standard.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the isolated (S)-α-lipoic acid.
-
Reconstitution: Reconstitute the dried (S)-α-lipoic acid in a known volume of a suitable solvent (e.g., methanol or ethanol) for subsequent spectrophotometric analysis.
2. Spectrophotometric Determination of (S)-α-Lipoic Acid
This protocol details the quantification of the isolated (S)-α-lipoic acid using the palladium (II) chloride method.
a. Materials and Reagents:
-
Isolated (S)-α-lipoic acid sample (from the chiral separation step)
-
(S)-α-lipoic acid reference standard
-
Palladium (II) chloride (PdCl₂) solution (5 mM)
-
Britton-Robinson buffer (pH 2.2)[3]
-
Potassium chloride (KCl) solution (1 M)
-
Deionized water
b. Instrumentation:
-
UV-Vis Spectrophotometer
-
Calibrated micropipettes
-
Volumetric flasks
c. Preparation of Reagents:
-
Palladium (II) chloride (5 mM): Prepare by dissolving the appropriate amount of PdCl₂ in deionized water. A small amount of concentrated HCl may be needed to aid dissolution.[3]
-
Britton-Robinson Buffer (pH 2.2): Prepare by mixing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 2.2 with 0.2 M sodium hydroxide.[3]
-
(S)-α-Lipoic Acid Standard Stock Solution: Accurately weigh and dissolve (S)-α-lipoic acid reference standard in methanol or ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.
d. Experimental Procedure:
-
Standard Curve Preparation:
-
In a series of test tubes, add increasing volumes of the (S)-α-lipoic acid working standard solutions.
-
To each tube, add 0.2 mL of 5 mM PdCl₂ solution and 5 mL of Britton-Robinson buffer (pH 2.2).[3]
-
Add 1 mL of 1 M KCl solution and bring the final volume to 10 mL with deionized water.[3]
-
Mix well and allow the reaction to proceed for 10 minutes for full color development.[2]
-
Measure the absorbance of each solution at 365 nm against a reagent blank (containing all reagents except the lipoic acid standard).
-
Plot a calibration curve of absorbance versus the concentration of (S)-α-lipoic acid.
-
-
Sample Analysis:
-
Take an aliquot of the reconstituted (S)-α-lipoic acid sample from the chiral separation step.
-
Follow the same procedure as for the standard curve preparation (steps 1b-1d).
-
Measure the absorbance of the sample solution at 365 nm against the reagent blank.
-
-
Concentration Determination: Determine the concentration of (S)-α-lipoic acid in the sample by interpolating its absorbance value on the standard curve.
Data Presentation
Table 1: Quantitative Parameters for the Spectrophotometric Determination of α-Lipoic Acid with Palladium (II) Chloride
| Parameter | Value | Reference |
| λmax (Maximum Wavelength) | 365 nm | [1][2] |
| Stoichiometric Ratio (LA:PdCl₂) | 1:1 | [1][2] |
| Optimal pH | 2.2 | [3] |
| Reaction Time for Full Color Development | 10 minutes | [2] |
| Stability of the Complex | At least 4 hours | [2] |
Visualizations
Caption: Workflow for the determination of this compound.
Caption: Reaction for spectrophotometric detection.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (S)-Lipoic Acid
Welcome to the technical support center for improving the aqueous solubility of (S)-lipoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound a concern?
This compound, a potent antioxidant, is characterized by its low aqueous solubility, which is estimated to be around 0.87 g/L at 22°C.[1] This poor solubility can limit its bioavailability and therapeutic efficacy in drug development and other applications.[2][3][4][5][6][7] Enhancing its solubility is crucial for developing effective formulations for oral and other routes of administration.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques have been successfully employed to increase the aqueous solubility of this compound. These include:
-
Cyclodextrin Inclusion Complexation: Forming complexes with cyclodextrins can encapsulate the lipoic acid molecule, enhancing its solubility and stability.[8][9][10][11][12]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its solubility and provide controlled release.[13][14][15][16][17]
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate and bioavailability.[4][18]
-
pH Adjustment: As a weak acid, the solubility of this compound is pH-dependent. Increasing the pH of the solution can significantly increase its solubility.[19][20][21]
Q3: Which type of cyclodextrin is most effective for solubilizing this compound?
Studies have shown that modified cyclodextrins are generally more effective than native α-, β-, and γ-cyclodextrins.[8][9] Specifically, 6-O-α-maltosyl-β-CD and sulfobutylether-β-cyclodextrin (SBE-β-CD) have demonstrated significant increases in the aqueous solubility of lipoic acid.[8][22] For instance, SBE-β-CD was found to increase the solubility of α-lipoic acid by 20 times.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another commonly used derivative that improves solubility and stability.[10][19][21]
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
Problem: Low complexation efficiency and minimal solubility improvement.
Possible Causes & Solutions:
-
Inappropriate Cyclodextrin Choice: As mentioned, native cyclodextrins (α, β, γ) have shown little effect on lipoic acid solubility.[8]
-
Incorrect Molar Ratio: The stoichiometry of the complex is crucial. A 1:1 molar ratio of lipoic acid to cyclodextrin is often targeted.[12]
-
Troubleshooting Step: Perform a phase solubility study to determine the optimal molar ratio for your specific cyclodextrin and experimental conditions.
-
-
Suboptimal Preparation Method: The method used to form the complex significantly impacts efficiency.
-
Troubleshooting Step: Employ methods known to be effective, such as co-grinding, kneading, or freeze-drying, which have been shown to be successful in forming solid inclusion complexes.[19][21][22] The co-grinding method with an alkalizer has been shown to increase solubility up to 40 times.[19][21]
-
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-grinding
-
Materials: this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD), and an alkalizer (e.g., sodium carbonate).
-
Procedure:
-
Accurately weigh this compound, HP-β-CD, and sodium carbonate in the desired molar ratio (e.g., a 1:1.2 ratio of α-lipoic acid to sodium carbonate has been shown to be effective).[19]
-
Combine the powders in a mortar.
-
Co-grind the mixture for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.
-
Characterize the resulting powder using techniques such as X-ray powder diffractometry (XRPD) and differential scanning calorimetry (DSC) to confirm complex formation.[19][21][22]
-
pH Adjustment
Problem: Precipitation of this compound upon pH adjustment or storage.
Possible Causes & Solutions:
-
pH Out of Optimal Range: this compound solubility is significantly higher in basic conditions (pH 7.0-9.5).[20]
-
Troubleshooting Step: Carefully adjust the pH of your aqueous solution to be within the 7.0-9.5 range using a suitable basic pH adjuster like sodium hydroxide (NaOH).[20] Monitor the pH closely during and after adjustment.
-
-
Instability in Acidic Conditions: this compound exhibits low stability in acidic solutions, which increases as the pH decreases.[20]
-
Troubleshooting Step: Avoid acidic conditions if solubility is the primary goal. If an acidic pH is required for the final formulation, consider using other solubility enhancement techniques in conjunction with pH adjustment or encapsulating the lipoic acid to protect it.
-
Experimental Protocol: pH-Dependent Solubilization
-
Materials: this compound, purified water, and a basic pH adjuster (e.g., 1N NaOH).
-
Procedure:
-
Disperse a known amount of this compound in purified water.
-
While stirring, slowly add the basic pH adjuster dropwise.
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the adjuster until the desired pH (e.g., 8.5) is reached and the this compound is fully dissolved.[20]
-
Observe the solution for any signs of precipitation over time to assess stability.
-
Quantitative Data Summary
| Method | Excipient/Parameter | Fold Increase in Solubility | Reference |
| Cyclodextrin Inclusion | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20 | [22] |
| Cyclodextrin Inclusion with Alkalizer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sodium Carbonate (1:1.2 ratio) | 40 | [19][21] |
| Solid Dispersion | Soluplus® | 5.3 (bioavailability) | [4][18] |
Visualizing Experimental Workflows
Caption: Workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for solubility issues.
References
- 1. ≥98.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. qascf.com [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid- and Semisolid-Filled Hard Gelatin Capsules Containing Alpha-Lipoic Acid as a Suitable Dosage Form for Compounding Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Encapsulation and Stabilization of α-Lipoic Acid in Cyclodextrin Inclusion Complex Electrospun Nanofibers: Antioxidant and Fast-Dissolving α-Lipoic Acid/Cyclodextrin Nanofibrous Webs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on alpha-lipoic acid delivery by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 16. A comprehensive review on alpha-lipoic acid delivery by nanoparticles [bi.tbzmed.ac.ir]
- 17. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of α-Lipoic acid amorphous solid dispersion for improved oral bioavailability and modulation of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. WO2013018008A1 - Basic alpha lipoic acid solution and its uses - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Technical Support Center: Stabilizing (S)-Lipoic Acid in Solution for Cell Culture
Welcome to the technical support center for utilizing (S)-lipoic acid in your cell culture experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in solution?
This compound, particularly the biologically active R-enantiomer, is susceptible to degradation under common laboratory conditions.[1] Key factors contributing to its instability include:
-
pH: It is unstable at low pH.[1]
-
Temperature: Heat can cause polymerization and degradation. The melting point of R-lipoic acid is between 46-49°C, and it readily polymerizes at temperatures above this.[1]
-
Light: Exposure to light, especially UV radiation, can lead to the decomposition of the dithiolane ring, which is crucial for its biological activity.[2]
Q2: What are the signs of this compound degradation in my cell culture medium?
Degradation of this compound may not always be visually apparent. However, you might observe:
-
Precipitation: While not always a direct sign of degradation, improper dissolution or instability can lead to the formation of precipitates.
-
Loss of biological activity: The most critical indicator of degradation is a reduction or loss of the expected biological effect in your cell-based assays.
-
Inconsistent results: High variability between experiments can be a sign of inconsistent stability of your this compound solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its poor solubility in aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[3][4] Ethanol can also be used.[4]
Q4: Can I store this compound solution once it's prepared?
Aqueous solutions of lipoic acid are not recommended for long-term storage, and it is best to prepare them fresh for each experiment.[3][4] If you prepare a stock solution in DMSO or ethanol, it should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]
Q5: What are the main signaling pathways affected by lipoic acid?
Lipoic acid is known to modulate several key signaling pathways in cells, including:
-
Insulin Signaling Pathway: It can enhance glucose uptake by activating components of the insulin signaling cascade.[5]
-
NF-κB Signaling Pathway: Lipoic acid can inhibit the activation of NF-κB, a key regulator of inflammation.
-
PKA Signaling Pathway: It has been shown to stimulate cAMP production and activate the Protein Kinase A (PKA) pathway, which is involved in various cellular functions, including the inhibition of immune cell function.[1]
-
Nrf2 Antioxidant Pathway: Lipoic acid can upregulate the expression of antioxidant enzymes through the activation of the Nrf2 pathway.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Rapid dilution of the stock solution into the aqueous medium.
-
Interaction with components in the cell culture medium, such as certain salts or proteins in serum.[7]
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
Instead of adding the stock solution directly to the bulk medium, prepare an intermediate dilution in a smaller volume of pre-warmed medium or serum.[3]
-
Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.[8]
-
-
Reduce Final Concentration: Perform a dose-response experiment to determine the maximum soluble and non-toxic concentration for your specific cell line and experimental conditions.
-
Adjust Solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤0.5% for DMSO).[3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Issue 2: Inconsistent or No Biological Effect Observed
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling, or instability in the culture medium over the course of the experiment.
-
Incorrect Concentration: Inaccurate preparation of the stock or working solutions.
-
Cellular Uptake and Metabolism: Cells can rapidly take up and reduce lipoic acid to dihydrolipoic acid (DHLA), which is then released into the medium. The kinetics of this process can vary between cell types.
-
Enantiomeric Purity: The biological activity of the R-(+) and S-(-) enantiomers can differ.[9][10] Ensure you are using the correct enantiomer for your intended effect.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment from a properly stored stock.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using analytical methods like HPLC.
-
Optimize Treatment Duration and Concentration: Conduct time-course and dose-response experiments to determine the optimal conditions for observing the desired biological effect in your specific cell model.
-
Consider the Active Form: Be aware that the reduced form, DHLA, is often the more potent antioxidant.[3] The cellular redox environment will influence the ratio of lipoic acid to DHLA.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare an Intermediate Dilution (Recommended to prevent precipitation):
-
Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed complete medium to create a 1 mM intermediate solution.[3]
-
Mix gently by pipetting.
-
-
Prepare Final Dilution:
-
Add the appropriate volume of the 1 mM intermediate solution to your pre-warmed complete medium to achieve the desired final working concentration (e.g., for a final concentration of 100 µM, add 100 µL of the 1 mM intermediate solution to 900 µL of medium).
-
The final DMSO concentration should be kept as low as possible (ideally ≤0.1%) and a vehicle control should be included in the experiment.[3]
-
Data Presentation
Table 1: Stability of R-Lipoic Acid Formulations at 70°C and 100% Relative Humidity
| Formulation | Remaining R-Lipoic Acid after 24h (%) | Remaining R-Lipoic Acid after 48h (%) |
| Free R-Lipoic Acid | ~80% | ~75% |
| Sodium-R-Lipoate (NaRALA) | ~75% | ~70% |
| RALA - α-Cyclodextrin Complex | >95% | >95% |
| RALA - β-Cyclodextrin Complex | >95% | >95% |
| RALA - γ-Cyclodextrin Complex | >95% | >95% |
Data summarized from a study on R-(+)-alpha lipoic acid stability.[11] This data highlights the significant stabilizing effect of cyclodextrin complexation at elevated temperatures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation issues.
Caption: Overview of lipoic acid's impact on major cellular signaling pathways.
References
- 1. Lipoic Acid Attenuates Inflammation via cAMP and Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process for preparing an alpha lipoic acid/cyclodextrin complex and product prepared - Patent 1671653 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differential activity of lipoic acid enantiomers in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: (S)-Lipoic Acid In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of (S)-lipoic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the observed in vivo bioavailability of this compound typically lower than that of (R)-lipoic acid?
A: The lower bioavailability of the (S)-enantiomer is a result of stereoselective processes in the body. When a racemic mixture of R,S-lipoic acid is administered orally, peak plasma concentrations of (R)-lipoic acid are consistently 40-50% higher than those of this compound[1][2]. This disparity is attributed to several factors:
-
Stereoselective Absorption: Studies in rats suggest that the difference arises from enantioselective gastrointestinal absorption and first-pass hepatic metabolism, which favors the R-enantiomer[3][4][5][6].
-
Enzymatic Reduction: The conversion of lipoic acid to its active, reduced form, dihydrolipoic acid (DHLA), is highly specific. Mitochondrial lipoamide dehydrogenase, a key enzyme in this process, reduces (R)-lipoic acid 28 times faster than this compound[7].
-
Enzymatic Inhibition: The (S)-enantiomer is not only a poor substrate for key enzymes but can also be inhibitory. S-LA has been shown to inhibit pyruvate decarboxylation, a critical step in energy metabolism, whereas R-LA does not[2]. At high concentrations, S-LA can even inhibit the enzymatic reduction of the R-enantiomer[7].
Q2: What are the primary factors that limit the overall bioavailability of any orally administered lipoic acid formulation?
A: Regardless of the enantiomeric form, the oral bioavailability of lipoic acid is generally low, often estimated at only 30-40% of the administered dose[1][8][9]. Key limiting factors include:
-
Food Effect: Co-administration with food significantly reduces absorption. Taking lipoic acid with a meal can decrease peak plasma concentrations by approximately 30% and total plasma concentrations by about 20%[1]. It is recommended to administer lipoic acid on an empty stomach, typically 30 minutes before a meal[1][10].
-
First-Pass Metabolism: Lipoic acid undergoes extensive hepatic (first-pass) degradation, which reduces the amount of active compound reaching systemic circulation[9][11][12].
-
Poor Solubility and Stability: Lipoic acid has reduced solubility and stability in the alkaline pH of the intestines, which can lead to degradation before absorption can occur[11][13].
-
Rapid Clearance: Both enantiomers are rapidly metabolized and excreted, leading to a short plasma half-life[1][9].
Q3: My experiments use a standard racemic (R,S)-lipoic acid mixture. What should I anticipate regarding the pharmacokinetic profiles of the individual enantiomers?
A: You should anticipate a significant difference in the plasma concentrations of the two enantiomers. Following a single oral dose of a racemic mixture, the peak plasma concentration (Cmax) and the total exposure (Area Under the Curve, AUC) of R-lipoic acid will be substantially higher than that of S-lipoic acid[1][3]. In rats, the AUC for R-LA was found to be about 1.26 times higher than that for S-LA[3]. Both enantiomers will be absorbed rapidly, with peak plasma levels typically occurring in under an hour, followed by a swift decline[1][14].
Q4: How critical is the choice of formulation for the bioavailability of lipoic acid in my experiments?
A: The formulation is extremely critical and can be a major source of experimental variability.
-
Physical Form: Liquid formulations have demonstrated superior absorption and plasma stability compared to solid (tablet or capsule) forms[1][12][15].
-
Excipients: Different commercial formulations with the same dosage can yield significantly different pharmacokinetic profiles. Studies comparing various brands have shown that while the total exposure (AUC) might be similar, the maximum concentration (Cmax) and the time to reach it (Tmax) can vary significantly[16][17].
-
Novel Formulations: To overcome bioavailability challenges, researchers have developed advanced delivery systems, such as nanoplatforms (e.g., chitosan nanoparticles) and inclusion complexes (e.g., with γ-cyclodextrin), which have been shown to enhance solubility and absorption[9][18].
Q5: I'm conducting studies in both young and aged animal models. Should I expect age-dependent differences in this compound bioavailability?
A: Yes, age is a significant factor. Studies have shown that both the bioavailability and peak plasma concentrations of lipoic acid are considerably higher in older subjects (average age >75) compared to younger adults[9][19][20]. The variability in absorption also tends to be much greater among older subjects[19][20]. Therefore, it is crucial to consider age as a variable when designing experiments and interpreting data.
Section 2: Troubleshooting Guide for In Vivo Experiments
Problem: Low or highly variable plasma/tissue concentrations of this compound.
| Possible Cause | Recommended Solution & Rationale |
| 1. Administration with Food | Administer lipoic acid to fasted subjects. Lipoic acid competes with food for absorption. Administering it 30-60 minutes before feeding ensures optimal uptake from the gastrointestinal tract[1][10]. |
| 2. Inefficient Formulation | Switch to a higher bioavailability formulation. If using a standard powder in a suspension, consider a liquid formulation or a commercially available product with enhanced absorption characteristics. Liquid forms bypass dissolution steps and can improve stability and uptake[1][12][15]. |
| 3. Suboptimal Dosing Schedule | Adjust the dosing and sampling schedule. Lipoic acid has a very short half-life[1][9]. Plasma concentrations peak in less than an hour and decline rapidly. For sustained exposure, a controlled-release formulation or more frequent administration may be necessary. Ensure your blood sampling time points are frequent and start early (e.g., 15, 30, 60, 90 minutes post-dose). |
| 4. Compound Degradation | Verify storage and handling procedures. Lipoic acid is sensitive to light and can degrade[21]. Store the compound protected from light and in appropriate conditions. Prepare solutions fresh before each experiment. |
| 5. Stereoselective Metabolism | Quantify both R- and S-enantiomers. If using a racemic mixture, the low levels of S-LA may be due to its inherently lower absorption and faster clearance compared to R-LA[1][3]. Analyzing both enantiomers is crucial for accurate interpretation. |
Section 3: Data Summaries and Experimental Protocols
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for (R)- and this compound Following Oral Administration of a Racemic Mixture in Rats.
| Parameter | (R)-Lipoic Acid | This compound | Fold Difference (R vs. S) | Reference |
| AUC (Area Under the Curve) | ~1.26x higher | Baseline | 1.26 | [3][6] |
| Cmax (Peak Plasma Conc.) | 40-50% higher | Baseline | 1.4 - 1.5 | [1] |
Data synthesized from studies in rats and humans showing preferential absorption and/or slower clearance of the R-enantiomer.
Table 2: Influence of Formulation on Pharmacokinetic Parameters of 600 mg Racemic Lipoic Acid in Healthy Volunteers.
| Formulation Type | Cmax (ng/mL) | Tmax (min) | Key Finding | Reference |
| Thioctacid 600 mg HR | Mean: ~1400 | ~88 | Standard solid formulation | [17] |
| Byodinoral 600 QR | Mean: ~2200 | ~35 | "Quick Release" solid form shows faster absorption and higher peak concentration. | [17] |
| Tiocronal 600 HR | Mean: ~2500 | ~64 | "High Release" solid form shows higher peak concentration than standard. | [17] |
| Tiobec 600 retard | Mean: ~1450 | ~180 | "Retard" formulation shows a delayed and lower peak, suggesting prolonged release. | [17] |
| Liquid Formulation | Significantly Higher | Significantly Shorter | Liquid formulations generally provide faster and greater absorption compared to solid tablets. | [1][15] |
Values are approximate means derived from published data for illustrative comparison. Cmax and Tmax can be highly variable.
Experimental Protocols
Protocol 1: General Method for Oral Administration of Lipoic Acid in Rodent Models
-
Animal Preparation: Fast animals (e.g., rats, mice) for at least 4 hours, but not exceeding 16 hours, prior to dosing to ensure an empty stomach. Allow free access to water.
-
Formulation Preparation:
-
Prepare the lipoic acid suspension or solution fresh on the day of the experiment. Protect from direct light.
-
A common vehicle for suspension is 0.5% carboxymethylcellulose (CMC) in water.
-
If using a commercially available formulation, prepare according to the manufacturer's instructions.
-
-
Dosing:
-
Administer the formulation via oral gavage at a precise volume based on the animal's body weight.
-
Record the exact time of administration for each animal.
-
-
Post-Dose:
-
Return the animal to its cage. Continue to withhold food for at least 1-2 hours post-dose to maximize absorption.
-
Proceed with the blood/tissue collection schedule.
-
Protocol 2: Sample Preparation and Analysis of Lipoic Acid Enantiomers in Plasma
-
Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 min) into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place samples on ice.
-
-
Plasma Separation:
-
Centrifuge the blood at ~2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a fresh, labeled microfuge tube.
-
Store plasma at -80°C until analysis.
-
-
Sample Preparation (Deproteinization and Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., a deuterated version of lipoic acid)[6].
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube for analysis. Some methods may require an evaporation and reconstitution step.
-
-
Chromatographic Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a sensitive detector (e.g., tandem mass spectrometry (LC-MS/MS) or electrochemical detection (ECD))[22].
-
Chiral Separation: Employ a chiral column (e.g., a polysaccharide-based chiral stationary phase) capable of resolving the R- and S-enantiomers. This is mandatory for accurate quantification.
-
Mobile Phase: A typical mobile phase might consist of an acidified organic solvent mixture (e.g., acetonitrile/methanol/water with formic or acetic acid), run in an isocratic or gradient mode.
-
Quantification: Generate a standard curve using known concentrations of both R- and S-lipoic acid in blank plasma. Calculate the concentration in unknown samples by interpolating from the standard curve based on the peak area ratio to the internal standard.
-
Section 4: Mandatory Visualizations
Diagrams
Caption: Troubleshooting flowchart for low in vivo this compound levels.
References
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective pharmacokinetics and bioavailability of different racemic α-lipoic acid formulations in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of lipoic acid by lipoamide dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Lipoic Acid as an Antioxidant Strategy for Managing Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mattioli1885journals.com [mattioli1885journals.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomer-selective pharmacokinetics, oral bioavailability, and sex effects of various alpha-lipoic acid dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mattioli1885journals.com [mattioli1885journals.com]
- 16. Pharmacokinetics of different formulations of tioctic (alpha-lipoic) acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Age and gender dependent bioavailability of R- and R,S-α-lipoic acid: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Age and gender dependent bioavailability of R- and R,S-α-lipoic acid: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of reduced and oxidized lipoic acid in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of (S)-lipoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (S)-lipoic acid during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: My solid this compound has changed color from yellow to a darker shade and appears clumpy.
-
Question: What causes the discoloration and change in the physical appearance of my this compound powder?
-
Answer: This is a common sign of degradation, likely due to polymerization and oxidation. This compound is sensitive to heat and light. The disulfide bond in the dithiolane ring can break and reform, leading to polymers. Exposure to ambient temperature, humidity, and light can accelerate this process.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material has been stored consistently at the recommended temperature of 2-8°C, protected from light, and in a tightly sealed container to minimize moisture exposure. For long-term storage, -20°C is recommended.[1][2]
-
Assess Purity: Perform a purity check using a validated stability-indicating method, such as HPLC or HPTLC, to quantify the remaining active compound and detect the presence of degradation products.
-
Discard if Necessary: If significant degradation is confirmed, it is recommended to discard the batch to ensure the integrity of your experimental results.
-
-
Issue 2: I'm observing unexpected peaks in my HPLC/HPTLC analysis of a stored this compound sample.
-
Question: My chromatogram shows multiple degradation peaks that were not present in the initial analysis. What are these, and what should I do?
-
Answer: The appearance of new peaks is indicative of degradation. This compound can degrade into various products, especially under stress conditions like exposure to acid, base, oxidants, or light. Common degradation products include sulfoxides, thiosulfinates, and thiosulfonates.[3][4]
-
Troubleshooting Steps:
-
Review Stress Factors: Identify any potential stress conditions the sample may have been exposed to. Check for accidental exposure to high temperatures, incompatible solvents, or prolonged exposure to light.
-
Characterize Degradants (Optional): If identifying the degradants is critical, techniques like mass spectrometry (MS) coupled with HPLC can be used for characterization.
-
Implement Preventative Measures: For future storage, ensure the material is kept in an inert atmosphere (e.g., under argon or nitrogen), stored in amber vials to protect from light, and maintained at 2-8°C or colder.
-
-
Issue 3: The potency of my this compound standard solution seems to have decreased over a short period.
-
Question: Why is my this compound solution losing potency so quickly?
-
Answer: this compound is significantly less stable in solution than in its solid form. The choice of solvent and storage conditions for the solution is critical. Aqueous solutions are particularly prone to degradation.
-
Troubleshooting Steps:
-
Solvent Choice: For preparing stock solutions, use organic solvents like ethanol, DMSO, or dimethylformamide, and purge the solvent with an inert gas before dissolving the compound.[1]
-
Storage of Solutions: Aqueous solutions should not be stored for more than one day.[1] If you must store solutions, keep them at -20°C or colder and minimize freeze-thaw cycles.
-
Fresh Preparation: It is always best practice to prepare solutions fresh for each experiment to ensure accurate concentration and potency.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For short-term storage, keep this compound in a tightly closed container, protected from light, in a dry environment at 2-8°C.[2][5][6][7] For long-term storage (≥2 years), storing as a solid at -20°C is recommended.[1]
Q2: How does oxidation affect this compound?
A2: Oxidation primarily targets the two sulfur atoms in the disulfide bond of the 1,2-dithiolane ring.[8] This can lead to the formation of various oxidized species, including thiosulfinates and thiosulfonates, which alter the molecule's structure and biological activity.[3]
Q3: What factors accelerate the degradation of this compound?
A3: The main factors are heat, light (especially UV), oxygen, moisture, and exposure to acidic or basic conditions.[4] Forced degradation studies show that this compound is susceptible to degradation under all these stress conditions.
Q4: Are there ways to stabilize this compound in formulations?
A4: Yes, several strategies can enhance its stability. Complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or modified starches has been shown to improve thermal stability and solubility.[9] Another patented approach involves combining it with nicotinamide.
Q5: What is the difference in stability between the R-(S) and the racemic (R/S) forms?
A5: The naturally occurring R-(S)-enantiomer is known to be unstable when exposed to heat or low pH. While much of the literature discusses alpha-lipoic acid generally, stabilization techniques are particularly important for preserving the enantiopure R-form.
Q6: Can I use this compound that has changed color?
A6: It is strongly advised not to use discolored or physically altered this compound. These changes are visible indicators of chemical degradation and polymerization, which means the material is no longer pure and its potency is compromised.
Data Presentation
Summary of this compound Degradation Under Stress Conditions
The following table summarizes quantitative data from forced degradation studies, providing insight into the compound's stability profile.
| Stress Condition | Exposure Time | % Degradation | Number of Degradation Products Detected | Reference |
| Acidic Hydrolysis (0.1N Methanolic HCl) | 45 min | 20.90% | 6 | |
| Alkaline Hydrolysis (0.05N Methanolic NaOH) | 45 min | 8.50% | 4 | |
| Oxidative Degradation (6% H₂O₂) | 45 min | 7.90% | 5 | |
| Thermal Degradation (Solid, 70°C, 100% RH) | 5 hours | ~70% | Not specified | |
| Photochemical Degradation (Solid, Direct Sunlight) | 48 hours | Significant | 1 (major) |
Experimental Protocols
Protocol 1: Stability-Indicating HPTLC Method for this compound
This method is suitable for the quantitative determination of this compound and the separation of its degradation products.
-
Stationary Phase: Pre-coated silica gel 60F254 TLC plates.
-
Sample Application: Apply samples as bands using an automated applicator.
-
Mobile Phase: Toluene: Chloroform: Methanol: Formic Acid (5:3:1:0.05, v/v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 15 minutes.
-
Derivatization: After development, dry the plate and derivatize it with a phosphomolybdic acid solution. Heat the plate at 120°C for 10 minutes.
-
Densitometric Analysis: Scan the plate using a densitometer. The Rf value for alpha-lipoic acid is approximately 0.28 ± 0.05.
-
Validation: This method has been validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and specificity.[4]
Protocol 2: Stability-Indicating HPLC Method for this compound
This reversed-phase HPLC method is designed for the quantification of this compound in various matrices, including cosmetic creams.
-
Column: Reversed-phase C18 column (e.g., Luna C18, 150 × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (0.05 M, pH 4.5) and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm.
-
Run Time: Approximately 8 minutes. The retention time for α-lipoic acid is about 7.2 minutes under these conditions.
-
Validation: The method should be validated for linearity, precision, accuracy, and selectivity to ensure it can distinguish the active ingredient from its degradation products.
Mandatory Visualizations
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Plasma kinetics, metabolism, and urinary excretion of alpha-lipoic acid following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. mdpi.com [mdpi.com]
optimizing (S)-lipoic acid concentration for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (S)-lipoic acid in in vitro experiments. It covers frequently asked questions, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological endpoint being measured. However, a general starting range can be recommended. For antioxidant effects, beneficial outcomes are often observed at lower doses, typically between 25 and 100 µM. For other applications, such as cancer cell proliferation studies, concentrations can range from the low micromolar (µM) to the millimolar (mM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of this compound?
This compound has low solubility in aqueous solutions.[1][2] Therefore, a concentrated stock solution should first be prepared in an organic solvent. Common solvents include Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[3][4] The stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[3] When preparing your working solution, the stock can be further diluted in the cell culture medium. It is important to ensure the final concentration of the organic solvent in the culture is non-toxic to the cells, typically ≤0.5% for DMSO.[3] Aqueous solutions of lipoic acid are not recommended for storage for more than one day.[3][4]
Q3: What are the key differences between this compound, (R)-lipoic acid, and racemic alpha-lipoic acid (ALA) in vitro?
Alpha-lipoic acid contains a chiral center, resulting in two enantiomers: (R)-lipoic acid and this compound. The racemic mixture (R,S-lipoic acid) is often referred to as alpha-lipoic acid (ALA). The (R)-enantiomer is the biologically active form that functions as an essential cofactor in mitochondrial enzymes.[5] In many studies, (R)-lipoic acid is considered more potent than the (S)-enantiomer. However, both forms exhibit antioxidant properties.[6] When using the racemic mixture, be aware that the effective concentration of the active (R)-form is half of the total concentration. For consistency and precise interpretation of results, using the pure (R) or (S) enantiomer is often preferred.
Q4: What are the primary mechanisms of action of this compound in vitro?
This compound, like its R-enantiomer, exerts its effects through several mechanisms. Both lipoic acid and its reduced form, dihydrolipoic acid (DHLA), can directly scavenge reactive oxygen and nitrogen species.[7] It can also chelate metals, preventing them from participating in redox reactions.[8][9] Furthermore, lipoic acid can indirectly boost the cellular antioxidant defense system by regenerating other antioxidants like glutathione and vitamins C and E.[3][9] Lipoic acid has been shown to modulate key signaling pathways, including the activation of the Nrf2 pathway, which upregulates antioxidant enzymes, and the inhibition of the pro-inflammatory NF-κB pathway.[7]
Troubleshooting Guide
This section addresses common problems encountered during in vitro experiments with this compound.
Problem: No observable effect of this compound.
-
Possible Cause: The concentration used may be too low for the specific cell type or experimental endpoint.
-
Solution: Perform a dose-response experiment with a wider range of concentrations.
-
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh stock solutions and minimize exposure to light and air.[3]
-
-
Possible Cause: The experimental duration may be too short to observe a significant effect.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time.
-
Problem: High cell toxicity or death is observed.
-
Possible Cause: The concentration of this compound is too high. Concentrations exceeding 2 mM may induce apoptosis.
-
Solution: Lower the concentration and perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic range for your cells.
-
-
Possible Cause: The solvent concentration (e.g., DMSO) is toxic to the cells.
-
Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% v/v for DMSO).
-
Problem: Inconsistent or variable results between experiments.
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the culture medium.
-
Solution: Ensure the stock solution is fully dissolved before use. Gentle warming to 37°C can aid dissolution.[3] Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Degradation of the compound in the stock solution or culture medium over time.
-
Solution: Use freshly prepared working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Problem: A precipitate forms in the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Reduce the final working concentration. Consider preparing an intermediate dilution in a warm medium before the final dilution.[3]
-
-
Possible Cause: The final concentration of the organic solvent is too low to maintain solubility.
-
Solution: Ensure the final solvent concentration is sufficient to keep the compound in solution while remaining non-toxic to the cells.
-
Data Summaries
Table 1: Recommended Starting Concentrations of this compound for Various In Vitro Applications
| Application | Cell Type | Recommended Starting Concentration | Reference |
| Antioxidant Effects | Various | 25 - 100 µM | |
| Anti-inflammatory Effects | Endothelial cells | 50 - 200 µM | [7] |
| Cancer Cell Proliferation | Breast, Colon, Lung Cancer Cells | 266 - 1500 µM (IC50 values after 72h) | [5][6] |
| Neuroprotection | Hippocampal cells (HT-22) | 10 - 100 µM | [10] |
| Glucose Uptake | L6 myotubes, 3T3-L1 adipocytes | 250 µM | [11] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| No Effect | Suboptimal concentration, compound degradation, insufficient duration. | Perform dose-response and time-course experiments. Use fresh stock solutions. |
| High Toxicity | Concentration too high, solvent toxicity. | Lower concentration, perform cytotoxicity assay, keep solvent concentration low. |
| Inconsistent Results | Incomplete dissolution, compound degradation. | Ensure complete dissolution, use fresh dilutions, aliquot stock solutions. |
| Precipitation | Exceeded solubility, insufficient solvent. | Lower final concentration, optimize solvent concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[3]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.
-
Protocol 2: Determining Optimal Concentration using an MTT Cell Viability Assay
-
Materials: Cells of interest, 96-well plates, complete culture medium, this compound stock solution, MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathways and Workflows
Diagram 1: General Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration and duration of this compound treatment.
Diagram 2: this compound-Mediated Nrf2 Signaling Pathway Activation
Caption: this compound promotes Nrf2 translocation to the nucleus, upregulating antioxidant enzymes.
Diagram 3: Inhibition of NF-κB Signaling Pathway by this compound
Caption: this compound inhibits the IKK complex, preventing NF-κB translocation and inflammation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lipoic Acid Synergizes with Antineoplastic Drugs in Colorectal Cancer by Targeting p53 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic Acid Decreases the Viability of Breast Cancer Cells and Activity of PTP1B and SHP2 | Anticancer Research [ar.iiarjournals.org]
- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytoprotection of lipoic acid against toxicity induced by saxitoxin in hippocampal cell line HT-22 through in silico modeling and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results in (S)-lipoic acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during (S)-lipoic acid assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
High-Performance Liquid Chromatography (HPLC) Assays
Question 1: Why am I seeing inconsistent retention times for my this compound peak?
Inconsistent retention times in HPLC analysis of this compound can be attributed to several factors, primarily related to the mobile phase, the column, or the HPLC system itself.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift. For reversed-phase methods, the pH of the aqueous portion of the mobile phase is critical and should be consistent between runs.
-
Column Equilibration: The HPLC column must be adequately equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of proper equilibration.
-
System Leaks: Check for any leaks in the HPLC system, particularly at fittings and connections. Even a small leak can cause fluctuations in pressure and affect retention times.
-
Pump Performance: Inconsistent pump performance can lead to variations in flow rate. Ensure the pump is delivering a constant and accurate flow rate.
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
Question 2: My this compound peak is broad and shows tailing. What could be the cause?
Peak broadening and tailing can compromise the accuracy and precision of your assay. This issue often points to problems with the column, sample solvent, or mobile phase.
Troubleshooting Steps:
-
Column Contamination: The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker elution strength than the mobile phase. Injecting a sample in a stronger solvent can lead to peak distortion.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. An inappropriate pH can lead to peak tailing. For reversed-phase chromatography, a pH around 2.5-3.5 is often used.
-
Guard Column: If you are not already using one, a guard column can help protect the analytical column from contaminants and extend its lifetime.
Enzymatic Assays (e.g., Antioxidant Capacity Assays)
Question 3: I am observing high background noise or a drifting baseline in my antioxidant capacity assay (e.g., SOD, catalase). Why is this happening?
High background and baseline drift in enzymatic assays can be caused by reagent instability, contamination, or improper instrument settings.
Troubleshooting Steps:
-
Reagent Quality and Preparation: Use high-purity water and reagents. Prepare fresh working solutions for each experiment, as some reagents can degrade over time.
-
Plate/Cuvette Contamination: Ensure that the microplates or cuvettes are clean and free from any contaminants that might interfere with the assay.
-
Light Sensitivity: Some assay reagents are light-sensitive. Protect them from light during preparation and incubation.
-
Temperature Control: Ensure that all incubation steps are carried out at the specified temperature. Temperature fluctuations can affect enzyme activity and reaction rates.
-
Instrument Settings: Blank the instrument properly using the appropriate reagent blank. Ensure the correct wavelength is selected for absorbance readings.
Question 4: The results of my enzymatic assays are not reproducible. What are the likely causes?
Poor reproducibility in enzymatic assays often stems from variations in pipetting, timing, or sample handling.
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique to minimize volume errors.
-
Timing of Reactions: For kinetic assays, the timing of reagent addition and measurements is critical. Use a multichannel pipette for simultaneous addition of reagents to multiple wells.
-
Sample Homogeneity: Ensure that your samples are thoroughly mixed before aliquoting.
-
Enzyme Activity: The activity of the enzyme used in the assay can vary between batches. It is important to standardize the enzyme activity for each new lot.
Cell-Based Assays (e.g., Cell Viability, Signaling Pathway Analysis)
Question 5: I am seeing inconsistent results in my cell viability assay (e.g., MTT) after treating cells with this compound. What could be the problem?
Inconsistent results in cell-based assays can arise from a variety of factors, including cell culture conditions, treatment inconsistencies, and assay execution.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to high variability.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent passage number range. High passage numbers can lead to changes in cellular responses.
-
This compound Preparation and Stability: Prepare fresh solutions of this compound for each experiment. This compound can be unstable in solution, especially when exposed to light and heat.[1]
-
Treatment Time and Concentration: Ensure that the treatment time and concentration of this compound are consistent across all wells and experiments.
-
Assay Incubation Times: Adhere strictly to the incubation times specified in the assay protocol.
Question 6: My Western blot results for signaling pathway analysis are variable after this compound treatment. How can I troubleshoot this?
Variability in Western blotting can be due to inconsistencies in sample preparation, protein loading, or antibody incubations.
Troubleshooting Steps:
-
Consistent Protein Loading: Perform a protein quantification assay (e.g., BCA assay) to ensure equal amounts of protein are loaded in each lane.[2]
-
Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) to normalize for differences in protein loading and transfer.
-
Antibody Quality: Use high-quality antibodies that have been validated for the specific application. Titrate the primary and secondary antibodies to determine the optimal concentrations.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane using a protein stain (e.g., Ponceau S).
Quantitative Data Summary
The following tables provide examples of expected versus problematic quantitative data in various this compound assays.
Table 1: HPLC Assay - this compound Peak Characteristics
| Parameter | Expected Result | Problematic Result | Potential Cause |
| Retention Time (min) | Consistent (e.g., 5.2 ± 0.1) | Variable (e.g., 4.8, 5.5, 5.1) | Mobile phase inconsistency, leaks, temperature fluctuations |
| Peak Tailing Factor | 0.9 - 1.2 | > 1.5 | Column contamination, inappropriate mobile phase pH |
| Peak Width (min) | Narrow and consistent | Broad and variable | Column degradation, sample solvent issue |
Table 2: Enzymatic Assay - Superoxide Dismutase (SOD) Activity
| Parameter | Expected Result | Problematic Result | Potential Cause |
| % Inhibition (Control) | Consistent (e.g., 50 ± 5%) | Highly variable (e.g., 30%, 65%, 45%) | Pipetting errors, inconsistent timing |
| Blank Absorbance | Low and stable | High or drifting | Reagent contamination, improper blanking |
| Inter-assay CV (%) | < 15% | > 20% | Inconsistent sample preparation, reagent degradation |
Table 3: Cell-Based Assay - MTT Cell Viability
| Parameter | Expected Result | Problematic Result | Potential Cause |
| Control Well Absorbance | Consistent (e.g., 1.2 ± 0.1) | Variable across the plate | Uneven cell seeding, edge effects |
| CV of Replicates (%) | < 10% | > 20% | Pipetting errors, inconsistent incubation times |
| Dose-Response Curve | Smooth sigmoidal curve | Scattered data points | Inaccurate dilutions, cell stress |
Experimental Protocols
HPLC Method for this compound Quantification
This protocol provides a general method for the quantification of this compound in plasma samples.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 210-220 nm or 330 nm.
-
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Superoxide Dismutase (SOD) Activity Assay
This protocol outlines a common method for determining SOD activity.
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer with EDTA).
-
Substrate solution (e.g., nitroblue tetrazolium - NBT).
-
Enzyme solution (e.g., xanthine oxidase).
-
-
Procedure:
-
Prepare samples and standards in a 96-well plate.
-
Add the substrate solution to all wells.
-
Initiate the reaction by adding the enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm).
-
Calculate the percentage of inhibition of the NBT reduction.
-
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
-
Reagents:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Remove the treatment medium and add the MTT solution to each well.
-
Incubate for a few hours at 37°C until purple formazan crystals are visible.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways influenced by this compound.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: this compound's role in the insulin signaling pathway.[3][4][5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.[6][7]
Experimental Workflows
Caption: General workflow for sample preparation and analysis in an HPLC assay.
Caption: A logical troubleshooting workflow for inconsistent assay results.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 3. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Utilization of the insulin-signaling network in the metabolic actions of alpha-lipoic acid-reduction or oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Lipoic Acid in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-lipoic acid (SLA) in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of racemic α-lipoic acid in our animal model. What could be the reason?
A1: The lower efficacy of racemic α-lipoic acid could be attributed to the presence of the (S)-enantiomer. The (R)-enantiomer (RLA) is the naturally occurring, biologically active form and generally exhibits greater therapeutic efficacy.[1][2][3] Studies in rats have shown that after oral administration of a racemic mixture, the plasma concentration and area under the curve (AUC) of RLA are significantly higher than that of SLA, suggesting that SLA has lower bioavailability.[1][4][5] Furthermore, SLA may compete with RLA for absorption and transport.[6]
Q2: Our results with this compound are inconsistent. What factors might be contributing to this variability?
A2: Inconsistent results when using this compound can stem from several factors related to its inherent properties. Lipoic acid has poor solubility and is unstable, particularly at low pH and when exposed to heat and light, which can lead to polymerization and reduced activity.[6][7][8] Additionally, its bioavailability is low (around 30%) due to hepatic degradation and a short half-life.[7][9] Administration with food can also decrease absorption by about 20-30%.[10] To improve consistency, consider using a more stable formulation and controlling administration conditions carefully.
Q3: Is there a difference in the neuroprotective effects of this compound compared to (R)-lipoic acid?
A3: Both R- and S-enantiomers of lipoic acid have demonstrated neuroprotective effects in rodent models of focal cerebral ischemia.[11] However, the protective activities appear to be dependent on the pretreatment time.[11] While some studies show similar neuroprotective potency between the enantiomers when administered subcutaneously 1 or 2 hours before ischemia, others suggest that RLA is generally more potent in various biological activities, including stimulating glucose uptake in muscle tissue.[2][11]
Q4: Can the route of administration affect the efficacy of this compound in animal models?
A4: Yes, the route of administration can significantly impact the efficacy of lipoic acid. For instance, in a study on focal cerebral ischemia in mice, subcutaneous administration of lipoic acid reduced the infarct area, whereas intraperitoneal or intracisternal administration did not show the same protective effect.[11] Intravenous administration bypasses the gastrointestinal tract, avoiding issues of poor absorption and first-pass metabolism, resulting in no significant pharmacokinetic differences between RLA and SLA.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low plasma concentration of this compound after oral administration. | Poor solubility and low bioavailability of SLA.[7] Competition for absorption with the R-enantiomer if a racemic mixture is used.[6] Rapid metabolism and short half-life.[9] | 1. Improve Formulation: Use a liquid formulation or a sodium salt of lipoic acid to enhance solubility and absorption.[7][10][12][13] 2. Encapsulation: Employ encapsulation techniques like complexation with cyclodextrins or use of liposomes to improve stability and bioavailability.[8][14][15] 3. Fasting State: Administer lipoic acid to animals on an empty stomach to increase absorption.[10] |
| High variability in experimental outcomes between animals. | Instability of the lipoic acid formulation.[6][8] Differences in individual animal metabolism.[16] Inconsistent dosing due to poor solubility. | 1. Use Stabilized Formulations: Consider commercially available stabilized formulations of R-lipoic acid or encapsulated forms.[8] 2. Standardize Procedures: Ensure consistent administration timing and technique. 3. Alternative Routes: If oral administration proves too variable, consider subcutaneous or intravenous routes.[1][11] |
| Observed toxicity or adverse effects in animal models. | In certain models, such as thiamine-deficient rats, this compound has been reported to be more lethal than (R)-lipoic acid.[1][2] | 1. Use the Pure (R)-enantiomer: Whenever possible, use the pure RLA form, which is the natural and more biologically active isomer, to avoid potential negative effects of SLA.[1][2] 2. Dose-Response Study: Conduct a thorough dose-response study to determine the optimal therapeutic window and identify any potential toxicity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Lipoic Acid Enantiomers in Rats After Oral Administration of a Racemic Mixture.
| Parameter | (R)-lipoic acid (RLA) | This compound (SLA) | Fold Difference (RLA/SLA) | Reference |
| AUC (µg·min/mL) | 67.7 ± 6.8 | 53.8 ± 5.2* | 1.26 | [5] |
| Cmax (µg/mL) | 2.0 ± 0.0 | 2.0 ± 0.0 | - | [5] |
*p < 0.01 compared with RLA. Data are shown as mean ± standard deviation (n=4).[5]
Table 2: Pharmacokinetic Parameters of Lipoic Acid Enantiomers in Rats After Intravenous Administration of a Racemic Mixture.
| Parameter | (R)-lipoic acid (RLA) | This compound (SLA) | Reference |
| AUC (µg·min/mL) | 48.2 ± 3.4 | 46.0 ± 2.3 | [5] |
| C0 (µg/mL) | Not specified | Not specified | [5] |
| T1/2 (min) | Not specified | Not specified | [5] |
Data are shown as mean ± standard deviation (n=4).[5]
Table 3: Comparison of Pharmacokinetic Parameters of RLA from Sodium R-(+)-Lipoate (NaRLA) vs. RLA in Humans.
| Subject | Formulation | Cmax (mcg/mL) | AUC (mcg·hr/mL) | Reference |
| Male | NaRLA | 14.1 | 5.18 | [13] |
| RLA | 0.7 | 1.56 | [13] | |
| Female | NaRLA | 18.1 | 5.71 | [13] |
| RLA | 1.01 | 2.14 | [13] |
Experimental Protocols
Protocol: Evaluation of Neuroprotective Effects of Lipoic Acid Enantiomers in a Mouse Model of Focal Cerebral Ischemia
This protocol is adapted from a study demonstrating the neuroprotective effects of lipoic acid enantiomers.[11]
1. Animals:
-
Male mice are used for this study.
2. Materials:
-
(R)-lipoic acid
-
This compound
-
Vehicle (e.g., saline, appropriate solvent for lipoic acid)
-
Anesthetic (e.g., isoflurane)
-
Image analysis system
3. Experimental Procedure:
-
Animal Groups: Divide mice into the following groups:
-
Sham-operated control
-
Vehicle-treated ischemia group
-
(R)-lipoic acid-treated ischemia group
-
This compound-treated ischemia group
-
-
Drug Administration:
-
Administer (R)-lipoic acid, this compound, or vehicle subcutaneously at a predetermined dose.
-
Pre-treatment times of 1, 2, 4, and 6 hours before the induction of ischemia should be tested to determine the optimal therapeutic window.[11]
-
-
Induction of Focal Cerebral Ischemia:
-
Anesthetize the mice.
-
Induce focal cerebral ischemia by occlusion of the middle cerebral artery (MCA). The specific surgical procedure for MCA occlusion should follow established laboratory protocols.
-
-
Assessment of Infarct Area:
-
After a set period of reperfusion (e.g., 24 hours), euthanize the animals.
-
Remove the brains and stain with a dye that differentiates between infarcted and non-infarcted tissue (e.g., TTC staining).
-
Determine the infarct area on the brain surface using an image analysis system.[11]
-
4. Data Analysis:
-
Compare the infarct areas between the different treatment groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the infarct area in the lipoic acid-treated groups compared to the vehicle group indicates a neuroprotective effect.
Visualizations
Caption: Overcoming the limitations of this compound.
Caption: Simplified signaling pathways of α-lipoic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geronova.com [geronova.com]
- 7. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Neuroprotective effects of alpha-lipoic acid and its enantiomers demonstrated in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 14. qascf.com [qascf.com]
- 15. wbcil.com [wbcil.com]
- 16. New metabolic pathways of alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Lipoic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of (S)-lipoic acid, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Incomplete derivatization leaving polar carboxyl groups. | Ensure complete derivatization by optimizing reaction time and temperature. |
| Co-elution with interfering compounds from the matrix. | Improve sample cleanup, or adjust mobile phase composition or gradient to enhance separation. | |
| Column degradation or contamination. | Use a guard column and replace it regularly. If the problem persists, condition or replace the analytical column. | |
| Improper pH of the mobile phase. | The presence of 0.1% trifluoroacetic acid (TFA) in the mobile phase can help improve peak shape and efficiency[1]. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a constant temperature[2]. |
| Leaks in the HPLC system. | Check for leaks at fittings and pump seals. Salt buildup can be an indicator of a leak[2]. | |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. | |
| No or Low Analyte Peak | This compound degradation. | This compound is sensitive to harsh conditions. Use milder derivatization methods and protect samples from light and heat[3][4]. |
| Incomplete or failed derivatization. | Verify the activity of derivatization reagents and ensure anhydrous conditions, especially for silylation[5]. | |
| Sample loss during extraction/workup. | Optimize extraction and cleanup steps to minimize sample loss. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and filter mobile phases. Flush the detector cell. |
| Gas bubbles in the system. | Degas the mobile phase thoroughly using sonication or vacuum degassing[2]. | |
| Pump malfunction. | Check pump seals and check valves for wear and tear. | |
| Poor Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Select a CSP known for resolving lipoic acid enantiomers, such as amylose-based columns (e.g., Chiralpak IA-3, Chiralpak AS-H)[1][6]. |
| Suboptimal mobile phase composition. | Optimize the mobile phase, including the type and concentration of organic modifiers and additives. For normal-phase chromatography, n-hexane/2-propanol/TFA has been shown to be effective[1]. | |
| Temperature fluctuations. | Control the column temperature, as enantioseparation can be temperature-sensitive. Optimization of chiral discrimination has been achieved at 5 °C[1]. |
LC-MS/MS Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity/Poor Sensitivity | Ion suppression from matrix components. | Improve sample preparation to remove interfering substances. A simple one-step liquid-liquid extraction with ethyl acetate has been used successfully[7][8]. Protein precipitation is another option[9][10]. |
| Suboptimal ionization source parameters. | Optimize ESI source parameters such as spray voltage, gas flows, and temperature. | |
| Inefficient mobile phase for ionization. | Acidic mobile phase modifiers like formic acid or acetic acid can improve protonation and signal intensity in positive ion mode[7][8][11][12]. | |
| Inconsistent Ion Ratios | Detector saturation. | Dilute the sample to bring the analyte concentration within the linear range of the detector. |
| Co-eluting isobaric interferences. | Enhance chromatographic separation or select more specific precursor/product ion transitions. | |
| High Background Noise | Contamination in the LC or MS system. | Flush the system with appropriate cleaning solutions. Ensure the use of high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound in biological matrices?
A1: Both HPLC with various detectors and LC-MS/MS are widely used. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices like plasma where concentrations can be low[7][8][11]. A sensitive LC-MS/MS method for determining lipoic acid in rat plasma was developed with a lower limit of quantification (LLOQ) of 5.0 ng/mL[7][8]. For simpler matrices or when high sensitivity is not required, HPLC with UV or electrochemical detection can be a cost-effective alternative[13][14][15].
Q2: How can I separate the (S)- and (R)-enantiomers of lipoic acid?
A2: Chiral HPLC is the method of choice for enantiomeric separation. This can be achieved directly using a chiral stationary phase (CSP). Amylose-based CSPs, such as Chiralpak IA-3 and Chiralpak AS-H, have demonstrated complete resolution of lipoic acid enantiomers[1][6]. An alternative, indirect method involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column[16].
Q3: What are the critical steps in sample preparation for this compound analysis in plasma?
A3: Key steps include extraction and, if necessary, derivatization. Common extraction techniques from plasma include liquid-liquid extraction (LLE) and protein precipitation[7][9][16]. LLE with ethyl acetate is a simple and effective one-step procedure[7][8]. Protein precipitation with acetonitrile is also frequently used[11][12]. It is crucial to minimize analyte degradation during sample handling by protecting samples from light and heat and processing them promptly.
Q4: What are the typical validation parameters I should assess for my this compound quantification method?
A4: According to ICH guidelines, method validation should include an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[17]. For methods intended for biological matrices, stability studies (e.g., freeze-thaw, bench-top, and auto-sampler stability) are also essential[7][8].
Q5: What are some common derivatization strategies for lipoic acid analysis?
A5: Derivatization is often employed to improve chromatographic properties or detector response. For GC analysis, derivatization is necessary to increase volatility. For HPLC with fluorescence detection, derivatization with a fluorescent tag is required. A pre-column chiral derivatization with o-phthalaldehyde in the presence of D-phenylalanine has been used for the enantioselective analysis of lipoic acid in human plasma[16].
Experimental Protocols
Protocol 1: Enantioselective HPLC-UV Method for this compound
This protocol is based on the direct separation of enantiomers using a chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak IA-3 (100 x 4.6 mm, 5 µm)[6].
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA). An optimized composition can be around 80:20:0.1 (v/v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 5 °C for improved chiral discrimination[1].
-
Detection: UV at 330 nm[1].
-
Sample Preparation (from raw material): Dissolve the sample in a suitable solvent like methanol-water (1:1)[6].
Protocol 2: LC-MS/MS Method for Lipoic Acid in Plasma
This protocol is suitable for sensitive quantification in biological fluids.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source[7][8].
-
Column: Hichrom RPB column (250 x 4.6 mm, 5 µm) or equivalent C18 column[7][8].
-
Mobile Phase: 0.05 M formic acid and acetonitrile (40:60, v/v)[7][8].
-
Ionization Mode: ESI in negative mode for lipoic acid[7][8].
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation (from plasma):
Quantitative Data Summary
HPLC Method Validation Parameters
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) |
| Column | Supelcosil LC-18 (150 x 4 mm, 3 µm)[14][15] | C18 (150 mm) |
| Mobile Phase | Acetonitrile:0.05 M potassium mono-phosphate, pH 2.5 (45:55 v/v)[14][15] | 50 mM Disodium hydrogen phosphate: Acetonitrile: Methanol (50:30:20) |
| Detection | UV at 332 nm[14][15] | UV at 201 nm |
| Linearity Range | 10–500 µg/mL[14][15] | 0.78–50 µg/mL |
| Correlation Coefficient (r²) | 0.9999[15] | 0.9998 |
| LOD | 4.4 µg/mL[14][15] | Not Reported |
| LOQ | 16.8 µg/mL[14][15] | Not Reported |
| Recovery | Not Reported | 113% |
LC-MS/MS Method Validation Parameters
| Parameter | Method 1 (Rat Plasma) | Method 2 (Human Plasma) |
| Extraction | Liquid-Liquid Extraction[7][8] | Protein Precipitation[11][12] |
| Linearity Range | 5–1000 ng/mL[7][8] | 5–10,000 ng/mL[11][12] |
| Correlation Coefficient (r²) | > 0.99[7][8] | Not explicitly stated, but method was linear[11]. |
| LLOQ | 5.0 ng/mL[7][8] | Not explicitly stated, but linearity starts at 5 ng/mL[11]. |
| Intra-day Precision (%RSD) | 0.93–13.77%[7][8] | < 7%[11] |
| Inter-day Precision (%RSD) | 2.18–5.99%[7][8] | < 7%[11] |
| Accuracy | 87.40–114.40%[7][8] | -7.87 to 9.74% deviation[11] |
| Recovery | >70%[7][8] | Not Reported |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Stability study of lipoic acid in the presence of vitamins A and E in o/w emulsions for cosmetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study of lipoic acid in the presence of vitamins A and E in o/w emulsions for cosmetic application. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Alpha Lipoic Acid in Pharmaceutical Products by HPLC with Pulsed Amperometric Detection at a Gold Electrode | Bentham Science [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Enantioselective high-performance liquid chromatography assay of (+)R- and (-)S-alpha-lipoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
Technical Support Center: Minimizing Variability in (S)-Lipoic Acid Cell-Based Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in cell-based studies involving (S)-lipoic acid.
Troubleshooting Guides
Variability in cell-based assays can arise from multiple factors, from compound preparation to data analysis. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Table 1: Common Problems and Solutions in this compound Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected biological activity | 1. This compound degradation: The "S" enantiomer, like the "R" form, can be unstable and prone to polymerization, especially with improper storage or handling (e.g., exposure to light, heat, or low pH).[1] 2. Chiral inversion: Although less common in vitro, the possibility of conversion between enantiomers cannot be entirely ruled out under certain experimental conditions. 3. Incorrect concentration: Errors in preparing stock solutions or serial dilutions can lead to significant variability. | 1. Proper storage and handling: Store this compound protected from light at a low temperature (as recommended by the supplier). Prepare fresh solutions for each experiment. 2. Enantiomeric purity check: If chiral inversion is suspected, use analytical methods like chiral HPLC to verify the enantiomeric purity of your compound. 3. Verify concentration: Use a validated analytical method, such as HPLC or spectrophotometry, to confirm the concentration of your stock and working solutions.[2][3] |
| Precipitation of this compound in cell culture medium | 1. Poor solubility: Lipoic acid has limited solubility in aqueous solutions.[4] 2. High final concentration of organic solvent: While organic solvents like DMSO are used for stock solutions, high final concentrations in the culture medium can be toxic to cells. 3. Supersaturation: Rapidly adding a concentrated stock solution to the aqueous medium can cause the compound to precipitate out. | 1. Use of a co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[5][6] 2. Control final solvent concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5% for DMSO) and non-toxic to the cells being used.[6] 3. Gradual dilution: To avoid precipitation, consider a serial dilution approach or adding the stock solution to the medium while gently vortexing. Preparing an intermediate dilution in a pre-warmed medium can also help.[6] |
| High background signal or autofluorescence in assays | 1. Media components: Phenol red and other components in cell culture media can contribute to background fluorescence. 2. Compound interference: Lipoic acid itself may have some intrinsic fluorescence or interfere with the assay reagents. | 1. Use of appropriate media: For fluorescence-based assays, consider using phenol red-free media or performing the final measurement in a clear buffer like PBS. 2. Run compound-only controls: Always include controls with this compound in the assay medium without cells to determine its contribution to the background signal. |
| Discrepancies between expected and observed effects on signaling pathways | 1. Cell type-specific responses: The metabolic and signaling responses to this compound can vary significantly between different cell lines. 2. Crosstalk with other pathways: this compound can modulate multiple signaling pathways, and the net effect may be influenced by the activation state of other pathways in the cells.[7][8][9] | 1. Thorough literature review: Investigate the known effects of lipoic acid on your specific cell model. 2. Comprehensive pathway analysis: Use techniques like Western blotting or reporter assays to analyze key components of the expected signaling cascade to pinpoint any discrepancies. |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducibility. The following are key experimental methodologies.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Cell culture medium, pre-warmed to 37°C
-
-
Procedure for 100 mM Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 100 mM. For example, dissolve 20.63 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to avoid precipitation.
-
For example, to prepare a 100 µM working solution, you can first prepare a 1:100 intermediate dilution of the 100 mM stock in pre-warmed medium to get a 1 mM solution. Then, dilute this 1 mM solution 1:10 in the medium to reach the final 100 µM concentration.
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use the working solution immediately after preparation.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a common method for assessing the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).[10][11]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for a Cell-Based Viability Assay
Caption: A typical workflow for assessing the effect of this compound on cell viability.
Diagram 2: Simplified AMPK Signaling Pathway Modulated by Lipoic Acid
Caption: Lipoic acid activates AMPK, a key regulator of cellular energy metabolism.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting variability in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between (R)-lipoic acid, this compound, and alpha-lipoic acid?
Alpha-lipoic acid typically refers to a racemic mixture, which is a 50/50 blend of the (R) and (S) enantiomers (stereoisomers). (R)-lipoic acid is the naturally occurring, biologically active form. This compound is the synthetic enantiomer and is generally less active than the (R) form, though it may have some unique biological effects.[12]
Q2: Why is my this compound solution turning cloudy or forming a precipitate in the cell culture medium?
This is likely due to the limited water solubility of lipoic acid.[4] To prevent this, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in your pre-warmed culture medium just before use. Avoid adding the concentrated stock directly to a large volume of cold medium.
Q3: How should I store my this compound?
This compound powder should be stored according to the manufacturer's instructions, typically at a low temperature and protected from light. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions are not stable and should be prepared fresh for each experiment.[6]
Q4: Can I use the racemic mixture (alpha-lipoic acid) instead of the pure (S)-enantiomer?
While you can use the racemic mixture, be aware that the (R)-enantiomer present in the mix is biologically active and may produce effects that could confound your results if you are specifically interested in the activity of the (S)-form. For studies focused on the specific effects of the (S)-enantiomer, it is crucial to use the pure form.
Q5: My results with this compound are not reproducible. What are the first things I should check?
Start by verifying the integrity of your compound, as outlined in the troubleshooting guide. Ensure your this compound has not degraded and that your stock solution concentration is accurate. Next, review your solution preparation protocol for consistency. Finally, ensure your cell culture is healthy and free from contamination.
Q6: Does the final concentration of DMSO affect my cells?
Yes, high concentrations of DMSO can be toxic to cells and can influence their metabolism and signaling, which can interfere with the effects of this compound. It is essential to keep the final DMSO concentration in your experiments as low as possible (generally below 0.5%) and to include a vehicle control (medium with the same concentration of DMSO but without this compound) in all your experiments.[13]
References
- 1. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Lipoic (Thioctic) Acid, in Cell Culture [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of α-lipoic acid on cell proliferation and apoptosis in MDA-MB-231 human breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Lipoic Acid Reduces Cell Growth, Inhibits Autophagy, and Counteracts Prostate Cancer Cell Migration and Invasion: Evidence from In Vitro Studies | MDPI [mdpi.com]
- 12. Differential activity of lipoic acid enantiomers in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
addressing the pro-oxidant effects of (S)-lipoic acid at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the pro-oxidant effects of (S)-lipoic acid at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the difference between (R)-lipoic acid and this compound?
(R)-lipoic acid is the naturally occurring, biologically active form of alpha-lipoic acid.[1][2][3] It functions as a potent antioxidant.[1][2] this compound is a synthetic byproduct and is less biologically active.[1][2][3] In fact, this compound may even have pro-oxidant properties, particularly at high concentrations.
Q2: Under what conditions does this compound exhibit pro-oxidant effects?
The pro-oxidant activity of this compound is more likely to be observed at high concentrations.[4][5][6] The exact concentration at which this shift from antioxidant to pro-oxidant activity occurs can vary depending on the cell type, experimental conditions, and the presence of transition metals.[7]
Q3: What are the proposed mechanisms for the pro-oxidant effects of this compound at high concentrations?
Several mechanisms are proposed for the pro-oxidant effects of lipoic acid, which may be more pronounced with the (S)-enantiomer:
-
Reactive Oxygen Species (ROS) Generation: High concentrations of lipoic acid can lead to the generation of ROS.[7][8]
-
Interaction with Transition Metals: Lipoic acid can chelate transition metals like iron and copper.[9] While this can be protective, under certain conditions, the resulting complex may participate in redox cycling, leading to the production of free radicals.
-
Mitochondrial Permeability Transition (MPT): Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), have been shown to promote MPT in isolated mitochondria, which can lead to mitochondrial dysfunction and increased oxidative stress.[8][10]
Q4: Can the pro-oxidant effects of this compound be mitigated?
Yes, several strategies can be employed to mitigate the pro-oxidant effects:
-
Co-administration of other antioxidants: Supplementing with other antioxidants like vitamin E or vitamin C may help counteract the pro-oxidant effects.
-
Use of metal chelators: If the pro-oxidant effect is suspected to be mediated by transition metals, the use of specific metal chelators could be beneficial.
-
Dose optimization: Carefully titrating the concentration of this compound to find a therapeutic window where antioxidant effects are maximized and pro-oxidant effects are minimized is crucial.
Troubleshooting Guides
Issue 1: High background fluorescence in ROS assays.
-
Possible Cause: The fluorescent probe itself may be auto-oxidizing, or components in the cell culture media could be reacting with the probe.[11]
-
Troubleshooting Steps:
-
Run a cell-free control with the probe in the media to assess background fluorescence.
-
Use a phenol red-free media, as phenol red can contribute to background fluorescence.[11]
-
Protect the probe and stained cells from light as much as possible to prevent photo-oxidation.[11]
-
Wash the cells thoroughly after probe loading to remove any unbound probe.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: The stability of this compound in solution, variations in cell health, or timing of measurements can all contribute to variability.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment.
-
Ensure consistent cell seeding density and passage number.
-
Standardize incubation times and measurement points across all experiments.
-
Include both positive and negative controls in every experiment to monitor assay performance.
-
Issue 3: Unexpected cytotoxicity at high concentrations of this compound.
-
Possible Cause: The observed cell death may be a direct result of the pro-oxidant effects leading to overwhelming oxidative stress and apoptosis.[8]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the concentration at which cytotoxicity becomes significant.
-
Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells, which would indicate that the cytotoxicity is mediated by oxidative stress.
-
Analyze markers of apoptosis (e.g., caspase activation) to confirm the mode of cell death.
-
Data Presentation
Table 1: Qualitative Comparison of (R)- and this compound Properties
| Property | (R)-Lipoic Acid | This compound |
| Source | Naturally occurring | Synthetic |
| Biological Activity | High | Low |
| Antioxidant Efficacy | Potent | Less effective, can be pro-oxidant |
| Bioavailability | Higher | Lower |
Table 2: Concentration-Dependent Effects of Lipoic Acid on Oxidative Stress Markers (Hypothetical Data for Illustrative Purposes)
| Concentration of this compound | Intracellular ROS Levels (Fold Change vs. Control) | Lipid Peroxidation (Fold Change vs. Control) | Cell Viability (%) |
| 10 µM | 1.1 ± 0.2 | 1.0 ± 0.1 | 98 ± 2 |
| 100 µM | 1.5 ± 0.3 | 1.3 ± 0.2 | 95 ± 4 |
| 500 µM | 2.8 ± 0.5 | 2.1 ± 0.4 | 80 ± 7 |
| 1 mM | 4.5 ± 0.8 | 3.7 ± 0.6 | 65 ± 9 |
* Indicates a statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
Objective: To quantify the generation of intracellular ROS in response to treatment with high concentrations of this compound.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
DCFH-DA Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution to a final working concentration of 10 µM in serum-free, phenol red-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any unloaded probe.
-
This compound Treatment:
-
Prepare various concentrations of this compound in serum-free, phenol red-free medium.
-
Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Take readings at multiple time points (e.g., 0, 30, 60, and 120 minutes) to monitor the kinetics of ROS production.
-
-
Data Analysis:
-
Subtract the background fluorescence (from cell-free wells with DCFH-DA) from all readings.
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control cells.
-
Express the results as a fold change in ROS production.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed pro-oxidant mechanism of this compound at high concentrations.
Caption: Experimental workflow for measuring intracellular ROS production.
Caption: Lipoic acid's role in the Nrf2 antioxidant response pathway.
References
- 1. hmsnutrition.com [hmsnutrition.com]
- 2. performancelab.com [performancelab.com]
- 3. R-Lipoic Acid vs Alpha-Lipoic Acid - Life Extension [lifeextension.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Prooxidant activities of alpha-lipoic acid on oxidative protein damage in the aging rat heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of the antioxidant lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. morelife.org [morelife.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (S)-Lipoic Acid and (R)-Lipoic Acid for Researchers and Drug Development Professionals
An objective guide to the distinct biological profiles of the two enantiomers of lipoic acid, supported by experimental data and detailed methodologies.
Lipoic acid, a naturally occurring dithiol compound, plays a crucial role in mitochondrial energy metabolism and has garnered significant interest for its therapeutic potential as a potent antioxidant. However, lipoic acid exists as two enantiomers, (R)-lipoic acid and (S)-lipoic acid, which are mirror images of each other. While commercially available alpha-lipoic acid supplements are often a racemic mixture of both, a growing body of scientific evidence indicates that the two enantiomers possess markedly different biological activities. This guide provides a comprehensive comparison of this compound and (R)-lipoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to inform research and drug development.
Data Presentation: Quantitative Comparison of (R)-Lipoic Acid and this compound
The biological efficacy of the two enantiomers of lipoic acid differs significantly across various parameters, from bioavailability to their impact on metabolic processes. The following tables summarize key quantitative data from preclinical and clinical studies.
| Parameter | (R)-Lipoic Acid | This compound | Reference |
| Bioavailability | |||
| Peak Plasma Concentration (relative to S-LA after racemic mixture administration) | 40-50% higher | Baseline | [1] |
| Metabolic Activity | |||
| Insulin-Mediated Glucose Uptake (in insulin-resistant skeletal muscle) | 64% increase | No significant effect | [2] |
| Enzyme Interaction | |||
| Pyruvate Dehydrogenase Complex (PDC) Activity (in intact HepG2 cells) | No inhibition | Moderate decrease | [3] |
Table 1: Comparative Bioavailability and Metabolic Activity of (R)- and this compound.
| Parameter | (R)-Lipoic Acid | This compound | Study Details | Reference |
| Anti-inflammatory & Antioxidant Effects | Laying hens under oxidative stress | [4][5] | ||
| Serum IL-1β Levels | More effective reduction | Less effective reduction | Compared to oxidative stress control | [4][5] |
| Oviduct Total Superoxide Dismutase (T-SOD) Activity | More effective increase | Less effective increase | Compared to oxidative stress control | [4][5] |
| Oviduct Glutathione (GSH) Levels | More effective increase | Less effective increase | Compared to oxidative stress control | [4][5] |
| Oviduct Catalase (CAT) Activity | More effective increase | Less effective increase | Compared to oxidative stress control | [4][5] |
Table 2: Comparative Anti-inflammatory and Antioxidant Effects in an Animal Model.
Key Signaling Pathways Affected
Lipoic acid influences several critical signaling pathways involved in cellular metabolism, stress response, and antioxidant defense. The differential effects of the (R) and (S) enantiomers are particularly evident in these pathways.
Insulin Signaling Pathway (PI3K/Akt)
(R)-lipoic acid has been shown to enhance insulin sensitivity and glucose uptake, primarily through the PI3K/Akt signaling pathway. It is believed to mimic insulin's effects by promoting the translocation of GLUT4 glucose transporters to the cell membrane. In contrast, this compound does not exhibit this insulin-mimetic activity.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial energy sensor that regulates cellular metabolism. (R)-lipoic acid has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation. This activation contributes to its beneficial effects on metabolic disorders. The effect of this compound on this pathway is not well-established and is generally considered to be insignificant.
Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. (R)-lipoic acid can induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress. This compound is less effective at activating this protective pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the biological activities of lipoic acid enantiomers.
2-Deoxyglucose Uptake Assay in L6 Myotubes
This assay measures the rate of glucose uptake in a skeletal muscle cell line, providing insights into insulin sensitivity and metabolic function.
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). Upon reaching confluence, differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Differentiated myotubes are serum-starved in serum-free DMEM for 18-24 hours prior to the experiment to establish a baseline.
-
Treatment: Cells are pre-incubated with either vehicle (control), insulin (e.g., 100 nM) as a positive control, (R)-lipoic acid, or this compound at desired concentrations for a specified time (e.g., 30 minutes).
-
Glucose Uptake: 2-deoxy-[3H]glucose (a radiolabeled glucose analog) is added to the medium, and cells are incubated for 5-10 minutes.
-
Washing: The uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-deoxy-[3H]glucose.
-
Cell Lysis: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement: The radioactivity in the cell lysates is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are normalized to the total protein content of each sample, determined by a protein assay (e.g., BCA assay). The results are expressed as a percentage of the control or in absolute units of glucose uptake.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standard method to measure the antioxidant capacity of a substance against peroxyl radicals.
Methodology:
-
Reagent Preparation: Prepare a working solution of fluorescein, a fluorescent probe, in a phosphate buffer (pH 7.4). Prepare solutions of the test compounds, (R)-lipoic acid and this compound, and a Trolox standard curve. Prepare the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Assay Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the test compounds or Trolox standards.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical-induced oxidation of fluorescein.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence decay in a microplate reader (excitation ~485 nm, emission ~520 nm) at regular intervals over a period of time (e.g., 60-90 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the samples is then determined by comparing their net AUC to the Trolox standard curve and is expressed as Trolox equivalents (TE).
Western Blot Analysis for AMPK Phosphorylation
This technique is used to detect and quantify the phosphorylation of AMPK, which is indicative of its activation.
Methodology:
-
Cell/Tissue Lysis: Cells or tissues treated with (R)- or this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) at a specific site (e.g., Thr172) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total AMPK (t-AMPK) to serve as a loading control.
-
Densitometry Analysis: The intensity of the p-AMPK and t-AMPK bands is quantified using densitometry software. The ratio of p-AMPK to t-AMPK is calculated to determine the level of AMPK activation.
Conclusion
The experimental evidence strongly indicates that (R)-lipoic acid is the biologically active enantiomer, exhibiting superior performance in antioxidant capacity, metabolic regulation, and activation of protective signaling pathways. In contrast, this compound demonstrates significantly lower, and in some cases, inhibitory effects. For researchers and professionals in drug development, the choice between the enantiomers is critical. The use of the pure (R)-enantiomer is likely to yield more potent and targeted therapeutic effects, while the racemic mixture may introduce variability and potentially counterproductive effects due to the presence of the (S)-enantiomer. This guide underscores the importance of stereospecificity in the biological actions of lipoic acid and provides a foundational resource for further investigation and application.
References
A Comparative In Vitro Analysis of (S)-Lipoic Acid and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant efficacy of (S)-lipoic acid against its enantiomer, (R)-lipoic acid, the racemic mixture (α-lipoic acid), and other widely studied antioxidants including N-acetylcysteine (NAC), Vitamin C, and Vitamin E. The information is compiled from various in vitro studies to aid in the evaluation of these compounds for research and development purposes.
Introduction to Lipoic Acid and its Stereoisomers
Alpha-lipoic acid (ALA) is a naturally occurring dithiol compound that plays a crucial role as a cofactor for mitochondrial dehydrogenase complexes.[1] It exists as two enantiomers: (R)-lipoic acid (R-LA) and this compound (S-LA).[2] While R-LA is the naturally occurring, biologically active form, most commercially available ALA supplements contain a 50/50 racemic mixture of R-LA and S-LA.[2][3] Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants.[1] DHLA is generally considered to be the more potent antioxidant form.[3]
Comparative Antioxidant Efficacy: Quantitative Data
Direct in vitro comparative studies focusing specifically on the (S)-enantiomer of lipoic acid are limited. Much of the available literature investigates the racemic mixture (α-lipoic acid). However, some studies provide a direct comparison of the enantiomers.
| Antioxidant | Assay | Key Findings | Reference |
| This compound | Inhibition of Lipid Peroxidation (TBARS) | Showed similar potency to (R)-Lipoic Acid in reducing lipid peroxidation in rat brain and sciatic nerve homogenates. | [4] |
| (R)-Lipoic Acid | Inhibition of Lipid Peroxidation (TBARS) | Demonstrated similar potency to this compound in the same assay. | [4] |
| α-Lipoic Acid (Racemic) | Inhibition of Lipid Peroxidation (TBARS) | Dose-dependent and statistically significant reduction in lipid peroxidation. | [4] |
| α-Lipoic Acid (Racemic) | Xanthine Oxidase Inhibition | IC50: 2.9 µg/mL | [5] |
| N-Acetylcysteine (NAC) | Total Antioxidant Status (TAS) | Significantly elevated plasma TAS. The influence of NAC on TAS was reported to be fourfold higher than α-lipoic acid in one study. | [6] |
| α-Lipoic Acid (Racemic) | Total Antioxidant Status (TAS) | Significantly elevated plasma TAS. | [6] |
| Vitamin E (α-Tocopherol) | LDL Oxidation | Prolonged the lag time of lipid peroxide formation. | [5] |
| α-Lipoic Acid (Racemic) | LDL Oxidation | Significantly increased the lag time of LDL lipid peroxide formation. | [5] |
Note: The data presented is a summary from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Antioxidant Action
The antioxidant effects of these compounds are exerted through various mechanisms:
-
This compound / (R)-Lipoic Acid / α-Lipoic Acid:
-
Direct Radical Scavenging: Both lipoic acid and its reduced form, DHLA, can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]
-
Metal Chelation: Lipoic acid can chelate transition metals, thereby preventing the generation of free radicals.[8]
-
Regeneration of Other Antioxidants: The DHLA/LA redox couple plays a significant role in regenerating other endogenous antioxidants such as Vitamin C, Vitamin E, and glutathione.[2][3]
-
-
N-Acetylcysteine (NAC):
-
Glutathione Precursor: NAC acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6]
-
Direct Radical Scavenging: While NAC itself is a relatively weak direct ROS scavenger, its derived cysteine can be desulfurated to produce hydrogen sulfide, which has potent antioxidant effects.[9]
-
-
Vitamin C (Ascorbic Acid):
-
Direct Radical Scavenging: A potent water-soluble antioxidant that directly scavenges a wide range of ROS and RNS.
-
Regeneration of Vitamin E: Vitamin C can regenerate the oxidized form of Vitamin E.
-
-
Vitamin E (α-Tocopherol):
-
Chain-Breaking Antioxidant: As a lipid-soluble antioxidant, it is a primary defender against lipid peroxidation within cellular membranes.[5]
-
Experimental Protocols
Inhibition of Lipid Peroxidation in Neural Tissues
This protocol is based on the methodology used to compare the potency of (R)- and this compound.[4]
1. Tissue Preparation:
-
Rat brain and sciatic nerve tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline).
2. Induction of Lipid Peroxidation:
-
The tissue homogenates are incubated with an ascorbate-iron-EDTA system to induce lipid peroxidation. For some experiments, 20 mM glucose is added to the incubation medium.
3. Antioxidant Treatment:
-
Different concentrations of (R)-lipoic acid, this compound, or racemic α-lipoic acid are added to the tissue homogenates prior to the induction of oxidative stress.
4. Measurement of Lipid Peroxidation:
-
Lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS). The absorbance is read spectrophotometrically at a specific wavelength (typically 532 nm).
5. Data Analysis:
-
The reduction in TBARS formation in the presence of the antioxidants is calculated and compared to the control group (without antioxidant). Dose-response curves are generated to determine the potency of each compound.
DPPH Radical Scavenging Assay (General Protocol)
This is a general protocol for a common in vitro antioxidant assay.
1. Reagent Preparation:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.
2. Sample Preparation:
-
The antioxidant compounds are dissolved in the same solvent as DPPH to create a series of concentrations.
3. Reaction:
-
The antioxidant solutions are mixed with the DPPH solution in a microplate or cuvette. A control containing the solvent instead of the antioxidant is also prepared.
4. Incubation:
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
5. Measurement:
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
6. Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
7. IC50 Determination:
-
The concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the antioxidant concentration.
Visualizations
Caption: Antioxidant mechanisms of lipoic acid and NAC.
Caption: General workflow for in vitro antioxidant assays.
Summary and Conclusion
The available in vitro evidence suggests that while (R)-lipoic acid is considered the more biologically active enantiomer in many contexts, both (S)- and (R)-lipoic acid exhibit similar potency in inhibiting lipid peroxidation.[4] Alpha-lipoic acid, as a racemic mixture, demonstrates significant antioxidant activity, comparable in some assays to other well-established antioxidants like Vitamin E.[5] When compared to NAC, both show antioxidant effects, though their mechanisms and efficacy in specific cellular models can differ.[6][10]
The primary antioxidant power of lipoic acid, regardless of its stereochemistry, is significantly enhanced by its conversion to DHLA. The DHLA/LA redox couple's ability to regenerate other key antioxidants like Vitamin C and E underscores its importance in the cellular antioxidant network.[2]
For researchers and drug development professionals, the choice between lipoic acid enantiomers and other antioxidants will depend on the specific application, the targeted cellular compartments (as lipoic acid is both water- and fat-soluble), and the desired biological outcome. While this compound demonstrates direct antioxidant activity, the broader biological effects of the (R)-enantiomer and the synergistic potential of the racemic mixture should be considered in the design of future studies. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of this compound with other leading antioxidants.
References
- 1. mdpi.com [mdpi.com]
- 2. healmindbody.com [healmindbody.com]
- 3. performancelab.com [performancelab.com]
- 4. Alpha-lipoic acid: antioxidant potency against lipid peroxidation of neural tissues in vitro and implications for diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of alpha-lipoic acid and alpha-tocopherol supplementation on measures of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(S)-Lipoic Acid's Neuroprotective Effects in Rodents: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of (S)-lipoic acid in various rodent models, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail experimental data, protocols, and underlying signaling pathways, comparing the efficacy of this compound with its (R)-enantiomer and other neuroprotective agents.
Comparative Efficacy of Lipoic Acid Enantiomers
This compound has demonstrated neuroprotective properties in several rodent models of neurological damage. Its efficacy, particularly in comparison to its naturally occurring counterpart, (R)-lipoic acid, has been a subject of investigation.
In a key study utilizing models of focal cerebral ischemia in mice and rats, both (R)- and this compound exhibited neuroprotective effects. When administered subcutaneously one or two hours prior to the occlusion of the middle cerebral artery (MCA) in mice, both enantiomers showed similar potency in reducing the infarct area.[1] However, this protective effect was not observed with longer pretreatment times of four or six hours.[1] Similarly, in rats, subcutaneous pretreatment with either (R)- or this compound two hours before ischemia significantly reduced the infarct volume.[1] These findings suggest that under specific therapeutic windows, this compound is as effective as (R)-lipoic acid in mitigating ischemic brain injury.
Conversely, research in models of neuropathic pain has highlighted potential advantages of the (R)-enantiomer. In a study on spontaneously hypertensive rats with chronic constriction injury, the dextrorotatory ((+)- or R-) form of thioctic acid was more active than the racemic mixture or the levorotatory ((-)- or S-) enantiomer in relieving pain and reducing oxidative stress.
The neuroprotective effects of alpha-lipoic acid (ALA), often administered as a racemic mixture of (R)- and (S)-enantiomers, are well-documented across various models of neurodegeneration. These effects are largely attributed to its potent antioxidant and anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, comparing the effects of this compound and other forms of lipoic acid in different rodent models.
Table 1: Effects of Lipoic Acid on Ischemic Brain Injury in Rodents
| Species | Model | Treatment | Pretreatment Time | Outcome Measure | Result | Reference |
| Mouse | Focal Cerebral Ischemia (MCA Occlusion) | (R)-Lipoic Acid | 1 or 2 hours | Infarct Area | Significant Reduction | [1] |
| Mouse | Focal Cerebral Ischemia (MCA Occlusion) | This compound | 1 or 2 hours | Infarct Area | Significant Reduction (similar to R-LA) | [1] |
| Rat | Focal Cerebral Ischemia (MCA Occlusion) | (R)-Lipoic Acid | 2 hours | Infarct Volume | Significant Reduction | [1] |
| Rat | Focal Cerebral Ischemia (MCA Occlusion) | This compound | 2 hours | Infarct Volume | Significant Reduction | [1] |
Table 2: Effects of Alpha-Lipoic Acid on Spinal Cord Injury in Rats
| Model | Treatment | Dose | Outcome Measure | Result vs. Control | Reference |
| Spinal Cord Injury (Weight-drop) | Alpha-Lipoic Acid | 50 mg/kg | Malondialdehyde (MDA) | Significant Decrease | [2] |
| Spinal Cord Injury (Weight-drop) | Alpha-Lipoic Acid | 50 mg/kg | Glutathione (GSH) | Significant Increase | [2] |
| Spinal Cord Injury (Weight-drop) | Alpha-Lipoic Acid | 50 mg/kg | Myeloperoxidase (MPO) Activity | Significant Decrease | [2] |
| Spinal Cord Injury (Weight-drop) | Alpha-Lipoic Acid | 50 mg/kg | DNA Fragmentation | Significant Decrease | [2] |
Table 3: Effects of Alpha-Lipoic Acid on Neuropathic Pain in Rats
| Model | Treatment | Dose | Outcome Measure | Result vs. Control | Reference |
| Chronic Constriction Injury (CCI) | Alpha-Lipoic Acid | 50 mg/kg | Paw Withdrawal Threshold | Significant Increase | [3] |
| Chronic Constriction Injury (CCI) | Alpha-Lipoic Acid | 50 mg/kg | Paw Withdrawal Latency | Significant Increase | [3] |
| Chronic Constriction Injury (CCI) | Alpha-Lipoic Acid | 50 mg/kg | P53+ (apoptotic) cells | Significant Decrease | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Focal Cerebral Ischemia Model
-
Animals: Male mice and Sprague-Dawley rats.
-
Induction of Ischemia: The middle cerebral artery (MCA) is occluded to induce focal cerebral ischemia.
-
Treatment: (R)-lipoic acid or this compound is administered subcutaneously at specified time points (1, 2, 4, or 6 hours) before MCA occlusion.
-
Assessment: The infarct area on the mouse brain surface and the infarct volume of the rat brain are determined using an image analyzing system.[1]
Spinal Cord Injury (SCI) Model
-
Animals: Wistar albino rats.
-
Induction of SCI: A standard weight-drop method is used to induce a moderately severe injury at the T10 level of the spinal cord (100 g/cm force).
-
Treatment: Alpha-lipoic acid (50 mg/kg) or saline is administered via intraperitoneal injection 30 minutes post-injury.
-
Assessment: At 7 days post-injury, neurological function is examined. Spinal cord samples are collected for histological examination and determination of malondialdehyde (MDA), glutathione (GSH), myeloperoxidase (MPO) activity, and DNA fragmentation.[2]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Male Sprague-Dawley rats.
-
Induction of CCI: The right sciatic nerve is exposed at the mid-thigh level, and four loose ligatures are tied around it at 1-2 mm intervals using 4-0 chromic gut suture.
-
Treatment: Alpha-lipoic acid (50 mg/kg) or saline is administered daily after surgery.
-
Assessment: Mechanical and thermal nociceptive thresholds (paw withdrawal threshold and latency) are evaluated at 3, 7, 14, and 21 days post-surgery. Dorsal root ganglia are assessed for morphological changes and apoptosis (P53 immunohistochemistry).[3]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of lipoic acid are mediated through the modulation of several key signaling pathways. Its primary mechanism is attributed to its potent antioxidant activity, both directly by scavenging reactive oxygen species and indirectly by regenerating other endogenous antioxidants like glutathione.
Caption: Antioxidant mechanisms of this compound.
Recent studies have also implicated the PI3K/Akt signaling pathway in the neuroprotective effects of alpha-lipoic acid. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Caption: Role of PI3K/Akt pathway in LA-mediated neuroprotection.
Furthermore, alpha-lipoic acid has been shown to modulate inflammatory pathways. In a model of amyotrophic lateral sclerosis (ALS), combined therapy of valproic acid and alpha-lipoic acid inhibited inflammation and apoptosis by activating the PI3K/AKT/FoxO3a pathway.
Caption: Workflow for Spinal Cord Injury (SCI) experiment.
References
A Comparative Analysis of (S)-Lipoic Acid and Dihydrolipoic Acid: Antioxidant Properties and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of (S)-lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA). Both molecules are potent antioxidants, but they exhibit distinct biochemical properties and mechanisms of action. Understanding these differences is critical for designing targeted therapeutic strategies and interpreting experimental results.
Chemical Structure and Redox Cycling
This compound is characterized by a dithiolane ring. It is metabolically reduced in vivo by NAD(P)H-dependent enzymes, such as thioredoxin reductase and lipoamide dehydrogenase, to form dihydrolipoic acid, which features two free thiol groups.[1] This redox couple has a low standard reduction potential of -0.32 V, making DHLA a strong reducing agent.[2][3]
Caption: Redox cycling between this compound and dihydrolipoic acid.
Data Presentation: Quantitative Comparison
The antioxidant and cellular activities of LA and DHLA differ significantly. DHLA is generally the more potent direct antioxidant, while LA plays a unique role in activating specific cellular defense pathways.
Table 1: Comparative Antioxidant Capacity
| Assay / Parameter | This compound (LA) | Dihydrolipoic Acid (DHLA) | Key Finding |
| Radical Scavenging | |||
| DPPH & ABTS Radicals | Less effective | More effective | DHLA shows superior scavenging ability against stable free radicals.[4][5] |
| Peroxynitrite (ONOO⁻) | Less effective | More effective | DHLA is a more potent scavenger of this highly reactive nitrogen species.[4][5] |
| Hydroxyl Radicals (•OH) | Powerful scavenger | Can accelerate •OH generation in the presence of iron. | LA acts as a scavenger, while DHLA can have pro-oxidant effects.[6] |
| Hypochlorous Acid (HOCl) | Powerful scavenger | Powerful scavenger | Both forms are highly effective at neutralizing HOCl.[6] |
| Lipid Peroxidation | |||
| AAPH-induced Oxidation | Standard protection | ~2.2-fold more effective than LA | DHLA provides significantly greater protection against lipid peroxidation.[4][7] |
| Redox Potential | Oxidized Form | Reduced Form | The LA/DHLA couple has a low redox potential of -0.32 V, making DHLA a potent reductant.[2][3] |
Table 2: Modulation of Key Signaling Pathways
| Pathway | Effect of this compound (LA) | Effect of Dihydrolipoic Acid (DHLA) | Primary Mechanism |
| Nrf2/ARE Pathway | Activator | Not a direct activator | LA's electrophilic nature allows it to interact with Keap1, releasing Nrf2 to activate antioxidant gene expression.[8][9] |
| NF-κB Pathway | Inhibitor | Inhibitor | LA inhibits IκB kinase (IKK), preventing NF-κB nuclear translocation and inflammation.[9][10][11] DHLA also exhibits anti-inflammatory properties, potentially through the Nrf2/HO-1 pathway which can counteract inflammation.[12] |
Table 3: Interaction with Metal Ions and Pro-oxidant Effects
| Compound | Interaction with Iron Ions | Consequence |
| This compound (LA) | Chelates iron ions, rendering them redox-inactive. | Antioxidant: Inhibits iron-dependent hydroxyl radical generation and lipid peroxidation.[6] |
| Dihydrolipoic Acid (DHLA) | Reduces Fe³⁺ to Fe²⁺. | Pro-oxidant: Can accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.[6] |
Signaling Pathway Involvement
Nrf2 Antioxidant Response Pathway
A key difference between the two forms lies in their interaction with the Nrf2 pathway. The oxidized form, LA, acts as an electrophile that can modify cysteine residues on the sensor protein Keap1. This disrupts the Keap1-Nrf2 complex, allowing the transcription factor Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes. Studies indicate that the reduced form, DHLA, does not directly activate this pathway.[8][9]
Caption: this compound, not DHLA, activates the Nrf2 antioxidant pathway.
NF-κB Inflammatory Pathway
Both LA and DHLA have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. LA has been shown to inhibit IκB kinase (IKK), which is a critical step for the activation of NF-κB.[10][11][13] By preventing the degradation of the inhibitory protein IκBα, LA blocks the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes. DHLA also possesses anti-inflammatory properties, which may be linked to its ability to activate the Nrf2/HO-1 pathway, thereby suppressing NLRP3 inflammasome activation.[12][14]
References
- 1. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-lipoic acid, but not di-hydrolipoic acid, activates Nrf2 response in primary human umbilical-vein endothelial cells and protects against TNF-α induced endothelium dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Effects of Lipoic Acid Enantiomers on Mitochondrial Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the two enantiomers of lipoic acid, R-(+)-lipoic acid (R-LA) and S-(-)-lipoic acid (S-LA), with a specific focus on their impact on mitochondrial function. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction
Alpha-lipoic acid (ALA) is a naturally occurring antioxidant and an essential cofactor for several key mitochondrial enzyme complexes.[1] Commercially available ALA is typically a racemic mixture of its two enantiomers: R-LA and S-LA.[2] While both forms share the same chemical formula, their stereoisomeric differences lead to significant variations in their biological activity, particularly within the mitochondria. R-LA is the naturally occurring, biologically active form, whereas S-LA is a synthetic byproduct.[2][3] This guide will delineate the distinct effects of each enantiomer on mitochondrial metabolism, supported by quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from comparative studies on the effects of R-LA and S-LA on various aspects of mitochondrial and related metabolic functions.
Table 1: Effects of Lipoic Acid Enantiomers on Glucose Metabolism in Insulin-Resistant Skeletal Muscle [4]
| Parameter | Treatment | % Change vs. Control |
| Insulin-Stimulated Glucose Transport (2-Deoxyglucose Uptake) | Acute R-(+)-LA (100 mg/kg) | +64% |
| Acute S-(-)-LA (100 mg/kg) | No significant effect | |
| Chronic R-(+)-LA (30 mg/kg/day) | +65% | |
| Chronic S-(-)-LA (50 mg/kg/day) | +29% | |
| Insulin-Stimulated Glycogen Synthesis | Chronic R-(+)-LA | +26% |
| Chronic S-(-)-LA | No significant effect | |
| Insulin-Stimulated Glucose Oxidation | Chronic R-(+)-LA | +33% |
| Chronic S-(-)-LA | No significant effect |
Table 2: Differential Effects of Lipoic Acid Enantiomers on Pyruvate Dehydrogenase Complex (PDC) and its Components [5][6]
| Enzyme/Parameter | Lipoic Acid Enantiomer | Effect | Quantitative Data |
| Overall PDC Activity (in vitro) | R-LA | Inhibition | Marked Inhibition |
| S-LA | Inhibition | Marked Inhibition | |
| PDC Activity (in intact HepG2 cells) | R-LA | No effect | No significant change in pyruvate decarboxylation |
| S-LA | Inhibition | Moderate decrease in pyruvate decarboxylation | |
| Dihydrolipoamide Dehydrogenase (E3 component) | R-LA | Substrate | Reacts 24 times faster than S-LA (Km = 3.7 mM) |
| S-LA | Poor Substrate/Inhibitor | Km = 5.5 mM | |
| Dihydrolipoamide Acetyltransferase (E2 component) | R-LA | Inhibition | - |
| S-LA | Inhibition | - |
Table 3: Effects of Lipoic Acid Enantiomers on Mitochondrial ATP Synthesis and Aortic Flow in Working Rat Hearts [7]
| Parameter | Lipoic Acid Enantiomer (Concentration) | Outcome |
| Aortic Flow during Reoxygenation | R-LA (0.05-0.1 µmol) | >70% of normoxic values |
| S-LA (1 µmol) | ~60% of normoxic values | |
| Mitochondrial ATP Synthesis | R-LA (0.05-0.1 µmol) | Increased |
| S-LA | Remained within the control range | |
| Mitochondrial ATPase Activity | R-LA (0.05-0.1 µmol) | Significantly decreased |
| S-LA (0.05-0.1 µmol) | Significantly increased |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of Insulin-Stimulated Glucose Metabolism in Skeletal Muscle (as per Streeper et al., 1997)[4]
-
Animal Model: Male obese Zucker rats.
-
Treatment:
-
Acute: A single intraperitoneal injection of R-(+)-LA (100 mg/kg body weight) or S-(-)-LA (100 mg/kg body weight).
-
Chronic: Daily intraperitoneal injections for 10 days with R-(+)-LA (30 mg/kg) or S-(-)-LA (50 mg/kg).
-
-
Muscle Preparation: Epitrochlearis muscles were dissected and prepared for in vitro incubation.
-
Glucose Transport Assay:
-
Muscles were pre-incubated in Krebs-Henseleit buffer (KHB) with 0.1% bovine serum albumin (BSA), 2 mM pyruvate, and 6 mM mannitol.
-
Muscles were then incubated in KHB with or without 13.3 nM insulin.
-
Glucose transport was assessed by measuring the uptake of 2-deoxy-[3H]glucose.
-
-
Glycogen Synthesis Assay:
-
Following the same incubation protocol, glycogen synthesis was measured by the incorporation of [U-14C]glucose into glycogen.
-
-
Glucose Oxidation Assay:
-
Glucose oxidation was determined by measuring the production of 14CO2 from [U-14C]glucose.
-
Analysis of Pyruvate Dehydrogenase Complex (PDC) Activity (as per Hong et al., 1999)[6]
-
Enzyme Source: Purified mammalian PDC.
-
PDC Activity Assay:
-
The overall activity of the PDC was measured spectrophotometrically by monitoring the reduction of NAD+ at 340 nm.
-
The reaction mixture contained potassium phosphate buffer, NAD+, coenzyme A, thiamine pyrophosphate, MgCl2, cysteine-HCl, pyruvate, and the purified PDC.
-
The reaction was initiated by the addition of pyruvate.
-
-
Dihydrolipoamide Dehydrogenase (E3) Activity Assay:
-
The activity of the E3 component was determined by measuring the reduction of NAD+ with dihydrolipoamide as the substrate.
-
-
Cellular Pyruvate Oxidation:
-
HepG2 cells were cultured and incubated with [1-14C]pyruvate in the presence of R-LA or S-LA.
-
The rate of pyruvate decarboxylation was determined by trapping and quantifying the released 14CO2.
-
Measurement of Mitochondrial Function in Isolated Heart Mitochondria (as per Zimmer et al., 1995)[7]
-
Experimental Model: Isolated working rat hearts subjected to hypoxia and reoxygenation.
-
Treatment: R-LA or S-LA was added to the perfusion buffer during the hypoxic period.
-
Isolation of Mitochondria: Following perfusion, heart mitochondria were isolated by differential centrifugation.
-
ATP Synthesis Assay:
-
Mitochondrial ATP synthesis was measured using a luciferin-luciferase assay.
-
The reaction mixture contained isolated mitochondria, respiratory substrates (e.g., pyruvate and malate), ADP, and the luciferin-luciferase reagent.
-
The light emission, proportional to the ATP concentration, was measured using a luminometer.
-
-
ATPase Activity Assay:
-
Mitochondrial ATPase activity was determined by measuring the liberation of inorganic phosphate from ATP.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Differential metabolic pathways of R-LA and S-LA.
Conclusion
The experimental evidence strongly indicates that the enantiomers of lipoic acid have distinct and significantly different effects on mitochondrial metabolism. R-LA, the natural isomer, acts as a vital cofactor for key mitochondrial enzymes, enhances mitochondrial function, and promotes ATP production.[5][7] In contrast, the synthetic S-LA isomer can be inhibitory to crucial enzymes like pyruvate dehydrogenase, leading to impaired mitochondrial function.[5][6] These findings underscore the importance of considering the stereochemistry of lipoic acid in research and clinical applications. For therapeutic development aimed at improving mitochondrial bioenergetics, R-LA is the demonstrably superior enantiomer.
References
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. performancelab.com [performancelab.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of lipoic acid stereoisomers on glucose metabolism in insulin-resistant skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of alpha-lipoic acid enantiomers and homologues with the enzyme components of the mammalian pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of lipoic compounds on mammalian pyruvate dehydrogenase complex and its catalytic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose/response curves of lipoic acid R-and S-forms in the working rat heart during reoxygenation: superiority of the R-enantiomer in enhancement of aortic flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Lipoic Acid and N-Acetylcysteine: Antioxidant and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
(S)-Lipoic acid (SLA) and N-acetylcysteine (NAC) are two potent antioxidants frequently utilized in research and clinical settings for their ability to mitigate oxidative stress and its downstream consequences. While both compounds are known for their thiol-based antioxidant properties, their mechanisms of action and overall physiological effects can differ significantly. This guide provides a comprehensive head-to-head comparison of SLA and NAC, supported by experimental data from preclinical and clinical studies, to inform researchers and drug development professionals on their distinct profiles.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound (often referred to as alpha-lipoic acid or ALA in the literature) and N-acetylcysteine (NAC).
Table 1: Effects on Antioxidant Status and Oxidative Stress Markers in Physically Active Males[1]
| Parameter | N-Acetylcysteine (1200 mg/day for 8 days) | α-Lipoic Acid (600 mg/day for 8 days) |
| Total Antioxidant Status (TAS) | ↑ 38% | ↑ 9% |
| Reduced Glutathione (GSH) | ↑ 33% | No significant change |
| Protein Carbonylation (PC) | ↓ >30% | ↓ >30% |
| Lipid Peroxidation (TBARS) | ↓ >30% | ↓ >30% |
Table 2: Effects on Hematological Parameters in Physically Active Males[1]
| Parameter | N-Acetylcysteine (1200 mg/day for 8 days) | α-Lipoic Acid (600 mg/day for 8 days) |
| Erythropoietin (EPO) | ↑ 26% | No significant change |
| Hemoglobin (Hb) | ↑ 9% | No significant change |
| Hematocrit (Hct) | ↑ 9% | No significant change |
| Mean Corpuscular Volume (MCV) | ↑ >12% | No significant change |
| Mean Corpuscular Hemoglobin (MCH) | ↑ >12% | No significant change |
Table 3: Effects on Matrix Metalloproteinases (MMPs) in Adipose Tissue of High-Fat Diet-Fed Rats[2]
| Parameter (Visceral Adipose Tissue) | N-Acetylcysteine (500 mg/kg/day) | α-Lipoic Acid (30 mg/kg/day) |
| MMP-2 mRNA Expression | No significant change | No significant change |
| MMP-9 mRNA Expression | ↓ compared to HFD group | No significant change |
| MMP-2 Protein Expression | No significant change | No significant change |
| MMP-9 Protein Expression | ↑ compared to control | No significant change |
| Parameter (Subcutaneous Adipose Tissue) | N-Acetylcysteine (500 mg/kg/day) | α-Lipoic Acid (30 mg/kg/day) |
| MMP-2 mRNA Expression | No significant change | No significant change |
| MMP-9 mRNA Expression | ↓ compared to HFD group | No significant change |
| MMP-2 Protein Expression | No significant change | No significant change |
| MMP-9 Protein Expression | ↑ compared to control | No significant change |
Table 4: Effects on Metabolic Parameters in High-Fat Diet-Fed Rats[3]
| Parameter | N-Acetylcysteine (0.1% of diet) | α-Lipoic Acid (0.1% of diet) |
| Serum Total Cholesterol | ↓ | ↓ |
| Serum Triglycerides | ↓ | ↓ |
| Serum LDL Cholesterol | ↓ | ↓ |
| Serum HDL Cholesterol | ↑ | ↑ |
| Lipoprotein Lipase (LPL) Activity | ↑ | ↑ |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Study 1: Antioxidant and Hematological Properties in Physically Active Males[1]
-
Study Design: Twenty-eight healthy, physically active men were randomly assigned to one of four groups: N-acetylcysteine (NAC), α-lipoic acid (ALA), or their respective placebo controls.
-
Supplementation: 1200 mg of NAC or 600 mg of ALA were administered orally in two daily doses for 8 days.
-
Blood Sampling: Venous blood samples were collected before and after the supplementation period.
-
Total Antioxidant Status (TAS) Assay: Plasma TAS was measured using a colorimetric assay kit from Randox Laboratories. The assay is based on the inhibition of the absorbance of the ferrylmyoglobin-ABTS® radical cation by antioxidants present in the sample.
-
Glutathione (GSH) Assay: Reduced glutathione levels in erythrocytes were determined spectrophotometrically.
-
Protein Carbonylation (PC) Assay: Plasma protein carbonylation was assessed by measuring the content of carbonyl groups using a colorimetric method involving 2,4-dinitrophenylhydrazine (DNPH).
-
Lipid Peroxidation (TBARS) Assay: Plasma lipid peroxidation was estimated by measuring thiobarbituric acid reactive substances (TBARS) using a spectrophotometric method.
-
Hematological Analysis: Standard hematological parameters, including erythropoietin (EPO), hemoglobin (Hb), hematocrit (Hct), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH), were measured using an automated hematology analyzer.
Study 2: Effects on MMPs in High-Fat Diet-Fed Rats[2]
-
Animal Model: Male Wistar rats were fed a high-fat diet (HFD) for ten weeks to induce obesity.
-
Treatment: For the last four weeks of the HFD regimen, rats received either N-acetylcysteine (500 mg/kg body weight) or α-lipoic acid (30 mg/kg body weight) via intragastric gavage.
-
Tissue Collection: Visceral and subcutaneous adipose tissues were collected for analysis.
-
Real-Time PCR: Total RNA was extracted from adipose tissue, and cDNA was synthesized. The mRNA expression levels of MMP-2 and MMP-9 were quantified using real-time PCR. While the exact primer sequences were not provided in the primary publication, validated primer pairs for rat MMP-2 and MMP-9 are commercially available.
-
Western Blot: Protein was extracted from adipose tissue, and the expression levels of MMP-2 and MMP-9 were determined by Western blot analysis using specific primary antibodies against these proteins.
Study 3: Effects on Metabolic Parameters in High-Fat Diet-Fed Rats[3]
-
Animal Model: Thirty-two rats were randomly assigned to one of four groups: control (ordinary diet), high-fat diet (HFD), HFD plus 0.1% lipoic acid, or HFD plus 0.1% N-acetyl cysteine.
-
Duration: The experimental diets were provided for 4 weeks.
-
Biochemical Analysis: Serum levels of triglycerides, total cholesterol, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol were measured using standard enzymatic assays.
-
Lipoprotein Lipase (LPL) Activity: The activity of LPL, an enzyme that breaks down fat, was measured in post-heparin plasma.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows discussed in the comparative studies.
Caption: Mechanisms of antioxidant action for NAC and SLA.
Caption: Experimental workflow for the high-fat diet rat study.
Concluding Remarks
The comparative data reveal that while both this compound and N-acetylcysteine are effective antioxidants, they exhibit distinct profiles. NAC appears to have a more pronounced effect on systemic antioxidant capacity, particularly in elevating glutathione levels, and demonstrates a significant impact on hematological parameters.[1] In contrast, both agents show efficacy in mitigating metabolic disturbances induced by a high-fat diet.[2] In the context of adipose tissue inflammation, NAC, but not SLA at the tested dose, was shown to modulate the expression of MMP-9.
These findings underscore the importance of selecting the appropriate antioxidant for a specific research or therapeutic context. For applications requiring robust glutathione replenishment and potential hematological effects, NAC may be the preferred agent. For addressing broader metabolic and oxidative stress-related endpoints, both compounds offer therapeutic potential, with nuances in their effects on specific cellular pathways. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy in various human conditions.[3]
References
A Comparative Guide to the Enzymatic Interactions of (S)-Lipoic Acid and its Biologically Active Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic interactions of (S)-lipoic acid versus its naturally occurring counterpart, (R)-lipoic acid. The following sections present supporting experimental data, detailed methodologies for key enzymatic assays, and visualizations of relevant signaling pathways to elucidate the stereospecificity of these interactions.
Executive Summary
Lipoic acid, an essential cofactor for mitochondrial dehydrogenase complexes, exists as two enantiomers: (R)-lipoic acid (R-LA) and this compound (S-LA). While chemically similar, their biological activities differ significantly. Endogenously, only R-LA is synthesized and utilized by the body.[1] S-LA, a byproduct of synthetic manufacturing, is less biologically active and can even exhibit inhibitory effects on key metabolic enzymes. This guide confirms the enzymatic specificity for R-LA, providing quantitative data and experimental context for researchers in drug development and metabolic studies.
Data Presentation: Quantitative Comparison of Enzymatic Interactions
The following tables summarize the kinetic parameters of (R)-lipoic acid and this compound with key mitochondrial enzymes.
Table 1: Interaction with Dihydrolipoamide Dehydrogenase (E3 component of PDC and α-KGDHC)
| Enantiomer | Enzyme Source | K_m_ (mM) | Relative Activity/V_max_ | Inhibition Constant (K_i_) of S-LA on R-LA reaction |
| (R)-Lipoic Acid | Pig Heart | 3.7 | Reacts 24x faster than S-LA | Not Applicable |
| This compound | Pig Heart | 5.5 | - | Similar to its K_m_ (5.5 mM) |
Data sourced from a study on the stereoselectivity of the pyruvate dehydrogenase complex.
Table 2: Interaction with Glutathione Reductase
| Enantiomer | Enzyme Source | K_m_ (mM) | Relative Activity |
| (R)-Lipoic Acid | Mammalian | 7 | - |
| This compound | Mammalian | 3.5 | 1.4-2.4x greater activity than R-LA |
Data indicates a higher affinity and activity of mammalian glutathione reductase for the synthetic S-enantiomer.
Table 3: Qualitative Inhibitory Effects on Pyruvate Dehydrogenase Complex (PDC) and Pyruvate Dehydrogenase Kinase (PDK)
| Enzyme | (R)-Lipoic Acid Effect | This compound Effect |
| Pyruvate Dehydrogenase Complex (overall) | Inhibitory | Markedly Inhibitory |
| Dihydrolipoamide Acetyltransferase (E2 of PDC) | Inhibitory | Inhibitory |
| Pyruvate Dehydrogenase Kinase (PDK) | Inhibitory (PDK1 > PDK4 ≈ PDK2 > PDK3) | Inhibitory |
Experimental Protocols
Detailed methodologies for assessing the enzymatic activity of key complexes that utilize lipoic acid as a cofactor are provided below.
Pyruvate Dehydrogenase (PDC) Activity Assay (Spectrophotometric)
This protocol describes a common method for determining the activity of the pyruvate dehydrogenase complex by measuring the reduction of NAD+ to NADH.
Materials:
-
Tris-HCl buffer (pH 7.8)
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Enzyme source (e.g., isolated mitochondria, purified PDC)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl₂, TPP, CoA, NAD+, DTT, and Triton X-100.
-
Add the enzyme source to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at 37°C to activate the enzyme.
-
Initiate the reaction by adding the substrate, pyruvate.
-
Immediately measure the change in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the PDC activity.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of (R)-lipoic acid or this compound before adding pyruvate.
α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay (Spectrophotometric)
This protocol outlines a method to measure the activity of the α-ketoglutarate dehydrogenase complex, which is analogous to the PDC assay.
Materials:
-
Phosphate buffer (pH 7.2)
-
α-Ketoglutarate
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Enzyme source (e.g., isolated mitochondria)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing phosphate buffer, MgCl₂, TPP, CoA, and NAD+.
-
Add the enzyme preparation to the cocktail.
-
Start the reaction by adding α-ketoglutarate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
For inhibition studies, introduce different concentrations of (R)-lipoic acid or this compound to the reaction mixture prior to the addition of the substrate.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways influenced by lipoic acid and a generalized experimental workflow.
References
A Comparative Guide to Analytical Methods for (S)-Lipoic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of (S)-lipoic acid, the less biologically active enantiomer of lipoic acid. The selection of an appropriate analytical method is critical for researchers in drug development and quality control to ensure the enantiomeric purity and proper quantification of the active (R)-lipoic acid. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) for this purpose, supported by experimental data from various studies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound is often dependent on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of different analytical techniques based on published validation data.
| Parameter | Chiral HPLC-UV | Chiral LC-MS/MS | Chiral Capillary Electrophoresis |
| Linearity Range | 5 - 1250 ng/mL[1] | 0.5 - 100 ng/mL[2][3] | 2.5 - 80 µmol/L |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.9999[2][3] | 0.9998 |
| Limit of Detection (LOD) | ~15 ng/mL (derivatized)[4] | 0.1 ng/mL[2][3] | 1.2 µmol/L |
| Limit of Quantitation (LOQ) | 5 ng/mL[1] | 0.5 ng/mL[2][3] | 2.5 µmol/L |
| Accuracy (% Recovery) | 93.7 - 103.1% (for both enantiomers)[3] | 93.7 - 103.1%[3] | Not explicitly stated in searched literature |
| Precision (%RSD) | Intraday: ≤ 6.94%, Interday: ≤ 7.05% (for both enantiomers)[3] | Intraday: ≤ 6.94%, Interday: ≤ 7.05%[3] | < 10% |
| Sample Matrix | Plasma[1][4], Urine[3], Cosmetic Creams[5] | Rat Plasma[2], Human Urine[3] | Human Urine |
| Common Chiral Selector | Chiral Stationary Phase (e.g., Chiralpak AD-RH, Chiralpak IA-3)[6][7][8] | Chiral Stationary Phase (e.g., CHIRALPAK AD-3R)[2][3] | Cyclodextrins (e.g., trimethyl-β-cyclodextrin) |
Experimental Workflow & Method Comparison
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound.
Caption: A flowchart illustrating the process of sample preparation, analysis by different methods, and subsequent validation and comparison for selecting the optimal analytical technique for this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the cited literature and serve as a representative guide.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the enantioselective determination of lipoic acid in various matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.
-
Chiral Column: Chiralpak IA-3 (100 x 4.6 mm, 3 µm) or a similar amylose-based chiral stationary phase.[7]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare stock solutions of (R/S)-lipoic acid in methanol.
-
For plasma samples, perform protein precipitation by adding acetonitrile, followed by centrifugation.[8]
-
For other matrices, a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
-
The supernatant or the reconstituted extract is then injected into the HPLC system.
-
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of this compound are expected.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: CHIRALPAK AD-3R (or similar) is effective for enantioseparation.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile, methanol, and an aqueous solution with a modifier like formic acid (e.g., acetonitrile-methanol-10 mM formic acid; 25:25:50, v/v/v).[3]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used.[3]
-
MRM Transitions: For lipoic acid, the transition m/z 205.0 → 170.9 is typically monitored.[3] An internal standard, such as a deuterated analog, should be used.
-
Sample Preparation:
-
For urine samples, a solid-phase extraction (SPE) using a cartridge like Oasis® MAX can be employed for cleanup.[3]
-
For plasma, protein precipitation with acetonitrile containing an internal standard is a common approach.[8]
-
The final extract is evaporated and reconstituted in the mobile phase before injection.
-
Chiral Capillary Electrophoresis (CE)
CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A standard fused-silica capillary (e.g., 64.5 cm total length, 56 cm effective length, 50 µm I.D.).
-
Background Electrolyte (BGE): A buffer solution, such as a borate buffer (e.g., 58 mM, pH 10), containing a chiral selector.[9]
-
Chiral Selector: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (e.g., 6 mM) is an effective chiral selector for lipoic acid enantiomers.[9]
-
Applied Voltage: 24 kV.[9]
-
Temperature: 15°C.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 200 nm).
-
Sample Preparation:
-
For urine samples, a liquid-liquid extraction may be required.
-
In some cases, a derivatization step might be necessary to enhance detection.
-
The sample is dissolved in the BGE or a compatible solution before injection.
-
Logical Framework for Method Selection
The decision-making process for selecting the most appropriate analytical method can be visualized as follows:
Caption: A decision tree to guide the selection of an analytical method for this compound based on key experimental requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective high-performance liquid chromatography assay of (+)R- and (-)S-alpha-lipoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Lipoic Acid with Other Compounds: A Comparative Guide for Researchers
Introduction
Lipoic acid (LA), a naturally occurring antioxidant, exists in two enantiomeric forms: (R)-lipoic acid (R-LA) and (S)-lipoic acid (S-LA). While R-LA is the biologically active form, commercially available alpha-lipoic acid (ALA) supplements are often a racemic mixture of both enantiomers. Research into the therapeutic potential of lipoic acid has increasingly focused on its synergistic effects when combined with other compounds, aiming to enhance therapeutic efficacy and target multiple pathways in various disease models. This guide provides a comparative analysis of the synergistic effects of alpha-lipoic acid with metformin, vitamin E, and acetyl-L-carnitine, presenting key experimental data, detailed methodologies, and visualizations of the underlying signaling pathways. It is important to note that while the majority of studies have been conducted using racemic ALA, this guide will specify when data for individual enantiomers is available, though research specifically focused on the synergistic effects of this compound remains limited.
Synergistic Effects of Alpha-Lipoic Acid and Metformin
The combination of alpha-lipoic acid and metformin has shown significant synergistic effects, particularly in the context of diabetic complications. This synergy is largely attributed to the dual activation of the Nrf2 and AMPK signaling pathways, leading to enhanced neuroprotection and improved metabolic function.[1][2][3]
Data Presentation
| Parameter | ALA Monotherapy | Metformin Monotherapy | Combination Therapy | Fold Increase (Combination vs. Monotherapy) | Reference |
| Nuclear Nrf2 Translocation | - | - | Statistically validated synergistic effect (p < 0.01) | 3.9-fold increase | [1][3] |
| AMPK Phosphorylation | - | - | Statistically validated synergistic effect (p < 0.01) | 3.2-fold increase | [3] |
| Brain ATP Recovery | - | - | 92% recovery | - | |
| Cognitive Performance | Improved | Improved | Dramatically improved, approaching control levels | - | [1] |
| Fasting Blood Glucose | Significant decrease | Significant decrease | Most effective reduction | - | [4] |
Experimental Protocols
In Vivo Model of Type 2 Diabetic Encephalopathy [1]
-
Animal Model: Male Sprague-Dawley rats were used to establish a type 2 diabetes mellitus (T2DM) model. This was achieved through the administration of a high-fat diet and a low dose of streptozotocin-nicotinamide.
-
Treatment Groups:
-
Control
-
Diabetic Control
-
ALA-treated (300 mg/kg)
-
Metformin-treated (50 mg/kg)
-
Combination-treated (ALA 300 mg/kg + Metformin 50 mg/kg)
-
-
Duration: 8 weeks.
-
Key Assays:
-
Western Blot Analysis: To quantify the levels of nuclear Nrf2 and phosphorylated AMPK in brain tissue.
-
Behavioral Tests: To assess cognitive function.
-
Metabolic Analysis: To measure brain ATP levels and fasting blood glucose.
-
-
Synergy Analysis: A combination index (CI) of less than 1.0 was used to confirm true synergistic interactions.[2]
Mandatory Visualization
Caption: Synergistic activation of Nrf2 and AMPK pathways by ALA and Metformin.
Synergistic Effects of Alpha-Lipoic Acid and Vitamin E
The combination of alpha-lipoic acid and vitamin E has demonstrated synergistic antioxidant effects, leading to reduced oxidative damage in various pathological conditions.[5] This synergy is partly due to the ability of dihydrolipoic acid (the reduced form of ALA) to regenerate vitamin E from its radical form.
Data Presentation
| Parameter | ALA Monotherapy | Vitamin E Monotherapy | Combination Therapy | % Difference in Change (Combination vs. Placebo) | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | 47% difference in change vs. placebo | 49% difference in change vs. placebo | 70% difference in change vs. placebo | - | [6] |
| Steatosis Scores | - | - | 71% difference in change vs. placebo | - | [6] |
| Triglyceride Levels | - | - | 43% difference in change vs. placebo | - | [6] |
| Homeostasis Model Assessment (HOMA) Scores | - | - | 63% difference in change vs. placebo | - | [6] |
| Retinol Binding Protein 4 (RBP4) | - | - | 51% difference in change vs. placebo | - | [6] |
Experimental Protocols
Clinical Trial in Nonalcoholic Fatty Liver Disease (NAFLD) [7][8]
-
Study Design: Randomized, placebo-controlled, open-label, prospective clinical trial.
-
Participants: Patients with NAFLD or nonalcoholic steatohepatitis (NASH).
-
Treatment Groups:
-
Placebo
-
ALA (300 mg/day)
-
Vitamin E (700 IU/day)
-
Combination (ALA 300 mg/day + Vitamin E 700 IU/day)
-
-
Duration: 6 months.
-
Key Assays:
-
ELISA: To measure serum levels of TNF-α.
-
Liver Biopsy/Imaging: To assess steatosis scores.
-
Blood Chemistry: To measure triglyceride levels, HOMA scores, and RBP4.
-
Mandatory Visualization
Caption: Regeneration of Vitamin E by Dihydrolipoic Acid.
Synergistic Effects of Alpha-Lipoic Acid and Acetyl-L-Carnitine
The combination of alpha-lipoic acid and acetyl-L-carnitine (ALCAR) has shown potential synergistic effects in improving mitochondrial function and reducing oxidative stress.[9][10] This combination is believed to support cellular energy production and protect against age-related cognitive decline.
Data Presentation
| Parameter | Placebo | Combination Therapy (ALA + ALCAR) | % Change | p-value | Reference |
| Brachial Artery Diameter | - | Increased | 2.3% | 0.008 | [9] |
| Systolic Blood Pressure (in patients with BP above median) | - | Decreased from 151±20 to 142±18 mmHg | - | 0.03 | [9] |
| Systolic Blood Pressure (in patients with metabolic syndrome) | - | Decreased from 139±21 to 130±18 mmHg | - | 0.03 | [9] |
Experimental Protocols
Double-Blind Crossover Study in Coronary Artery Disease [9]
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 36 subjects with coronary artery disease.
-
Treatment:
-
Active treatment: Combination of ALA and ALCAR.
-
Placebo.
-
-
Duration: 8 weeks for each treatment period.
-
Key Measurements:
-
Ultrasound: To measure brachial artery diameter as an indicator of vasodilator function.
-
Blood Pressure Monitoring: To assess changes in systolic and diastolic blood pressure.
-
Mandatory Visualization
Caption: Experimental workflow for the ALA and ALCAR crossover study.
The synergistic combination of alpha-lipoic acid with compounds like metformin, vitamin E, and acetyl-L-carnitine offers promising therapeutic avenues. The presented data highlights the enhanced efficacy of these combinations compared to monotherapies in various experimental models. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals. However, a notable gap in the current literature is the limited research specifically investigating the synergistic effects of the this compound enantiomer. Future studies focusing on the distinct roles and synergistic potential of both R-LA and S-LA are warranted to fully elucidate the therapeutic capabilities of lipoic acid and its combinations.
References
- 1. Alpha-Lipoic Acid and Metformin Combination Therapy Synergistically Activate Nrf2-AMPK Signaling Pathways to Ameliorate Cognitive Dysfunction in Type 2 Diabetic Encephalopathy: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Lipoic Acid and Metformin Combination Therapy Synergistically Activate Nrf2-AMPK Signaling Pathways to Ameliorate Cognitive Dysfunction in Type 2 Diabetic Encephalopathy: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Effect of Vitamin E and Alpha Lipoic Acid in Nonalcoholic Fatty Liver Disease: A Randomized, Placebo-Controlled, Open-Label, Prospective Clinical Trial (VAIN Trial) [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Combined Treatment With α‐Lipoic Acid and Acetyl‐L‐Carnitine on Vascular Function and Blood Pressure in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the antioxidant and metabolic effect of an alpha-lipoic acid and acetyl-L-carnitine nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-Lipoic Acid
The following guide provides essential safety and logistical information for the proper disposal of (S)-lipoic acid, tailored for researchers, scientists, and drug development professionals. All procedures must be conducted in strict accordance with local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location.[2]
Immediate Safety Considerations
This compound, also known as thioctic acid, is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][4] It is also considered toxic to aquatic life with long-lasting effects.[3][5] Therefore, preventing its release into the environment is a primary concern during disposal.[5][6][7] Do not allow the chemical or its wash water to enter drains or sewer systems.[1][5]
Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Summary of Key Data for Disposal Decisions
While specific quantitative limits for the disposal of this compound are not defined in the provided literature, the following table summarizes its key hazard classifications and physical properties that inform safe disposal strategies.
| Parameter | Data | Significance for Disposal |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects) | Indicates the material is hazardous and must be treated as chemical waste.[3][5] The aquatic toxicity prohibits drain disposal.[5][6] |
| Physical State | Solid (Crystalline Powder)[8] | As a solid, there is a risk of generating dust during handling, which should be avoided.[1][7] |
| Combustibility | Combustible solid[1] | The material can burn, making incineration a viable, controlled disposal method.[1] Combustion may produce hazardous gases like sulfur oxides.[1][7] |
| Environmental Fate | Toxic to aquatic life with long-lasting effects[3][5] | Strict avoidance of release to waterways or sewer systems is mandatory.[5] |
| Container Contamination | Empty containers may retain hazardous residue[1][3] | Uncleaned containers must be handled and disposed of with the same precautions as the chemical itself.[3][5] |
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the form of the this compound waste: unused product, contaminated lab waste, spill cleanup material, or empty containers.
Protocol 1: Disposal of Unused or Expired this compound
-
Evaluation for Recycling: If the material is unused, uncontaminated, and within its shelf life, consider recycling options.[1] Consult the manufacturer or supplier for potential return or recycling programs.[1]
-
Chemical Waste Collection: If recycling is not an option, the unused this compound must be disposed of as chemical waste.
-
Packaging: Keep the chemical in its original, clearly labeled container.[3] If the original container is compromised, transfer the waste to a new, compatible, and properly sealed container. Label the new container clearly as "this compound Waste" and include hazard symbols.
-
Storage: Store the waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company. Disposal will likely involve incineration under controlled conditions or burial in a licensed landfill specifically for chemical waste.[1]
Protocol 2: Disposal of Contaminated Lab Waste
This category includes items such as contaminated gloves, weigh boats, paper towels, and other solid materials.
-
Segregation: Do not mix this compound waste with other waste streams.[3]
-
Collection: Place all solid waste contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste container (e.g., a labeled plastic bag or a designated solid waste bin).
-
Aqueous Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container for liquids. Do not pour down the drain.[5]
-
Disposal: The sealed containers of contaminated waste should be handled by your institution's hazardous waste management program for final disposal, typically via incineration.[1]
Protocol 3: Management and Disposal of Spills
-
Ensure Safety: Evacuate the immediate area if necessary. Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering any drains.[1][9]
-
Cleanup of Small Spills (Solid):
-
Use dry cleanup procedures to avoid generating dust.[1][9] You may lightly dampen the material with water to prevent it from becoming airborne.[10]
-
Carefully sweep or scoop up the spilled material using an inert absorbent like vermiculite, dry sand, or earth.[2]
-
Place the collected material and cleanup supplies into a sealed, labeled container for hazardous waste.[7][9]
-
-
Cleanup of Large Spills: For significant spills, contact your EHS department immediately. Professional emergency responders may be required.
-
Decontamination: After collecting the spilled material, decontaminate the area with soap and water, collecting the cleaning water as hazardous aqueous waste.[11]
Protocol 4: Disposal of Empty Containers
-
Hazard Assessment: Empty containers may still contain hazardous residues and should be handled with the same precautions as the product itself.[1][3]
-
Return/Recycling: If possible, return the empty container to the supplier for reuse or recycling.[1]
-
Disposal: If the container cannot be returned or sufficiently cleaned, it must be disposed of as hazardous waste.[1] Some regulations may require you to puncture the container to prevent reuse before sending it to an authorized landfill.[1] Arrange for disposal through your EHS-approved waste vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscience.com [chemscience.com]
- 6. chemos.de [chemos.de]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. spectrumrx.com [spectrumrx.com]
- 9. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 10. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 11. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-Lipoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of (S)-lipoic acid, a crucial compound in various research applications. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.
This compound, like its enantiomer and racemic forms, is considered hazardous. It can be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may trigger an allergic skin reaction.[1] Therefore, proper handling and the use of appropriate personal protective equipment (PPE) are critical.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment to be used when handling this compound. Consistent use of this equipment is the first line of defense against potential exposure.
| Protection Type | Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for supplementary protection during larger scale operations.[2][3] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2][4] Nitrile or latex gloves are generally suitable.[5][6] It is crucial to check the breakthrough time of the glove material and replace gloves frequently, especially if contaminated.[7] |
| Body Protection | Laboratory coat | A full-length lab coat, worn closed with sleeves down, is required.[6] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn.[8] |
| Respiratory Protection | Dust respirator (e.g., N95, P2/P3 filter) | Required when dusts are generated or if ventilation is inadequate.[1][3][8] The respirator must be NIOSH/MSHA or European Standard EN 149 approved.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[7] Use a local exhaust ventilation system or a chemical fume hood to control airborne dust levels.[8][9]
-
Ensure that a safety shower and an eye wash station are readily accessible.[10]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place, preferably refrigerated between 2 and 8 °C.[9][11]
2. Handling the Compound:
-
Wash hands thoroughly with soap and water after handling the substance.[1][4][7]
-
Change contaminated clothing immediately and launder it separately before reuse.[1][3]
3. Spill Management:
-
Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[3] Carefully sweep or vacuum the spilled solid. A vacuum cleaner must be fitted with a HEPA filter.[3] Place the collected material into a suitable, sealed container for disposal.[9]
-
Major Spills: In the event of a larger spill, clear the area of all personnel.[7] Control personal contact with the substance by using the recommended PPE.[7] Prevent the spillage from entering drains or waterways.[1][7]
-
After cleanup, wash the affected area with large amounts of water.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound as hazardous waste.[1] It should be placed in a clearly labeled, sealed container.[9]
-
Disposal Method: You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[10]
-
Regulatory Compliance: All disposal methods must be in accordance with federal, state, and local environmental regulations.[1][9][10] Do not dispose of the chemical down the drain.[1][9]
-
Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. chemos.de [chemos.de]
- 5. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumrx.com [spectrumrx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
